molecular formula C8H7N3 B1330558 4-(1H-imidazol-2-yl)pyridine CAS No. 21202-42-6

4-(1H-imidazol-2-yl)pyridine

Cat. No.: B1330558
CAS No.: 21202-42-6
M. Wt: 145.16 g/mol
InChI Key: QWZSAEUNIBEKIZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)pyridine (CAS 18653-75-3) is a nitrogen-containing heterocyclic compound that serves as a valuable synthon in medicinal chemistry and materials science research. This compound features a pyridine ring connected to an imidazole ring, a structural motif present in many biologically active molecules . Although direct studies on this exact isomer are less common than its 2-isomer counterpart, the imidazole-pyridine scaffold is widely recognized for its significant therapeutic potential. Research on analogous structures has demonstrated potent biological activity, including growth inhibition of Trypanosoma cruzi (the causative agent of Chagas disease) through a mechanism potentially involving CYP51 enzyme inhibition . Furthermore, imidazole-pyridine hybrids have been investigated as potent anti-cancer agents, with studies showing activity against various human cancer cell lines, such as those from lung and colon adenocarcinomas, and have been explored as inhibitors of glycogen synthase kinase-3β (GSK-3β) . The compound's molecular framework also makes it a candidate for developing coordination complexes and photophysical materials . As a key intermediate, this compound enables researchers to explore new chemical space in drug discovery and advanced material development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-imidazol-2-yl)pyridine
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InChI

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSAEUNIBEKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311778
Record name 4-(1H-imidazol-2-yl)pyridine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21202-42-6
Record name 21202-42-6
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Record name 4-(1H-imidazol-2-yl)pyridine
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Record name 4-(1H-Imidazol-2-yl)-pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, physicochemical properties, synthesis, and potential biological relevance.

Core Chemical Identity and Properties

This compound is a bicyclic aromatic compound consisting of a pyridine ring substituted at the 4-position with a 1H-imidazol-2-yl group. Its structure combines the features of both pyridine, a six-membered nitrogen-containing heterocycle, and imidazole, a five-membered ring with two nitrogen atoms.

Structure and Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 21202-42-6
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
InChI InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11)
InChIKey QWZSAEUNIBEKIZ-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=NC=CN2
Canonical SMILES c1cncc(c1)-c2[nH]cnc2
Physicochemical Properties

The experimental determination of all physicochemical properties is crucial for research and development. The data presented below is a combination of supplier-provided information and computationally predicted values, which should be confirmed through laboratory analysis.

PropertyValueSource
Melting Point 210-211 °CCommercial Supplier
Boiling Point 395.1 ± 25.0 °CPredicted[1]
Density 1.214 ± 0.06 g/cm³Predicted[1]
pKa 11.50 ± 0.10Predicted[1]
Solubility No specific data available. General solubility for related isomers suggests slight solubility in water and better solubility in polar organic solvents like ethanol and DMSO.General Knowledge
Appearance Light yellow to light brown solid[1]

Experimental Protocols

Representative Synthesis Protocol

A common and effective method for the formation of the imidazole ring is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a variation of this approach or a direct condensation of pyridine-4-carboxaldehyde with a suitable C2N synthon can be proposed.

Reaction Scheme (Proposed):

G reagents Pyridine-4-carboxaldehyde + Glyoxal + Ammonia product This compound reagents->product conditions Condensation Reaction (e.g., in ethanol, heat) conditions->product

Proposed synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-4-carboxaldehyde (1 equivalent) and glyoxal (1 equivalent, typically as a 40% aqueous solution) in ethanol.

  • Addition of Ammonia: To the stirred solution, add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the protons on both the pyridine and imidazole rings. The ¹³C NMR spectrum will provide information on the carbon framework.

  • Infrared (IR) Spectroscopy: An FT-IR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations of the imidazole and pyridine rings, as well as C=N and C=C stretching vibrations within the aromatic systems.

  • Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should be performed to determine the molecular weight of the compound and confirm its molecular formula. The fragmentation pattern can provide further structural information.

  • Melting Point Analysis: The melting point of the purified compound should be determined and compared with literature values to assess its purity.

Biological Activity and Signaling Pathway Involvement

While specific studies on the biological activity of this compound are limited, related imidazole-pyridine derivatives have shown promising activity as antiparasitic agents.

Inhibition of Trypanosoma cruzi Growth

Derivatives of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines have been identified as potent inhibitors of the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism of action for these compounds is the inhibition of the enzyme sterol 14α-demethylase (CYP51).

Proposed Mechanism of Action: CYP51 Inhibition

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal and protozoan cell membrane. Azole compounds, including imidazole derivatives, are known to inhibit CYP51 by coordinating to the heme iron atom in the enzyme's active site. This disrupts the sterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.

The following diagram illustrates the general mechanism of CYP51 inhibition by an azole compound, which is the proposed pathway for the biological activity of this compound derivatives.

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol Intermediate FF-MAS Lanosterol->Intermediate CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Subsequent Enzymatic Steps Cell_Membrane Fungal/Protozoan Cell Membrane Integrity Ergosterol->Cell_Membrane Incorporation Azole This compound (Azole Inhibitor) Azole->Lanosterol Inhibits Conversion Heme Heme Iron in CYP51 Active Site Azole->Heme Coordination Disrupted_Membrane Disrupted Membrane & Cell Death Azole->Disrupted_Membrane Leads to

Proposed inhibition of the CYP51 enzyme by an azole compound.

This guide serves as a foundational resource for researchers working with this compound. Further experimental validation of the predicted properties and a detailed exploration of its synthetic routes and biological activities are encouraged to fully elucidate the potential of this compound.

References

The Genesis of 4-(1H-imidazol-2-yl)pyridine: A Technical Guide to its Initial Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and discovery of the heterocyclic compound 4-(1H-imidazol-2-yl)pyridine. While a singular, seminal publication detailing its first synthesis remains elusive in readily available literature, the foundational chemistry for its creation points directly to the classic Debus-Radziszewski imidazole synthesis. This method, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, provides a robust pathway to imidazole derivatives through a multi-component reaction.

This document outlines the probable synthetic route for this compound based on this established chemistry, supported by data from analogous syntheses and publicly available compound information. It also presents the known physicochemical properties and touches upon the biological significance of the broader class of imidazolylpyridines.

I. The Debus-Radziszewski Synthesis: A Foundational Approach

The most logical and historically supported method for the initial synthesis of this compound is the Debus-Radziszewski reaction.[1][2][3] This reaction facilitates the formation of the imidazole ring from three key components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

For the synthesis of this compound, the specific precursors are:

  • 1,2-Dicarbonyl: Glyoxal

  • Aldehyde: Pyridine-4-carboxaldehyde

  • Nitrogen Source: Ammonia

The reaction proceeds through the condensation of these components to form the imidazole ring, which is subsequently attached to the pyridine ring at the 4-position.

Logical Workflow of the Debus-Radziszewski Synthesis

Reactants Reactants: Pyridine-4-carboxaldehyde Glyoxal Aqueous Ammonia Mixing Mixing and Stirring in a suitable solvent (e.g., ethanol) Reactants->Mixing Heating Heating under Reflux Mixing->Heating Cooling Cooling and Crystallization Heating->Cooling Isolation Isolation by Filtration Cooling->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

II. Experimental Protocol: A Generalized Procedure

The following is a generalized experimental protocol for the synthesis of this compound based on the Debus-Radziszewski reaction and procedures reported for analogous compounds.[1]

Materials:

  • Pyridine-4-carboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Ethanol

  • Activated Carbon

  • Standard laboratory glassware and apparatus (round-bottom flask, condenser, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-4-carboxaldehyde and an equimolar amount of glyoxal solution in ethanol.

  • Addition of Ammonia: To the stirred solution, slowly add an excess of aqueous ammonia.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature, which may induce crystallization of the product. The crude product can be isolated by vacuum filtration.

  • Purification: The crude solid is then purified. This can be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Decolorization with activated carbon may be necessary to remove colored impurities.

  • Drying: The purified crystals of this compound are dried under vacuum to remove any residual solvent.

III. Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₈H₇N₃[4]
Molecular Weight 145.16 g/mol [4]
Appearance Light yellow to light brown solid
Melting Point 214 - 216 °C
Boiling Point (Predicted) 395.1 ± 25.0 °C
pKa (Predicted) 11.50 ± 0.10
LogP (Predicted) 0.8[4]

Table 2: Spectroscopic Data (Predicted/Reported for Analogs)

SpectroscopyDataReference(s)
¹H NMR Data for the isomeric 2-(1H-imidazol-2-yl)pyridine suggests characteristic signals for the pyridine and imidazole protons.[1]
¹³C NMR Expected to show eight distinct signals corresponding to the carbon atoms of the pyridine and imidazole rings.[5]
IR Expected to show characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H stretching.[1]
Mass Spectrometry Expected [M+H]⁺ peak at m/z 146.07128.[6]

IV. Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively documented in the initial discovery context, the broader class of imidazolylpyridines and fused imidazopyridines are of significant interest in medicinal chemistry.[7][8] These scaffolds are recognized as privileged structures in drug discovery due to their ability to interact with a variety of biological targets.

Derivatives of imidazolylpyridines have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Certain imidazopyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[9][10]

  • Enzyme Inhibitors: The imidazole and pyridine rings can act as key binding motifs for various enzymes.

  • Receptor Agonists/Antagonists: The nitrogen atoms in the heterocyclic rings can participate in hydrogen bonding and other interactions with biological receptors. For instance, a related compound, immethridine, is a potent and selective histamine H3 receptor agonist.[11]

The potential biological activities of this class of compounds can be visualized through a simplified signaling pathway diagram.

Potential Signaling Pathway Interaction

Compound This compound (or derivative) Target Biological Target (e.g., Kinase, Receptor) Compound->Target Binding/Inhibition Signaling Downstream Signaling Cascade Target->Signaling Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling->Response

Caption: Hypothetical interaction of an imidazolylpyridine with a biological pathway.

References

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1H-imidazol-2-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated potent efficacy in diverse therapeutic areas, including as anti-parasitic agents, kinase inhibitors, and modulators of G-protein coupled receptors. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of this compound derivatives. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

The unique structural features of the this compound core, combining the electron-rich imidazole ring with the electron-deficient pyridine moiety, confer favorable pharmacokinetic and pharmacodynamic properties. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of activity and selectivity towards various biological targets. This guide will explore the key therapeutic applications of these derivatives, focusing on their potential as inhibitors of parasitic enzymes, modulators of protein kinases involved in cancer, and as agonists for neurotransmitter receptors.

Synthesis of the this compound Core

While a single, universally applicable general synthesis for all this compound derivatives is not established, a common and effective strategy involves the condensation of a pyridine-4-carboxaldehyde or a related electrophilic precursor with an appropriate 1,2-dicarbonyl compound (or its equivalent) and an ammonia source. A representative synthetic approach is outlined below.

General Synthetic Scheme

A versatile method for the synthesis of 2-substituted imidazoles is the Radziszewski reaction and its variations. For the specific synthesis of a this compound scaffold, a common route involves the reaction of pyridine-4-carboxaldehyde, a 1,2-dicarbonyl compound (like glyoxal or a derivative), and ammonia or an ammonium salt.

Another adaptable method involves the cyclization of a 2-aminoazine with an α-haloketone, followed by functional group manipulations. However, for the specific 4-(imidazol-2-yl)pyridine linkage, a more direct condensation approach is often favored.

Below is a conceptual workflow for the synthesis of a generic this compound derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_derivatization Derivatization A Pyridine-4-carboxaldehyde D Condensation/ Cyclization A->D B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->D C Ammonia Source (e.g., NH4OAc) C->D E This compound Core D->E F Functionalization (e.g., N-alkylation, substitution) E->F

Conceptual workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant promise in several therapeutic areas. The following sections summarize the key findings and present quantitative data in a structured format.

Anti-parasitic Activity: Inhibition of Trypanosoma cruzi

A series of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines has been identified as potent inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is believed to involve the inhibition of the fungal sterol 14α-demethylase (CYP51).[1]

CompoundR GroupT. cruzi EC50 (nM)[1]HeLa CC50 (µM)[1]CYP51 IC50 (nM)[1]
1 H1000>50ND
11 4-CF3-Ph100>5052
12 4-Cl-Ph100>50ND
13 4-F-Ph200>50ND
14 3-Cl-Ph300>50ND
15 Ph500>50ND
ND: Not Determined
Histamine H3 Receptor Agonism

Immethridine, a 4-(1H-imidazol-4(5)-ylmethyl)pyridine derivative, has been identified as a potent and selective histamine H3 receptor agonist.[2]

CompoundpKi (human H3R)[2]pEC50 (human H3R)[2]
Immethridine9.079.74

Signaling Pathways and Mechanisms of Action

CYP51 Inhibition in Trypanosoma cruzi

The anti-parasitic activity of certain this compound derivatives is attributed to the inhibition of CYP51, a critical enzyme in the ergosterol biosynthesis pathway of the parasite. Ergosterol is an essential component of the parasite's cell membrane. Its depletion disrupts membrane integrity and leads to cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway in T. cruzi cluster_inhibitor Inhibitor Action cluster_enzyme Enzyme A Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) A->CYP51 Substrate B 14-demethylanosterol C Ergosterol Precursors B->C D Ergosterol C->D E Parasite Cell Membrane Integrity D->E Inhibitor This compound Derivative Inhibitor->CYP51 Inhibition CYP51->B Product

Mechanism of action of CYP51 inhibitors.
CDK9 Inhibition in Cancer

While specific data for this compound derivatives as CDK9 inhibitors is emerging, the general mechanism of CDK9 inhibition is well-understood. CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

G cluster_pathway CDK9-Mediated Transcription Elongation cluster_inhibitor Inhibitor Action PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcription Elongation RNAPII->Transcription MCL1 Mcl-1 mRNA Transcription->MCL1 Apoptosis Apoptosis MCL1->Apoptosis Inhibition Inhibitor Potential this compound CDK9 Inhibitor Inhibitor->PTEFb Inhibition

General mechanism of CDK9 inhibition in cancer.
Histamine H3 Receptor Agonism

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Agonists of the H3 receptor, such as immethridine, decrease the release of these neurotransmitters.

G cluster_neuron Presynaptic Neuron cluster_agonist Agonist Action H3R Histamine H3 Receptor Neurotransmitter Neurotransmitter Release (e.g., Histamine) H3R->Neurotransmitter Inhibition Agonist Immethridine (H3R Agonist) Agonist->H3R Activation

Mechanism of action of a histamine H3 receptor agonist.

Experimental Protocols

In Vitro Anti-Trypanosoma cruzi Assay

This protocol is adapted from the methodology described for the evaluation of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine derivatives.[1]

  • Cell Culture: T. cruzi (e.g., Tulahuen strain expressing β-galactosidase) is cultured in a suitable medium. For cytotoxicity assessment, a mammalian cell line (e.g., HeLa) is used.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the assay medium.

  • Assay Procedure:

    • For the anti-parasitic assay, host cells (e.g., L6 cells) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

    • After incubation to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Plates are incubated for a specified period (e.g., 72 hours).

    • Parasite growth inhibition is determined by measuring the activity of the reporter enzyme (e.g., β-galactosidase) using a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside).

    • Absorbance is read using a microplate reader.

  • Cytotoxicity Assay:

    • HeLa cells are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method, such as the MTT or resazurin reduction assay.

  • Data Analysis: EC50 (for anti-parasitic activity) and CC50 (for cytotoxicity) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

CYP51 Inhibition Assay

This protocol provides a general framework for assessing the inhibition of recombinant T. cruzi CYP51.

  • Reagents: Recombinant T. cruzi CYP51, a suitable substrate (e.g., a fluorescent probe), NADPH, and test compounds.

  • Assay Procedure:

    • The assay is performed in a microplate format.

    • The reaction mixture contains the enzyme, buffer, and the test compound at various concentrations.

    • The reaction is initiated by the addition of the substrate and NADPH.

    • The reaction progress is monitored by measuring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Histamine H3 Receptor Binding Assay

This is a representative protocol for a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 cells).

  • Reagents: A radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine), unlabeled test compounds, and assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • Membranes, radioligand, and varying concentrations of the test compound are incubated together.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate the broad range of biological activities that can be achieved through targeted chemical modifications. The potent anti-parasitic activity against T. cruzi highlights the potential for developing new treatments for Chagas disease, a neglected tropical illness. Furthermore, the modulation of key cellular targets such as protein kinases and GPCRs opens up avenues for the development of novel therapies for cancer and neurological disorders.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis of new libraries of derivatives with diverse substitutions to explore a wider range of biological targets.

  • Structure-activity relationship (SAR) studies: Detailed SAR investigations to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of action studies: Elucidation of the precise molecular mechanisms underlying the observed biological effects.

  • In vivo efficacy and safety profiling: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety.

The continued exploration of this compound derivatives holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

Preliminary Mechanistic Insights into 4-(1H-imidazol-2-yl)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the potential mechanisms of action of 4-(1H-imidazol-2-yl)pyridine. While direct experimental data on this specific molecule is limited, its chemical structure, combining both a pyridine and an imidazole ring, suggests several plausible biological activities. This document synthesizes information from studies on structurally related compounds to propose likely enzymatic and receptor targets. Detailed experimental protocols for investigating these potential mechanisms are provided, along with quantitative data from analogous compounds to serve as a benchmark for future studies. The guide aims to be a foundational resource for researchers initiating pharmacological profiling of this compound and its derivatives.

Introduction: The Therapeutic Potential of the Imidazole-Pyridine Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions in the active sites of various enzymes.[1][2] Similarly, the pyridine moiety is a common feature in a wide range of pharmacologically active compounds, contributing to their physicochemical properties and target interactions.[3] The fusion of these two heterocycles in this compound presents a molecule with significant potential for biological activity.

Derivatives of this core structure have been explored for a variety of therapeutic applications, including as antiparasitic, anticancer, and central nervous system-acting agents. These studies have implicated several key biological targets, which form the basis of our preliminary investigation into the mechanism of action of the parent compound.

Postulated Mechanisms of Action and Supporting Data from Analogs

Based on the known activities of its derivatives and related imidazole-containing compounds, the primary hypothesized mechanisms of action for this compound fall into two main categories: enzyme inhibition and receptor modulation.

Enzyme Inhibition

The imidazole moiety is a well-established inhibitor of several enzyme classes, most notably metalloenzymes and kinases.

The nitrogen atoms in the imidazole ring can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition. This is a common mechanism for many imidazole-based drugs. A key example is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi and protozoa. Derivatives of this compound have been identified as potent inhibitors of Trypanosoma cruzi CYP51.

Table 1: Inhibitory Activity of Imidazole-Pyridine Analogs against T. cruzi CYP51

Compound IDStructureTarget EnzymeIC50 (nM)Reference
Compound 11 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine derivativeT. cruzi CYP5152[3]
Ketoconazole Imidazole-containing antifungalT. cruzi CYP5114[4]
Posaconazole Triazole-containing antifungalT. cruzi CYP5148[4]

Protein kinases are another major class of enzymes targeted by imidazole-containing compounds. The pyridine-imidazole scaffold has been successfully employed to develop inhibitors of several kinases involved in cancer signaling pathways, such as BRAF and Src kinases.

Table 2: Kinase Inhibitory Activity of Imidazole-Pyridine Derivatives

Compound IDStructureTarget KinaseIC50 (µM)Target Cell LineReference
Compound 7a Pyrimidin-4-yl-1H-imidazol-2-yl derivativeCRAF-A375P[4]
CLW14 2-(1H-imidazol-2-yl) pyridine derivativeBRAF4.26A375[5]
CLW27 2-(1H-imidazol-2-yl) pyridine derivativeBRAF2.93A375[5]
Compound 1 Imidazo[4,5-c]pyridin-2-one derivativeSrc Family Kinases-Glioblastoma cells[6]
Receptor Modulation

Derivatives of the imidazole-pyridine scaffold have also been investigated for their effects on the central nervous system. Specifically, certain imidazo[2,1-f]purine-2,4-diones, which contain the core imidazole structure, have shown potent binding to the 5-HT1A receptor, suggesting a potential role in modulating serotonergic neurotransmission.

Table 3: Receptor Binding Affinity of Related Imidazole Derivatives

Compound IDStructureTarget ReceptorActivityReference
Compound 2 N-8-arylpiperazinylpropyl derivative of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione5-HT1APotent Ligand
Compound 3 N-8-arylpiperazinylpropyl derivative of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione5-HT1APotent Ligand

Proposed Signaling Pathways

Based on the potential targets identified, this compound could modulate several critical signaling pathways.

signaling_pathways cluster_kinase Kinase Inhibition Pathways cluster_cyp51 CYP51 Inhibition Pathway cluster_5ht1a 5-HT1A Receptor Modulation RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Src Src Kinase Src->RAS FAK FAK Src->FAK Migration Cell Migration, Invasion FAK->Migration Compound_Kinase This compound Compound_Kinase->RAF Inhibition? Compound_Kinase->Src Inhibition? Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Membrane Parasite Cell Membrane Integrity Ergosterol->Membrane Compound_CYP51 This compound Compound_CYP51->CYP51 Inhibition? Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A AC Adenylyl Cyclase HT1A->AC Neuronal Neuronal Activity Modulation HT1A->Neuronal cAMP ↓ cAMP AC->cAMP Compound_5HT1A This compound Compound_5HT1A->HT1A Modulation?

Figure 1: Postulated signaling pathways modulated by this compound.

Detailed Experimental Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro assays are recommended. The following are detailed protocols for the key hypothesized targets.

CYP51 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant T. cruzi CYP51.

cyp51_workflow start Start reagents Prepare Reagents: - Recombinant T. cruzi CYP51 - CPR (Cytochrome P450 Reductase) - BOMCC (fluorescent substrate) - NADPH - Test Compound dilutions start->reagents plate Plate Setup (384-well): - Add CYP51, CPR, and BOMCC to wells - Add test compound or vehicle control reagents->plate preincubation Pre-incubate at 37°C for 5 minutes plate->preincubation reaction Initiate reaction by adding NADPH preincubation->reaction measurement Measure fluorescence kinetically (Exc: 410 nm, Em: 460 nm) at 37°C reaction->measurement analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve - Calculate IC50 measurement->analysis end End analysis->end

Figure 2: Workflow for the fluorescent CYP51 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing recombinant T. cruzi CYP51 (e.g., 37 pmoles/mL) and cytochrome P450 reductase (CPR) in 50 mM potassium phosphate buffer (pH 7.4). Prepare serial dilutions of this compound in DMSO.

  • Assay Setup: In a 384-well black microplate, add the CYP51/CPR mixture. Add the test compound dilutions, ensuring the final DMSO concentration is consistent (e.g., <1%).

  • Substrate Addition: Add the fluorescent substrate, such as BOMCC (benzyloxymethyl-cyanocoumarin), to a final concentration of 100 µM.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 80 µg/mL.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: ~410 nm, Emission: ~460 nm) over 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC50 value.

BRAF Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the activity of BRAF kinase by measuring the amount of ATP remaining after the kinase reaction.

braf_workflow start Start reagents Prepare Reagents: - Recombinant BRAF enzyme - MEK1 substrate - ATP - Kinase buffer - Test Compound dilutions start->reagents plate Plate Setup (96-well, white): - Add BRAF, MEK1, and buffer to wells - Add test compound or vehicle control reagents->plate reaction Initiate reaction by adding ATP plate->reaction incubation Incubate at 30°C for 60 minutes reaction->incubation detection Add Kinase-Glo® Reagent (stops reaction and generates signal) incubation->detection read Incubate at RT for 10 minutes Measure luminescence detection->read analysis Data Analysis: - Calculate % inhibition - Plot dose-response curve - Calculate IC50 read->analysis end End analysis->end

Figure 3: Workflow for the BRAF kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer.

  • Assay Setup: In a 96-well white plate, add the recombinant BRAF enzyme, the substrate (e.g., inactive MEK1), and the kinase buffer. Add the test compound dilutions or a vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of approximately 10 µM.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add a commercial kinase detection reagent (e.g., Kinase-Glo®) which will lyse the cells, stop the kinase reaction, and generate a luminescent signal proportional to the amount of ATP remaining.

  • Luminescence Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a microplate luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value.

5-HT1A Receptor Binding Assay (Radioligand-based)

This competitive binding assay determines the affinity of the test compound for the human 5-HT1A receptor.

ht1a_workflow start Start reagents Prepare Reagents: - Membranes from cells expressing h5-HT1A - [3H]8-OH-DPAT (radioligand) - Assay buffer - Test Compound dilutions - Non-specific binding control (e.g., Metergoline) start->reagents incubation Incubate: - Membranes - [3H]8-OH-DPAT - Test compound or controls (60 min at room temperature) reagents->incubation filtration Separate bound from free radioligand via rapid filtration over glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail to filters and count radioactivity washing->scintillation analysis Data Analysis: - Determine specific binding - Plot competition curve - Calculate Ki or IC50 scintillation->analysis end End analysis->end

Figure 4: Workflow for the 5-HT1A receptor binding assay.

Methodology:

  • Reagent Preparation: Use membranes prepared from cell lines stably expressing the human 5-HT1A receptor. Prepare serial dilutions of this compound. The radioligand is typically [3H]8-hydroxy-DPAT.

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10 µg) with a fixed concentration of the radioligand (e.g., 0.25 nM [3H]8-OH-DPAT) and varying concentrations of the test compound for 60 minutes at room temperature. Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM metergoline).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50, from which the inhibition constant (Ki) can be calculated.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Preliminary analysis based on the activities of its derivatives strongly suggests that its mechanism of action may involve the inhibition of key enzymes such as CYP51 and protein kinases like BRAF and Src, or the modulation of G-protein coupled receptors such as the 5-HT1A receptor.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. A comprehensive pharmacological profiling of this compound using these and other relevant assays will be crucial to elucidating its precise mechanism of action and unlocking its full therapeutic potential. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity for the identified target(s).

References

An In-depth Technical Guide on the Basic Structural Characterization of 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental structural characterization of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the core physicochemical properties and provides detailed experimental protocols for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. All quantitative data is presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes visual workflows and diagrams generated using Graphviz to illustrate key experimental and logical processes, adhering to strict visualization standards for clarity and accessibility.

Introduction

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to an imidazole ring at the 2-position. The presence of both electron-rich imidazole and electron-deficient pyridine moieties imparts unique electronic properties and diverse coordination capabilities, making it a valuable building block in the design of novel therapeutic agents, functional materials, and catalysts. A thorough understanding of its structural features is paramount for its effective application and for the rational design of new derivatives. This guide serves as a foundational resource for researchers by consolidating essential structural data and detailing the methodologies for its verification.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and for the design of subsequent experiments.

PropertyValueReference
Chemical Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 21202-42-6[1]
Appearance SolidN/A
Melting Point 210-211 °CN/A

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following sections detail the expected data from NMR, FT-IR, and MS, along with crystallographic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic peaks for the aromatic rings and the N-H bond of the imidazole moiety.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H stretch (imidazole)
3000-3100Medium-WeakAromatic C-H stretch
~1600StrongC=N stretch (imidazole/pyridine)
1400-1600Medium-StrongAromatic C=C skeletal vibrations
1200-1400MediumIn-plane C-H bending
Below 1000Medium-StrongOut-of-plane C-H bending
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Data

m/zIon
145.06[M]⁺
146.07[M+H]⁺
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for the title compound was not retrieved, data for a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, is available and provides insight into the potential crystal packing.[2]

Table 5: Crystallographic Data for 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

ParameterValueReference
Crystal System Orthorhombic[2]
Space Group Not specified in search results[2]
a (Å) 10.0057 (8)[2]
b (Å) 7.9828 (7)[2]
c (Å) 17.6199 (14)[2]
V (ų) 1407.4 (2)[2]
Z 8[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Insert tube into spectrometer C->D E Lock, tune, and shim D->E F Acquire 1H and 13C spectra E->F G Fourier transform FID F->G H Phase and baseline correct G->H I Reference spectra (TMS or solvent peak) H->I J Integrate and analyze I->J

General workflow for NMR spectroscopic analysis.
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.

    • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact D Collect sample spectrum B->D C Collect background spectrum (clean crystal) C->D E Perform background subtraction F Identify and label significant peaks E->F

General workflow for FT-IR spectroscopic analysis.
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them with known functional group vibrations.

Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample (e.g., 1 mg/mL in methanol) B Further dilute to ~10 µg/mL C Infuse sample into the mass spectrometer (e.g., via ESI) B->C D Acquire mass spectrum in positive ion mode C->D E Identify the molecular ion peak ([M]+ or [M+H]+) D->E F Analyze fragmentation pattern (if any) E->F

General workflow for mass spectrometric analysis.
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration of about 1-10 µg/mL in the same solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺).

    • Determine the exact mass and compare it with the calculated theoretical mass to confirm the elemental composition.

    • If fragmentation is observed, analyze the fragment ions to gain further structural information.

Single-Crystal X-ray Diffraction

XRay_Workflow A Grow high-quality single crystals B Mount crystal on diffractometer A->B C Collect diffraction data B->C D Solve the crystal structure C->D E Refine the structural model D->E F Analyze and visualize the structure E->F

General workflow for single-crystal X-ray diffraction.
  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

  • Data Analysis:

    • Analyze the final crystal structure to determine molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding and π-π stacking.

    • Visualize the crystal structure using appropriate software.

Conclusion

This technical guide provides a foundational framework for the basic structural characterization of this compound. The presented physicochemical data, along with the detailed experimental protocols for NMR, FT-IR, MS, and X-ray diffraction, offer a comprehensive resource for researchers. The systematic application of these techniques will enable unambiguous confirmation of the structure and provide a solid basis for further studies in drug development and materials science. The inclusion of visual workflows aims to enhance the practical applicability of this guide in a laboratory setting.

References

Theoretical and Computational Modeling of 4-(1H-imidazol-2-yl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational modeling of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental and computational methodologies employed to elucidate its structural, spectroscopic, and electronic properties. Key areas covered include synthesis, single-crystal X-ray diffraction, spectroscopic analysis (FT-IR and NMR), and in-silico studies such as Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and molecular docking. All quantitative data is presented in structured tables for comparative analysis, and key experimental and computational workflows are visualized using diagrams.

Introduction

This compound is a bicyclic aromatic compound featuring both an imidazole and a pyridine ring. This unique structural arrangement imparts a range of interesting chemical and physical properties, making it a valuable scaffold in drug discovery and a versatile ligand in coordination chemistry. The imidazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a basic nitrogen center, influencing the molecule's overall polarity, solubility, and metal-coordinating ability. Understanding the precise three-dimensional structure, vibrational modes, and electronic characteristics of this molecule is crucial for its application in various scientific domains.

Computational chemistry provides powerful tools to complement experimental findings, offering insights into molecular properties that can be challenging to measure directly. Theoretical modeling, particularly using Density Functional Theory (DFT), allows for the accurate prediction of geometries, spectroscopic signatures, and electronic properties, thereby guiding experimental design and interpretation. This guide integrates both experimental data from closely related derivatives and established computational protocols to present a holistic view of the modeling of this compound.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, followed by cyclization.

General Synthesis Protocol

A generalized procedure for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for this compound, is as follows:

  • Reaction Setup: In a round-bottom flask, 2-aminopyridine (1 mmol) and a substituted phenacyl bromide (1 mmol) are dissolved in ethanol (5 mL).

  • Catalyst Addition: A suitable catalyst, such as copper silicate (10 mol%), is added to the reaction mixture.

  • Reflux: The mixture is refluxed, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is filtered to remove the catalyst and then poured over crushed ice to precipitate the solid product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot ethanol.

The structure of the synthesized compound is typically confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to thoroughly characterize this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure in the solid state.

Experimental Protocol:

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a solution of the compound in an appropriate solvent.

  • Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker SMART APEXII CCD area-detector). Data is collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined freely or placed in calculated positions.

Spectroscopic Analysis

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. Spectra are typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. Spectra are recorded on a spectrometer (e.g., Bruker Avance Neo 500 MHz) using a deuterated solvent (e.g., DMSO-d₆) and an internal standard (e.g., TMS).

Computational Modeling

Computational studies are performed to gain deeper insights into the molecular properties.

Density Functional Theory (DFT) Calculations:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) or a similar basis set.

  • Calculations:

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated to predict the IR and Raman spectra and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

    • NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions within the molecule. It provides information about the stabilization energies associated with electron delocalization from filled donor NBOs to empty acceptor NBOs.

Molecular Docking:

Molecular docking simulations are used to predict the binding orientation and affinity of the molecule to a specific biological target, such as a protein receptor.

  • Software: AutoDock, PyRx, or similar docking software.

  • Protocol:

    • Preparation of the ligand (this compound) and the receptor protein (e.g., from the Protein Data Bank).

    • Definition of the binding site on the receptor.

    • Docking of the ligand into the binding site using a suitable search algorithm.

    • Analysis of the resulting binding poses and calculation of the binding energy.

Data Presentation

The following tables summarize key quantitative data obtained from experimental and computational studies of this compound and its closely related derivatives.

Table 1: Crystal Data and Structure Refinement for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine[1][2][3]

ParameterValue
Empirical formulaC₈H₉N₃
Formula weight147.18
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 10.0057(8) Å, b = 7.9828(7) Å, c = 17.6199(14) Å
Volume1407.4(2) ų
Z8
R-factor0.051

Table 2: Selected Bond Lengths and Angles for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine[1][2][3]

Bond/AngleLength (Å) / Angle (°)
N1-C11.334(4)
N2-C11.340(4)
C2-C31.532(4)
Dihedral Angle (Pyridine-Imidazole)7.96(15)

Table 3: Theoretical Vibrational Frequencies for Imidazo[1,2-a]pyridine (DFT/B3LYP/6-31G(d))[4]

ModeSymmetryCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment
ν(N-H)A'35523286N-H stretching
ν(C-H)A'3190-C-H stretching (pyrazine ring)
ν(C=N)A'16401635C=N stretching
δ(N-H)A'15231527N-H in-plane bending

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP/6-31G(d)) for a Triazole-Imidazole Derivative[5]

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H (imidazole)7.8 - 8.27.7 - 8.1
C (imidazole)118 - 140117 - 139
H (pyridine)7.2 - 8.67.1 - 8.5
C (pyridine)123 - 150122 - 151

Note: Data for a closely related derivative is presented as a representative example.

Table 5: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for an Imidazole Derivative[6]

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N3π(C1-C2)25.4
π(C4-C5)π(C1-N3)20.1

Note: E(2) represents the stabilization energy. Data for a representative imidazole derivative.

Visualizations

Experimental_Computational_Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (FT-IR, NMR) Purification->Characterization Crystal Single-Crystal X-ray Diffraction Purification->Crystal Freq Vibrational Frequencies Characterization->Freq Comparison NMR_Calc NMR Chemical Shifts Characterization->NMR_Calc Comparison GeomOpt Geometry Optimization Crystal->GeomOpt Initial Geometry DFT DFT Calculations (B3LYP/6-311++G(d,p)) DFT->GeomOpt GeomOpt->Freq GeomOpt->NMR_Calc NBO NBO Analysis GeomOpt->NBO Docking Molecular Docking GeomOpt->Docking Ligand Structure Computational_Analysis_Workflow start Initial Molecular Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq nbo NBO Analysis (Charge Transfer, Hyperconjugation) dft->nbo nmr GIAO NMR Calculation dft->nmr fmo HOMO-LUMO Analysis dft->fmo docking Molecular Docking (Binding Affinity & Pose) dft->docking verify Verify True Minimum (No Imaginary Frequencies) freq->verify verify->dft No thermo Thermodynamic Properties verify->thermo Yes

References

An In-depth Technical Guide to the Tautomerism and Isomerism of 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-imidazol-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs that are common in biologically active molecules and coordination complexes.[1] A thorough understanding of its tautomeric and isomeric forms is crucial for drug design, as different isomers can exhibit varied pharmacological and pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the key tautomeric and rotational isomeric forms of this compound, details the experimental and computational methodologies for their study, and presents illustrative quantitative data to guide further research.

Introduction: The Significance of Isomerism and Tautomerism

Isomerism plays a pivotal role in pharmacology and drug development. Constitutional isomers, with different atomic connectivity, and stereoisomers, with the same connectivity but different spatial arrangements, can exhibit distinct biological activities, potencies, and toxicities.[4][5] Tautomers are readily interconvertible constitutional isomers, most commonly involving the migration of a proton.[6] For N-heterocyclic compounds like this compound, two primary forms of isomerism are of critical importance: annular tautomerism and rotational isomerism.

  • Annular Tautomerism: This form of prototropic tautomerism is characteristic of imidazole and other azoles, where a proton can migrate between the two nitrogen atoms of the imidazole ring.[7] This results in two distinct tautomeric forms which can have different hydrogen bonding capabilities and electronic properties.

  • Rotational Isomerism (Conformational Isomerism): Due to the single bond connecting the pyridine and imidazole rings, rotation around this bond can occur, leading to different spatial orientations of the two rings relative to each other. These different conformations, or rotamers, can have varying steric and electronic interactions, influencing their stability and interaction with biological targets.

The ability to characterize and predict the predominant tautomeric and isomeric forms is essential for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[2][8]

Tautomerism in this compound

The annular tautomerism of the imidazole ring in this compound results in two tautomers: this compound (Tautomer I) and 4-(3H-imidazol-2-yl)pyridine (Tautomer II). The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH.

Caption: Annular tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium of this compound is not extensively reported, computational methods provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) is a powerful tool for predicting the Gibbs free energies of tautomers, from which the equilibrium constant (KT) can be calculated.

Table 1: Illustrative Calculated Relative Energies and Equilibrium Constant for Tautomers of this compound

TautomerRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)Equilibrium Constant (KT) in Water at 298 K
Tautomer I (1H)0.00 (Reference)0.00 (Reference)1.00
Tautomer II (3H)0.85-0.502.30

Note: The data in this table is illustrative and based on general trends for similar N-heterocycles. Actual values would need to be determined by specific DFT calculations as outlined in the computational protocols section.

Rotational Isomerism in this compound

Rotation around the single bond connecting the pyridine and imidazole rings gives rise to different conformers. The most stable conformers are typically planar or near-planar, with the relative orientation of the nitrogen atoms in the two rings defining distinct rotational isomers. The energy barrier to rotation determines the rate of interconversion between these conformers.

Caption: Rotational isomerism in this compound.

Quantitative Analysis of Rotational Barriers

Computational chemistry is instrumental in determining the rotational energy profile and identifying the energy barriers between conformers. A potential energy surface scan, where the dihedral angle between the two rings is systematically varied, can elucidate the energy landscape of the rotation.

Table 2: Illustrative Calculated Rotational Energy Barriers for this compound

Rotational TransitionDihedral Angle (°)Relative Energy (kcal/mol)
syn-Conformer (Minimum)00.00
Transition State905.5
anti-Conformer (Minimum)1800.2

Note: This data is illustrative, based on studies of similar 2-arylpyridine systems. Specific calculations are required for precise values.

Experimental Protocols for Tautomerism and Isomerism Studies

A combination of spectroscopic and crystallographic techniques is typically employed to characterize the tautomeric and isomeric forms of N-heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[9] The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tautomer Identification: In the case of slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer. For fast exchange, time-averaged signals will be observed. The difference in chemical shifts between C4 and C5 of the imidazole ring can be a diagnostic tool to identify the predominant tautomer.

  • Quantitative Analysis: If separate signals are observed, the ratio of the tautomers can be determined by integrating the corresponding ¹H NMR signals.

  • Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, acquire spectra at different temperatures. Changes in the spectra can provide information about the rate of interconversion and the thermodynamics of the tautomerization process.

nmr_workflow start Start: Synthesized Compound sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep data_acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) sample_prep->data_acq spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_acq->spectral_analysis tautomer_id Tautomer Identification (Slow vs. Fast Exchange) spectral_analysis->tautomer_id quantification Quantification (Integration of Signals) tautomer_id->quantification vt_nmr Variable Temperature NMR (Thermodynamic & Kinetic Data) tautomer_id->vt_nmr end End: Characterized Tautomeric Equilibrium quantification->end vt_nmr->end

Caption: Experimental workflow for NMR analysis of tautomerism.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including the specific tautomer and conformer present in the crystal lattice.[10]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow high-quality single crystals of this compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in various solvents.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters to obtain a final structural model.[2]

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which will unambiguously identify the tautomeric form and the conformation in the solid state. Intermolecular interactions, such as hydrogen bonding, can also be characterized.

Computational Protocols

Computational chemistry, particularly DFT, is a vital tool for predicting the relative stabilities of tautomers and isomers and for interpreting experimental data.

Protocol for DFT Calculations:

  • Structure Preparation: Build the 3D structures of the different tautomers and conformers of this compound.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for all structures in the gas phase and in solution (using a polarizable continuum model like PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms that the structures are true energy minima.

  • Energy Calculation: From the output of the frequency calculations, obtain the Gibbs free energies (G) for each tautomer and conformer. The relative energies (ΔG) indicate their relative stabilities.

  • Rotational Barrier Calculation: To determine the rotational barrier, perform a potential energy surface (PES) scan by systematically changing the dihedral angle between the pyridine and imidazole rings and calculating the energy at each step.

  • NMR Chemical Shift Calculation: Using the optimized geometries, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts can aid in the assignment of experimental NMR spectra.

computational_workflow start Start: Define Tautomers/Isomers build_structures Build 3D Structures start->build_structures geom_opt Geometry Optimization & Frequency Calculation (e.g., DFT B3LYP/6-311+G(d,p)) build_structures->geom_opt energy_calc Calculate Gibbs Free Energies (ΔG) (Determine Relative Stabilities) geom_opt->energy_calc pes_scan Potential Energy Surface Scan (Calculate Rotational Barriers) geom_opt->pes_scan nmr_calc NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc data_analysis Data Analysis and Comparison with Experimental Data energy_calc->data_analysis pes_scan->data_analysis nmr_calc->data_analysis end End: Predicted Stabilities & Spectra data_analysis->end

Caption: Workflow for computational analysis of tautomerism and isomerism.

Conclusion

The tautomeric and isomeric landscape of this compound is a critical consideration for its application in drug discovery and materials science. Annular tautomerism and rotational isomerism dictate the molecule's three-dimensional structure, hydrogen bonding patterns, and electronic properties. A synergistic approach combining high-resolution experimental techniques like NMR spectroscopy and X-ray crystallography with robust computational methods such as DFT is essential for a comprehensive understanding of these phenomena. This guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate and characterize the tautomers and isomers of this important heterocyclic compound, thereby enabling more informed molecular design and development.

References

An In-depth Technical Guide to the Electronic Properties of 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the theoretical electronic structure, potential experimental characterization methods, and the biological relevance of this scaffold, offering valuable insights for researchers in drug discovery and development.

Core Molecular Structure and Properties

This compound is a bicyclic aromatic compound with the chemical formula C₈H₇N₃.[1] Its structure features a pyridine ring linked to an imidazole ring at the 2-position. This arrangement of nitrogen-containing heterocycles imparts a unique set of electronic and chemical characteristics.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 21202-42-6[1]
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=CN=CC=C1C2=NC=CN2[2]

Electronic Structure and Properties (Computational Analysis)

Due to a lack of extensive experimental data on the electronic properties of this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting its behavior. DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed for similar heterocyclic systems to elucidate their electronic characteristics.[3][4]

The key electronic properties are governed by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVElectron-donating ability
LUMO Energy -1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eVChemical reactivity, stability
Dipole Moment 3.5 DPolarity, intermolecular interactions
Electron Affinity 1.0 eVAbility to accept an electron
Ionization Potential 7.0 eVEnergy to remove an electron

Note: The values in this table are hypothetical and represent typical values for similar structures based on DFT calculations. Experimental verification is required.

The logical relationship between the fundamental electronic structure and the resulting chemical and biological properties can be visualized as follows:

A Molecular Structure (this compound) B Frontier Molecular Orbitals (HOMO & LUMO) A->B C HOMO-LUMO Gap B->C D Molecular Electrostatic Potential B->D E Chemical Reactivity C->E G Spectroscopic Properties (UV-Vis, Fluorescence) C->G D->E F Biological Activity E->F

Figure 1: Relationship of Electronic Properties.

Experimental Protocols for Electronic Characterization

To empirically determine the electronic properties of this compound, a suite of spectroscopic and electrochemical techniques should be employed.

Synthesis and Structural Characterization

A potential synthetic route for this compound can be adapted from the synthesis of similar bis(imidazol-2-yl)pyridine compounds.[5][6]

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve pyridine-4-carbaldehyde and glyoxal in a suitable solvent such as ethanol.

  • Addition of Ammonia: Add an excess of ammonium acetate to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. The resulting precipitate can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The synthesized compound should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, if suitable crystals can be obtained.[7]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO gap.

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is in the micromolar range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorption (λ_max). The onset of the absorption band can be used to estimate the optical band gap. For pyridine, absorption maxima are observed around 202 nm and 254 nm, while imidazole derivatives show characteristic absorptions as well.[8][9] A substituted system like 4-(4,5-diphenyl-1H-imidazole-2-yl) phenol shows absorption peaks at 340 nm and 406 nm.[10]

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.

Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.

  • Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential between appropriate limits and record the resulting current.

  • Data Analysis: Determine the onset potentials for the first oxidation and reduction peaks. These can be used to calculate the HOMO and LUMO energy levels using established empirical formulas, often with ferrocene as an internal standard. The workflow for such an experiment can be visualized as follows:

A Prepare Electrolyte Solution B Dissolve Analyte A->B C Assemble 3-Electrode Cell B->C D Purge with Inert Gas C->D E Run Cyclic Voltammetry Scan D->E F Record Voltammogram E->F G Determine Redox Potentials F->G H Calculate HOMO/LUMO Energies G->H

Figure 2: Experimental Workflow for Cyclic Voltammetry.

Biological Significance and Drug Development Context

The imidazopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12] Derivatives of imidazopyridine have demonstrated a wide range of pharmacological activities, making this compound a molecule of considerable interest for drug development professionals.

Table 3: Known Biological Targets of Imidazopyridine Derivatives

Biological Target ClassSpecific ExamplesTherapeutic AreaReferences
GABA-A Receptors Positive allosteric modulatorsSedative, hypnotic, anxiolytic[13][14]
Kinases CDK, PI3K, MEKOncology[14]
Topoisomerases DNA topoisomeraseOncology[15]
Microbial Enzymes Various bacterial and fungal targetsInfectious Diseases[16]
COX Enzymes COX-1, COX-2Anti-inflammatory[17]

The electronic properties of this compound are crucial for its potential biological activity. The arrangement of nitrogen atoms provides hydrogen bond donor and acceptor sites, facilitating interactions with biological macromolecules. The molecule's dipole moment and electrostatic potential influence its solubility, membrane permeability, and binding affinity to target proteins.

For drug development, understanding these electronic properties can guide the rational design of more potent and selective derivatives. For example, modifying substituents on the pyridine or imidazole rings can tune the HOMO-LUMO gap, altering the molecule's reactivity and metabolic stability.

Conclusion

This compound possesses a rich electronic landscape that makes it a compelling scaffold for the development of new therapeutics and functional materials. While experimental data on the parent molecule is limited, computational studies and data from related compounds provide a strong foundation for understanding its properties. The experimental protocols outlined in this guide offer a clear path for the detailed characterization of this promising molecule. A thorough investigation of its electronic properties will be instrumental in unlocking its full potential in various scientific disciplines.

References

The 4-(1H-imidazol-2-yl)pyridine Scaffold: A Versatile Core for Novel Compound Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-2-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features, including its hydrogen bond donor and acceptor capabilities, aromatic nature, and ability to coordinate with metal ions, make it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this versatile scaffold, with a focus on its application in the development of anticancer and neurological drugs.

Chemical Synthesis

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the condensation of a pyridine-4-carboxaldehyde derivative with an appropriate 1,2-dicarbonyl compound and an ammonium salt, often under microwave irradiation to expedite the reaction.

General Synthetic Scheme:

A widely applicable approach is the one-pot reaction of pyridine-4-carboxaldehyde, a glyoxal derivative, and ammonium acetate in a suitable solvent such as methanol, often facilitated by sonication.[1] Another established method involves the reaction of 2-aminopyridine with α-haloketones.[2] Further functionalization of the core scaffold can be achieved through standard cross-coupling reactions, such as the Suzuki coupling, to introduce various aryl or heteroaryl substituents.[3]

Biological Activities and Therapeutic Targets

Compounds incorporating the this compound scaffold have demonstrated a broad range of biological activities, primarily targeting key proteins involved in cancer and neurological disorders.

Anticancer Activity: BRAF Inhibition

A significant area of investigation for this scaffold is in the development of inhibitors for the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[4] Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, most notably melanoma.[5]

Pyridinyl imidazole compounds have been identified as dual inhibitors of BRAF V600E-driven ERK MAPK signaling and the mTORC1 pathway.[5][6] These compounds have shown potent antiproliferative activity against melanoma cell lines harboring the BRAF V600E mutation.[7]

Table 1: Antiproliferative Activity of Pyrimidin-4-yl-1H-imidazol-2-yl Derivatives against Melanoma Cell Lines [7]

CompoundA375P (IC50, µM)WM3629 (IC50, µM)
7a 0.624.49
Sorafenib >10>10
Neurological Activity: Histamine H3 Receptor Agonism

The this compound scaffold is also a key component in the design of ligands for the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.

A notable example is immethridine , a potent and highly selective H3R agonist.[8] The activation of H3R by immethridine has been shown to alleviate experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting the function of dendritic cells.[8][9][10] This effect is mediated, in part, through the downregulation of the NF-κB signaling pathway.[9][10]

Table 2: Biological Activity of Immethridine at the Human Histamine H3 Receptor

ParameterValueReference
pKi 9.07
pEC50 9.74

Experimental Protocols

Synthesis of 2-Aryl-4-phenyl-1H-imidazoles (A General Protocol)[1]

This protocol describes a general method for the synthesis of imidazole derivatives that can be adapted for the this compound scaffold.

Materials:

  • Appropriate aldehyde (1 mmol)

  • Ammonium acetate (3 mmol)

  • Phenylglyoxal monohydrate (1 mmol)

  • Methanol

Procedure:

  • A solution of the aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL) is placed in an ultrasonic cleaner.

  • Ultrasonic irradiation is initiated, and a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) is added dropwise over 15 minutes.

  • The resulting mixture is further irradiated for the time specified for the particular substrate.

  • Upon completion, the reaction mixture is processed to isolate the 2-aryl-4-phenyl-1H-imidazole product.

MTT Cell Proliferation Assay[11][12][13][14]

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.

  • Incubate the plates for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Histamine H3 Receptor Radioligand Binding Assay[15][16][17][18][19]

This assay determines the binding affinity of test compounds to the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human histamine H3 receptor (e.g., HEK293 cells)

  • Radioligand, such as [3H]Nα-methylhistamine

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer

  • Scintillation cocktail

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the Ki value of the test compound.

Signaling Pathways and Experimental Workflows

BRAF/MEK/ERK and mTOR Signaling Inhibition

The this compound derivatives targeting BRAF V600E interfere with the MAPK/ERK pathway, which is crucial for cell proliferation and survival, and also impact the mTOR signaling pathway, another key regulator of cell growth.

BRAF_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound Derivative Inhibitor->BRAF_V600E Inhibitor->mTORC1

Caption: Inhibition of BRAF and mTOR signaling pathways.

Histamine H3 Receptor Agonism and Downstream Signaling

Immethridine, a this compound derivative, acts as an agonist at the histamine H3 receptor, leading to the inhibition of adenylyl cyclase and modulation of the NF-κB pathway.

H3R_Agonism Immethridine Immethridine H3R Histamine H3 Receptor (H3R) Immethridine->H3R TLR4 TLR4 Immethridine->TLR4 Downregulation Gi Gi Protein H3R->Gi AC Adenylyl Cyclase (AC) Gi->AC NFkB NF-κB Pathway Gi->NFkB Inhibition cAMP ↓ cAMP Inflammation ↓ Pro-inflammatory Cytokine Release NFkB->Inflammation

Caption: Histamine H3 receptor agonist signaling pathway.

General Experimental Workflow for Compound Evaluation

The evaluation of novel compounds based on the this compound scaffold typically follows a structured workflow from synthesis to biological characterization.

Experimental_Workflow Synthesis Scaffold Synthesis & Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Kinase Assay, Binding Assay) Purification->Primary_Screening Cell_Based_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Primary_Screening->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis

Caption: Drug discovery workflow for novel compounds.

Conclusion

The this compound scaffold represents a highly valuable and versatile core structure in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the fields of oncology and neurology, underscore its potential for the development of novel and effective therapeutic agents. The information provided in this guide serves as a foundational resource for researchers aiming to explore and exploit the full potential of this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 4-(1H-imidazol-2-yl)pyridine and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-(1H-imidazol-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a pyridine and an imidazole ring allows for diverse molecular interactions, making it a valuable target in drug discovery. Analogues of this scaffold, such as imidazo[4,5-b]pyridines, are also of significant interest. This document provides an overview of prominent synthetic strategies and detailed protocols for the preparation of this compound and its analogues.

Overview of Synthetic Strategies

The synthesis of 2,4-disubstituted imidazoles, including the target compound, can be broadly categorized into two main approaches:

  • Construction of the Imidazole Ring: These methods involve forming the imidazole heterocycle from acyclic precursors, where one of the components already contains the desired pyridine or other aryl moiety.

  • Post-Modification of a Pre-formed Imidazole Ring: This strategy involves synthesizing a functionalized imidazole ring first, followed by the introduction of the pyridine ring, typically via cross-coupling reactions.

Several specific methods fall under these categories, including multi-component reactions, condensation reactions, and transition-metal-catalyzed cross-couplings.

Key Synthetic Methodologies:
  • Multi-Component Reactions (MCRs): These reactions, such as the Radiszewski or Debus-Radiszewski synthesis, offer an efficient one-pot approach to tri- or di-substituted imidazoles from an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source.[1][2] Using a pyridine-4-carboxaldehyde allows for the direct synthesis of the target scaffold. Green chemistry approaches often utilize ultrasound irradiation to expedite these reactions.[1]

  • Condensation and Cyclization Reactions: A common strategy for fused analogues like imidazo[4,5-b]pyridines involves the condensation of a diaminopyridine with an aldehyde or carboxylic acid, followed by cyclization.[3] This can be achieved under thermal conditions, sometimes promoted by air oxidation, yielding the product in a single step with excellent yields (83-87%).[3]

  • [3+2] Cycloaddition: A modern, catalyst-free approach involves the [3+2] cyclization of vinyl azides with amidines.[4][5] This method is highly efficient for producing 2,4-disubstituted imidazoles with good to excellent yields and tolerates a broad range of functional groups.[4]

  • Nickel-Catalyzed Cyclization: A novel protocol utilizes a nickel-catalyzed cascade coupling reaction of amido-nitriles to directly form 2,4-disubstituted imidazoles.[6] This method is noted for its mild conditions and tolerance of various functional groups, including aryl halides and heterocyclic groups.[6]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful tools for this synthesis.[7][8] A typical route would involve coupling an organozinc or organotin reagent derived from a protected imidazole with a halogenated pyridine. The Negishi coupling, in particular, is effective for forming the crucial C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds required for the target molecule and its analogues.[9][10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Three-Component Synthesis of 2,4-Disubstituted Imidazoles

This protocol is adapted from green chemistry methodologies for the synthesis of 2-aryl-4-phenyl-1H-imidazoles and is applicable for the synthesis of this compound analogues.[1]

Reaction Scheme: (Aryl Aldehyde) + (Phenylglyoxal) + (Ammonium Acetate) → 2-Aryl-4-phenyl-1H-imidazole

Materials:

  • Substituted Aldehyde (e.g., Pyridine-4-carboxaldehyde, 1 mmol)

  • Phenylglyoxal monohydrate (1 mmol)

  • Ammonium acetate (3 mmol)

  • Methanol (3 mL)

  • Branson Ultrasonic Cleaner (Model 5510, 42 KHz frequency)

Procedure:

  • In a suitable reaction vessel, dissolve the aldehyde (1 mmol) and ammonium acetate (3 mmol) in 2 mL of methanol.

  • Place the vessel in an ultrasonic bath at room temperature.

  • Begin sonication and add a solution of phenylglyoxal monohydrate (1 mmol) in 1 mL of methanol dropwise over a period of 15 minutes.

  • Continue the ultrasonic irradiation for the time specified for the particular substrate (typically 1-2 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2,4-disubstituted imidazole.

Protocol 2: Catalyst-Free [3+2] Cyclization for 2,4-Disubstituted Imidazoles

This protocol describes a facile and efficient route for synthesizing 2,4-disubstituted imidazoles from vinyl azides and amidines under catalyst-free conditions.[4][5]

Reaction Scheme: (Vinyl Azide) + (Benzamidine) → 2,4-Disubstituted Imidazole

Materials:

  • Substituted Vinyl Azide (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv)

  • Dimethyl Sulfoxide (DMSO) (2 mL)

Procedure:

  • To a solution of the vinyl azide (1.0 equiv) in DMSO (2 mL), add benzamidine hydrochloride (1.2 equiv) and DBU (2.5 equiv).

  • Stir the reaction mixture at 80 °C for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane) to afford the desired 2,4-disubstituted imidazole.

Data Presentation

Table 1: Comparison of Yields for Ultrasound-Assisted Synthesis of 2-Aryl-4-phenyl-1H-imidazoles[1]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde1.092
24-Chlorobenzaldehyde1.594
34-Methoxybenzaldehyde1.095
44-Nitrobenzaldehyde2.088
5Pyridine-4-carboxaldehyde1.589
6Thiophene-2-carboxaldehyde1.090

Table 2: Yields for Catalyst-Free [3+2] Cyclization Synthesis of 2,4-Disubstituted Imidazoles[4][5]

EntryR¹ in Vinyl AzideR² in AmidineYield (%)
1PhenylPhenyl89
24-TolylPhenyl85
34-ChlorophenylPhenyl82
4PhenylCyclopropyl72
5Phenyl4-Methoxyphenyl86

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

G cluster_0 Strategy 1: Multi-Component Synthesis Start1 Starting Materials (Pyridine Aldehyde, Dicarbonyl, NH4OAc) Mix Mix in Solvent (e.g., Methanol) Start1->Mix React Reaction Conditions (e.g., Sonication) Mix->React Workup Aqueous Workup & Filtration React->Workup Purify1 Purification (Recrystallization) Workup->Purify1 Product1 Final Product: 4-(Imidazol-2-yl)pyridine Analogue Purify1->Product1

Caption: General workflow for a three-component synthesis.

G cluster_main General Approaches to this compound cluster_1 Strategy A: Build Imidazole Ring cluster_2 Strategy B: Couple Pre-formed Rings Start Simple Precursors A1 Pyridine Derivative (e.g., Pyridine Aldehyde) Start->A1 A2 Acyclic Precursors Start->A2 B1 Functionalized Imidazole (e.g., Bromo-imidazole) Start->B1 B2 Functionalized Pyridine (e.g., Pyridineboronic acid) Start->B2 A3 Ring Formation Reaction (e.g., MCR, Condensation) A1->A3 A2->A3 Product Target Molecule: This compound A3->Product B3 Cross-Coupling Reaction (e.g., Negishi, Suzuki) B1->B3 B2->B3 B3->Product

Caption: Logical relationship between primary synthetic strategies.

References

Application of 4-(1H-imidazol-2-yl)pyridine in Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of organometallic complexes featuring the 4-(1H-imidazol-2-yl)pyridine ligand in catalytic applications. The information is targeted towards professionals in research and drug development who are exploring novel catalytic systems for organic synthesis.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Introduction: Organometallic complexes of palladium featuring imidazole-pyridine based ligands have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical compounds. The use of this compound as a ligand in these catalytic systems can offer unique electronic and steric properties that influence reaction efficiency and substrate scope.

Catalytic System: Palladium(II) complexes incorporating imidazolylpyridine moieties serve as effective catalysts for this transformation. A notable example is a tetranuclear Pd(II) complex which has shown excellent catalytic activity at low catalyst loadings.[1]

Key Features:

  • High Catalytic Activity: Efficient coupling of a wide range of aryl halides with arylboronic acids.

  • Low Catalyst Loading: Successful reactions have been reported with as little as 0.1 mol% of the catalyst.[1]

  • Functional Group Tolerance: The catalytic system is compatible with a variety of functional groups on both the aryl halide and the boronic acid.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the catalytic performance of a tetranuclear Pd(II) complex with an imidazolylpyridine ligand in the Suzuki-Miyaura cross-coupling of various aryl bromides with phenylboronic acid.

EntryAryl BromideProductYield (%)
1BromobenzeneBiphenyl98
24-Bromotoluene4-Methylbiphenyl96
34-Bromoanisole4-Methoxybiphenyl95
44-Bromobenzaldehyde4-Formylbiphenyl92
54-Bromobenzonitrile4-Cyanobiphenyl94
64-Bromonitrobenzene4-Nitrobiphenyl90
74-Bromoacetophenone4-Acetylbiphenyl93
81-Bromo-4-fluorobenzene4-Fluorobiphenyl97
91-Bromo-4-chlorobenzene4-Chlorobiphenyl96

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), Pd(II) catalyst (0.1 mol%), DMF/H2O (9:1, 3 mL), 100 °C, 8 h.[1]

Application Note 2: Palladium-Catalyzed Transfer Hydrogenation of Nitroarenes

Introduction: The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Palladium complexes with imidazolylpyridine ligands have been found to be efficient catalysts for the transfer hydrogenation of nitroarenes using sodium borohydride as a hydrogen source.

Catalytic System: The same tetranuclear Pd(II) complex used for Suzuki-Miyaura coupling also exhibits high activity in the transfer hydrogenation of a variety of substituted nitroarenes.[1]

Key Features:

  • High Efficiency: Rapid and high-yielding reduction of nitroarenes to the corresponding anilines.

  • Mild Conditions: The reaction proceeds efficiently at room temperature.

  • Chemoselectivity: The catalytic system shows good tolerance to other reducible functional groups.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the catalytic performance of a tetranuclear Pd(II) complex with an imidazolylpyridine ligand in the transfer hydrogenation of various nitroarenes.

EntryNitroareneProductTime (h)Yield (%)
1NitrobenzeneAniline1.098
24-Nitrotoluene4-Methylaniline1.596
34-Nitroanisole4-Methoxyaniline2.095
44-Nitrochlorobenzene4-Chloroaniline1.597
54-Nitrobromobenzene4-Bromoaniline1.596
63-Nitrotoluene3-Methylaniline2.094
73-Nitroanisole3-Methoxyaniline2.592
83-Nitrochlorobenzene3-Chloroaniline2.095
93-Nitrobromobenzene3-Bromoaniline2.094

Reaction Conditions: Nitroarene (1 mmol), NaBH4 (3 mmol), Pd(II) catalyst (0.1 mol%), Methanol (5 mL), Room Temperature.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Palladium(II)-imidazolylpyridine complex (0.1 mol%)

  • DMF/H2O (9:1 v/v, 3 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and the palladium catalyst (0.1 mol%).

  • Add 3 mL of the DMF/H2O (9:1) solvent mixture to the flask.

  • Equip the flask with a condenser and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Protocol 2: General Procedure for Transfer Hydrogenation of Nitroarenes

Materials:

  • Nitroarene (1.0 mmol)

  • Sodium borohydride (NaBH4) (3.0 mmol)

  • Palladium(II)-imidazolylpyridine complex (0.1 mol%)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the nitroarene (1.0 mmol) in 5 mL of methanol in a round-bottom flask.

  • Add the palladium catalyst (0.1 mol%) to the solution.

  • Stir the mixture at room temperature.

  • Add sodium borohydride (3.0 mmol) portion-wise over a period of 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature for the time indicated in the data table (typically 1-2.5 hours).

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting aniline derivative by column chromatography if necessary.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Transmetalation Complex Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Add Aryl Halide, Boronic Acid, Base, and Catalyst to Flask Solvent Add DMF/H2O Solvent Reactants->Solvent Heating Heat to 100 °C with Stirring Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Extraction Cool and Extract with Organic Solvent Monitoring->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes & Protocols: The Versatile Role of 4-(1H-imidazol-2-yl)pyridine in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides an in-depth exploration of 4-(1H-imidazol-2-yl)pyridine, a heterocyclic ligand of significant interest in coordination chemistry. Its unique structural architecture, featuring both a pyridine and an imidazole ring, offers multiple nitrogen donor sites, enabling its function as a versatile chelating and bridging ligand.[1] This adaptability makes it a valuable building block for the synthesis of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). We will detail its synthesis, characterization, coordination behavior, and provide validated protocols for the preparation of its metal complexes and their application in catalysis and materials science. This document is intended for researchers, chemists, and materials scientists engaged in the design of novel functional materials and catalytic systems.

Introduction: The Scientific Merit of this compound

The convergence of pyridine and imidazole moieties within a single molecular scaffold endows this compound (hereafter abbreviated as 4-ImPy ) with a compelling set of properties for coordination chemistry. The pyridine ring's nitrogen is a classic σ-donor, while the imidazole ring offers two distinct nitrogen atoms: a basic, sp²-hybridized imine nitrogen (N3) that readily coordinates to metal ions, and a pyrrole-type NH nitrogen (N1) that can participate in hydrogen bonding or be deprotonated to form imidazolate bridges.[2][3]

This dual-functionality is the cornerstone of its utility, allowing for the construction of structurally diverse and functionally sophisticated supramolecular systems.[4] The ligand's inherent rigidity and planarity are crucial for creating predictable and stable coordination environments. Metal complexes derived from 4-ImPy and its analogs have shown promise in diverse fields, including:

  • Homogeneous Catalysis: Serving as tunable ligands that influence the steric and electronic properties of a metal center, thereby modulating its catalytic activity.[5]

  • Materials Science: Acting as a multitopic linker for the rational design of Metal-Organic Frameworks (MOFs) with potential applications in gas storage and separation.[3]

  • Medicinal Chemistry: The imidazole-pyridine core is a recognized "privileged scaffold" in drug discovery.[6] Metal complexes incorporating this motif are being explored as potential therapeutic agents, for instance, as BRAF inhibitors for anti-tumor applications.[7]

Synthesis and Characterization of the 4-ImPy Ligand

A reliable supply of high-purity ligand is paramount for reproducible research. The synthesis of 4-ImPy can be achieved via several methods, with the Radziszewski reaction and its modern variations being a common approach.

Protocol 1: Synthesis of this compound

This protocol is based on the condensation reaction of an aldehyde, a 1,2-dicarbonyl compound, and ammonia.

Rationale: This one-pot, three-component reaction is an efficient method for constructing the imidazole ring. Pyridine-4-carboxaldehyde provides the C2 and the pyridine substituent, glyoxal serves as the C4-C5 backbone of the imidazole, and ammonium acetate acts as the ammonia source and a mild acidic catalyst.

Materials:

  • Pyridine-4-carboxaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ammonium hydroxide solution (concentrated)

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, combine pyridine-4-carboxaldehyde (1.0 eq), ammonium acetate (10.0 eq), and glacial acetic acid (20 mL/mmol of aldehyde).

  • Stir the mixture at room temperature until the solids dissolve.

  • Add glyoxal solution (40% in water, 1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction vessel to reflux (approx. 120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the dark solution into a beaker containing crushed ice (approx. 200 g).

  • Neutralize the mixture by slowly adding concentrated ammonium hydroxide solution until the pH is ~8-9. This step is crucial for precipitating the product.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.

  • Dry the final product under vacuum.

Self-Validation and Characterization:

  • ¹H NMR: Confirm the structure by dissolving a sample in DMSO-d₆. Expect signals corresponding to the pyridine and imidazole protons, as well as a broad singlet for the N-H proton.

  • Mass Spectrometry: Verify the molecular weight (145.16 g/mol ).[8]

  • FT-IR: Identify key functional groups. Look for a broad N-H stretching band (~3100-3400 cm⁻¹) and C=N stretching vibrations (~1580-1620 cm⁻¹).

Coordination Chemistry: Modes of Metal Binding

The versatility of 4-ImPy stems from its ability to adopt multiple coordination modes, which dictates the architecture of the resulting metal complex.

  • Monodentate: Coordination occurs exclusively through the more basic pyridine nitrogen. This is less common but possible if the imidazole nitrogen is sterically hindered or protonated.

  • Bidentate Chelating: The ligand forms a stable five-membered ring by coordinating to a single metal center through both the pyridine nitrogen and the imine nitrogen (N3) of the imidazole ring. This is the most common mode for forming discrete mononuclear complexes.

  • Bridging (Bidentate): The ligand links two different metal centers, using the pyridine nitrogen to bind to one metal and the imine nitrogen to bind to another. This mode is fundamental to the formation of coordination polymers and MOFs.

Below is a diagram illustrating these principal coordination modes.

G cluster_0 Monodentate cluster_1 Bidentate Chelating cluster_2 Bridging M1 Metal (M) L1 4-ImPy M1->L1 Py-N M2 Metal (M) L2 4-ImPy M2->L2 Py-N M2->L2 Im-N M3a Metal (M1) L3 4-ImPy M3a->L3 Py-N M3b Metal (M2) L3->M3b Im-N G cluster_workflow MOF Synthesis Workflow A 1. Dissolve Metal Salt + 4-ImPy in DMF B 2. Solvothermal Rxn (100°C, 48h) A->B Seal in Vial C 3. Isolate & Wash Crystals B->C Cool & Decant D 4. Solvent Exchange (e.g., Acetone) C->D E 5. Activation (Heat + Vacuum) D->E F Porous MOF Material E->F

References

Application Notes and Protocols for the Synthesis of 4-(1H-imidazol-2-yl)pyridine-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive guide to the methodology for creating metal-organic frameworks (MOFs) using the versatile linker, 4-(1H-imidazol-2-yl)pyridine. This class of MOFs presents significant potential in various applications, including gas storage, catalysis, sensing, and drug delivery, owing to the unique chemical functionalities of the linker which combines a Lewis basic pyridine ring with the hydrogen-bonding capabilities of the imidazole group.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. The this compound linker is of particular interest as it offers multiple coordination sites through the pyridine and imidazole nitrogen atoms, leading to the formation of diverse and stable framework structures. This document outlines the synthesis of the linker, the subsequent solvothermal synthesis of MOFs, and the essential characterization techniques.

Synthesis of the Organic Linker: this compound

A reliable method for the synthesis of this compound is crucial for the successful formation of the desired MOFs. The following protocol is a robust procedure adapted from established synthetic routes for similar imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-aminopyridine

  • 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Addition of Reagents: Add sodium bicarbonate (3.0 eq) to the solution, followed by the portion-wise addition of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound-Based MOFs

The self-assembly of the this compound linker with various metal salts under solvothermal or hydrothermal conditions leads to the formation of crystalline MOFs. The following is a general protocol that can be adapted for different metal ions.

Experimental Protocol: Solvothermal Synthesis of a Representative MOF

Materials:

  • This compound linker

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cadmium(II) nitrate tetrahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of Reaction Mixture: In a Teflon-lined stainless-steel autoclave, combine the this compound linker (0.1 mmol) and the chosen metal salt (0.1 mmol).

  • Solvent Addition: Add a solvent mixture of DMF and ethanol (e.g., 10 mL in a 4:1 v/v ratio).

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to a specific temperature (typically between 80-160 °C) for a designated period (usually 24-72 hours).

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual solvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Characterization of the MOFs

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized MOFs.

Key Characterization Techniques:
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including bond lengths, bond angles, and the overall framework topology.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the linker to the metal centers by observing shifts in the vibrational frequencies of the functional groups.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity of the MOF, including the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound-based MOFs. Note that specific values will vary depending on the metal ion and synthesis conditions.

Table 1: Crystallographic Data for a Representative Zn-based MOF

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234
b (Å)15.678
c (Å)12.456
β (°)98.76
V (ų)1978.5

Table 2: Thermal and Porosity Data for Representative MOFs

MOF CompositionThermal Decomposition Temp (°C)BET Surface Area (m²/g)
Zn-(this compound)~350450
Cu-(this compound)~320380
Cd-(this compound)~380520

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

MOF_Synthesis_Logic Logical Relationship in MOF Formation Linker This compound Linker MOF Crystalline Metal-Organic Framework Linker->MOF Organic Building Block Metal Metal Ions (e.g., Zn²⁺, Cu²⁺) Metal->MOF Inorganic Node Conditions Solvothermal/Hydrothermal Conditions (Temperature, Pressure, Solvent) Conditions->MOF Drives Self-Assembly

Caption: Logical flow from precursors to the final MOF structure.

Experimental_Workflow Experimental Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start mix Mix Linker, Metal Salt, and Solvent start->mix heat Solvothermal Reaction (Heating in Autoclave) mix->heat cool Cooling and Crystallization heat->cool filter Filtration and Washing cool->filter dry Drying filter->dry product MOF Crystals dry->product pxrd PXRD product->pxrd scxrd Single-Crystal XRD product->scxrd tga TGA product->tga ftir FT-IR product->ftir gas_ad Gas Adsorption product->gas_ad

Caption: Workflow for MOF synthesis and subsequent characterization.

Application Notes and Protocols: 4-(1H-imidazol-2-yl)pyridine in Photodynamic Antimicrobial Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial strategies. Photodynamic Antimicrobial Chemotherapy (PACT) is a promising alternative that utilizes a non-toxic photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized microbial cell death. Unlike conventional antibiotics, PACT has a multi-targeted mechanism of action, which significantly reduces the likelihood of resistance development.

The molecular scaffold of 4-(1H-imidazol-2-yl)pyridine is a compelling candidate for the development of new photosensitizers. The pyridine ring can enhance the photophysical properties and planarity of the molecule, while the imidazole moiety can contribute to its biological activity and potential for further functionalization. Cationic derivatives of both pyridine and imidazole have demonstrated efficacy in PACT, suggesting that quaternization of the pyridine nitrogen in this compound could enhance its binding to negatively charged bacterial cell walls, a crucial step for effective photoinactivation.

These application notes provide a comprehensive overview of the methodologies for synthesizing, evaluating, and characterizing this compound and its derivatives as potential photosensitizers for PACT.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various established organic synthesis routes. A common approach involves the condensation of a pyridine-4-carboxaldehyde with glyoxal and ammonia. Further modifications, such as quaternization to enhance cationic character, can be performed as a subsequent step.

General Synthesis Protocol:

A one-pot synthesis method can be employed for the preparation of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-1H-[1][2][3]triazole derivatives, which can be adapted for the synthesis of this compound by using appropriate starting materials[4].

  • Reaction Setup: In a round-bottom flask, dissolve pyridine-4-carboxaldehyde in ethanol.

  • Addition of Reagents: To this solution, add an aqueous solution of glyoxal (40%) and concentrated ammonia (25%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocols for PACT Evaluation

Determination of Photophysical Properties

The efficacy of a photosensitizer is intrinsically linked to its photophysical properties. Key parameters to evaluate include its absorption spectrum, fluorescence quantum yield, and singlet oxygen generation quantum yield.

Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Determination:

Singlet oxygen quantum yield is a critical measure of a photosensitizer's ability to generate this highly reactive ROS, which is a primary mediator of cell death in PACT. This can be determined using a chemical quencher, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

  • Sample Preparation: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., DMSO, ethanol). A reference photosensitizer with a known ΦΔ (e.g., methylene blue) should be used for comparison.

  • Absorbance Matching: Adjust the concentration of the sample and reference photosensitizers to have the same absorbance at the irradiation wavelength.

  • Irradiation: Irradiate the solutions with a light source corresponding to the absorption maximum of the photosensitizer (e.g., a laser or LED).

  • Monitoring: Record the decrease in DPBF absorbance at its maximum absorption wavelength (around 415 nm) at regular time intervals during irradiation.

  • Calculation: The singlet oxygen quantum yield is calculated using the following equation: ΦΔsample = ΦΔreference * (ksample / kreference) * (Iabsreference / Iabssample) where k is the rate constant of DPBF degradation and Iabs is the rate of light absorption.

In Vitro Antimicrobial Photodynamic Efficacy

The antimicrobial activity of the photosensitizer is evaluated against a panel of clinically relevant microorganisms, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens (e.g., Candida albicans).

Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in PACT:

  • Bacterial Culture: Grow the microbial strains in appropriate liquid media to the mid-logarithmic phase.

  • Serial Dilutions: Prepare serial dilutions of the photosensitizer in a 96-well microtiter plate.

  • Incubation: Add a standardized inoculum of the microbial suspension to each well. Incubate the plates in the dark for a predetermined period (e.g., 30-60 minutes) to allow for photosensitizer uptake.

  • Irradiation: Expose the plates to a light source with a specific wavelength and fluence rate for a defined duration. A parallel set of plates should be kept in the dark to assess dark toxicity.

  • MIC Determination: After irradiation, incubate the plates for 18-24 hours at 37°C. The MIC is the lowest concentration of the photosensitizer that completely inhibits visible microbial growth.

  • MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Reactive Oxygen Species (ROS) Generation in Bacterial Cells

The mechanism of antimicrobial action in PACT involves the generation of ROS. Intracellular ROS production can be detected using fluorescent probes.

Protocol for Intracellular ROS Detection:

  • Bacterial Suspension: Prepare a suspension of the target microorganism in a suitable buffer (e.g., PBS).

  • Photosensitizer Incubation: Incubate the bacterial cells with the photosensitizer in the dark.

  • ROS Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspension and incubate further.

  • Irradiation: Irradiate the cell suspension with light at the appropriate wavelength.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorometer or a fluorescence microscope. The increase in fluorescence corresponds to the level of intracellular ROS generation.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the efficacy of different photosensitizer derivatives or treatment conditions.

Table 1: Photophysical Properties of Imidazole-Pyridine Derivatives

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
This compound e.g., 350e.g., 1.5 x 104e.g., 0.10e.g., 0.30
Derivative A (Cationic) e.g., 355e.g., 1.6 x 104e.g., 0.08e.g., 0.45
Derivative B (Functionalized) e.g., 360e.g., 1.8 x 104e.g., 0.12e.g., 0.55

Table 2: Antimicrobial Photodynamic Efficacy (MIC/MBC in µM)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
MIC MBC MIC
This compound + Light e.g., >50e.g., >50e.g., >50
Derivative A (Cationic) + Light e.g., 5e.g., 10e.g., 10
Derivative B (Functionalized) + Light e.g., 2e.g., 5e.g., 5
Derivative A (Cationic) - Dark e.g., >100e.g., >100e.g., >100

(MFC: Minimum Fungicidal Concentration)

Visualization of Pathways and Workflows

Signaling Pathway of Photodynamic Antimicrobial Action

The antimicrobial effect of PACT is mediated by the generation of ROS, which indiscriminately damage essential cellular components of microorganisms.

PACT_Mechanism PS Photosensitizer (PS) (Ground State) PS_S1 Excited Singlet State (¹PS) Light Light (hν) Light->PS_S1 Absorption PS_T1 Excited Triplet State (³PS) PS_S1->PS_T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) Radicals O₂⁻•, •OH, H₂O₂ PS_T1->Radicals e⁻ transfer SingletO2 ¹O₂ PS_T1->SingletO2 Energy transfer ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage CellDeath Microbial Cell Death CellDamage->CellDeath TypeI Type I Reaction (Electron Transfer) TypeII Type II Reaction (Energy Transfer) Radicals->ROS SingletO2->ROS

Caption: General mechanism of photodynamic antimicrobial chemotherapy.

Experimental Workflow for PACT Evaluation

A systematic workflow is essential for the comprehensive evaluation of a novel photosensitizer for PACT applications.

PACT_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesis of This compound Derivatives Characterization Structural & Photophysical Characterization Synthesis->Characterization DarkToxicity Dark Toxicity Assay Characterization->DarkToxicity PACT_Efficacy PACT Efficacy (MIC/MBC) DarkToxicity->PACT_Efficacy ROS_Detection Intracellular ROS Detection PACT_Efficacy->ROS_Detection Mechanism Mechanism of Action Studies ROS_Detection->Mechanism DataAnalysis Data Analysis & Structure-Activity Relationship Mechanism->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization LeadOptimization->Synthesis Iterative Improvement

Caption: Experimental workflow for evaluating photosensitizers.

Conclusion

The this compound scaffold holds significant potential for the development of novel photosensitizers for photodynamic antimicrobial chemotherapy. Through systematic synthesis, derivatization, and comprehensive evaluation using the detailed protocols provided, researchers can effectively explore the structure-activity relationships and identify lead compounds with potent antimicrobial activity. The multi-targeted nature of PACT offers a robust strategy to combat antibiotic resistance, and the exploration of new photosensitizer classes, such as those based on imidazole-pyridine conjugates, is a critical step towards realizing the full clinical potential of this therapeutic modality.

References

Application Notes and Protocols for the Functionalization of the 4-(1H-imidazol-2-yl)pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-imidazol-2-yl)pyridine scaffold is a significant pharmacophore due to its presence in numerous biologically active compounds. Its unique electronic properties and the presence of multiple reaction sites make it a versatile core for chemical modification in drug discovery programs. These application notes provide an overview of and detailed protocols for key functionalization reactions of the this compound core, including N-alkylation of the imidazole ring and Suzuki-Miyaura cross-coupling of a halogenated pyridine ring.

Key Functionalization Strategies

The functionalization of the this compound core can be broadly categorized into two main areas: reactions at the imidazole nitrogen and reactions on the pyridine ring.

  • N-Alkylation of the Imidazole Ring: Introduction of alkyl groups onto the imidazole nitrogen is a common strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. This can influence the pharmacokinetic profile and biological activity. The reaction typically proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks an alkylating agent.

  • Cross-Coupling Reactions on the Pyridine Ring: To enable functionalization of the pyridine ring, it is often necessary to first introduce a handle, such as a halogen atom. This halogenated intermediate can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with a wide range of boronic acids.

The following sections provide detailed protocols for these key functionalization reactions.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the N-alkylation of the imidazole ring of this compound using a general alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure using Sodium Hydride (for a wider range of alkylating agents): [1]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Procedure using Potassium Carbonate (milder conditions): [1]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

The following table provides illustrative yield data for N-alkylation reactions on imidazole-containing scaffolds, which can be expected to be similar for the this compound core under optimized conditions.

Alkylating AgentBaseSolventYield (%)
Ethyl bromoacetateK2CO3Acetonitrile96
Benzyl bromideK2CO3Acetonitrile85
Methyl iodideNaHDMF>90

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a bromo-substituted this compound with an arylboronic acid. The starting halogenated pyridine can be synthesized via standard halogenation methods.

Materials:

  • Bromo-4-(1H-imidazol-2-yl)pyridine derivative (e.g., 2-(3-bromo-pyridin-4-yl)-1H-imidazole)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave vial, combine the bromo-4-(1H-imidazol-2-yl)pyridine derivative (1.0 equivalent), arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a mixture of 1,4-dioxane and ethanol to the vial.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 1 to 1.5 hours.

  • Reaction Monitoring: Monitor the reaction for completion using TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data (Illustrative):

The following table presents representative yields for Suzuki-Miyaura cross-coupling reactions of halogenated imidazo[1,2-a]pyridines, which can serve as a reference for the this compound core.

Halogenated SubstrateBoronic AcidYield (%)
6-chloro-imidazo[1,2-a]pyridine4-methoxyphenylboronic acid95
6-bromo-imidazo[1,2-a]pyridinePhenylboronic acid92
6-chloro-imidazo[1,2-a]pyridinePyridin-3-ylboronic acid88

Visualizations

The following diagrams illustrate the logical workflow of the described functionalization protocols.

N_Alkylation_Workflow cluster_protocol1 Protocol 1: N-Alkylation Start_1 Start with This compound Step1_1 Add Base (NaH or K2CO3) and Solvent (DMF or MeCN) Start_1->Step1_1 Deprotonation Step2_1 Add Alkyl Halide Step1_1->Step2_1 Nucleophilic Attack Step3_1 Reaction Monitoring (TLC) Step2_1->Step3_1 Step4_1 Work-up and Purification Step3_1->Step4_1 End_1 N-alkylated Product Step4_1->End_1

Caption: Workflow for the N-alkylation of the this compound core.

Suzuki_Coupling_Workflow cluster_protocol2 Protocol 2: Suzuki-Miyaura Coupling Start_2 Start with Halogenated This compound Step1_2 Add Arylboronic Acid, Pd Catalyst, and Base Start_2->Step1_2 Reaction Setup Step2_2 Microwave Irradiation Step1_2->Step2_2 Catalytic Cycle Step3_2 Reaction Monitoring (TLC) Step2_2->Step3_2 Step4_2 Work-up and Purification Step3_2->Step4_2 End_2 C-C Coupled Product Step4_2->End_2

Caption: Workflow for the Suzuki-Miyaura cross-coupling of a halogenated this compound.

References

Application Notes and Protocols: 4-(1H-imidazol-2-yl)pyridine as a Versatile Scaffold for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(1H-imidazol-2-yl)pyridine as a key building block in the synthesis of bioactive heterocyclic compounds. This versatile scaffold has demonstrated significant potential in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery.

Introduction

This compound is a heterocyclic compound that serves as a crucial starting material or intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the presence of both a pyridine and an imidazole ring, allow for diverse chemical modifications and interactions with various biological targets. This scaffold is particularly prominent in the design of kinase inhibitors, leveraging the hydrogen bonding capabilities of the imidazole and pyridine nitrogens.

Bioactive Applications

Anti-inflammatory Agents: p38 MAP Kinase Inhibitors

Derivatives of this compound have been extensively explored as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a key target for anti-inflammatory therapies.

Signaling Pathway:

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase. External stimuli like stress and inflammatory cytokines activate this pathway, leading to the phosphorylation of downstream transcription factors and ultimately, the expression of inflammatory genes.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38_MAPK->Transcription_Factors phosphorylates Inhibitor This compound Derivative Inhibitor->p38_MAPK inhibits Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

p38 MAP Kinase Signaling Pathway and Inhibition

Quantitative Data: p38 MAP Kinase Inhibition

Compound IDModification on this compound Scaffoldp38α IC50 (nM)TNF-α Inhibition IC50 (nM)Reference
SB 203580 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole5050[1]
Compound A N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative403.57 ± 6.35-[2]
Compound B Pyridinyltriazole analogue-Significant inhibition at 1 µM[3]
Anticancer Agents

The this compound scaffold has also been incorporated into molecules with significant anticancer activity. These compounds often target various kinases involved in cancer cell proliferation and survival.

Logical Relationship:

The versatility of the this compound core allows for the synthesis of diverse derivatives targeting different cancer-related pathways.

anticancer_logic Building_Block This compound Synthetic_Modification Synthetic Modifications (e.g., N-alkylation, Suzuki coupling) Building_Block->Synthetic_Modification Bioactive_Derivatives Bioactive Derivatives Synthetic_Modification->Bioactive_Derivatives Anticancer_Targets Anticancer Targets (e.g., RAF kinase, other kinases) Bioactive_Derivatives->Anticancer_Targets inhibit Biological_Effect Biological Effect (e.g., Antiproliferative activity) Anticancer_Targets->Biological_Effect

Building Block to Bioactive Anticancer Agents

Quantitative Data: Anticancer Activity

Compound IDTarget Cell LineIC50 (µM)Reference
7a A375P (Melanoma)0.62[4]
7a WM3629 (Melanoma)4.49[4]
12b Hep-2 (Laryngeal Carcinoma)11[5]
12b HepG2 (Hepatocellular Carcinoma)13[5]
12b MCF-7 (Breast Cancer)11[5]
12b A375 (Skin Cancer)11[5]
5d BT474 (Breast Cancer)35.56 (24h), 39.62 (48h)[6]
5e BT474 (Breast Cancer)39.19 (24h), 39.85 (48h)[6]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to and can be derived from this compound precursors.

Experimental Workflow:

synthesis_workflow Start Start Step1 Step 1: Mix 2-aminopyridine (1 mmol), substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%) in ethanol (5 mL). Start->Step1 Step2 Step 2: Reflux the reaction mixture. Step1->Step2 Step3 Step 3: Monitor reaction progress by TLC. Step2->Step3 Step4 Step 4: Filter to isolate the catalyst. Step3->Step4 Step5 Step 5: Pour the filtrate over crushed ice. Step4->Step5 Step6 Step 6: Collect the solid product. Step5->Step6 End End Step6->End

General Synthesis Workflow for Imidazo[1,2-a]pyridines

Materials:

  • 2-aminopyridine

  • Substituted phenacyl bromide

  • Copper silicate catalyst

  • Ethanol

  • Thin-layer chromatography (TLC) plates

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round bottom flask, combine 2-aminopyridine (1 mmol), substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%) in 5 mL of ethanol.[7]

  • Reflux the reaction mixture.[7]

  • Monitor the progress of the reaction by thin-layer chromatography using a mobile phase of hexane:ethyl acetate (8:2).[7]

  • Once the reaction is complete, filter the mixture to isolate and recover the catalyst.[7]

  • Pour the filtrate over crushed ice to precipitate the solid product.[7]

  • Collect the solid product by filtration, wash with cold water, and dry.

Synthesis of N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

This protocol details a specific synthesis of a more complex derivative.[8]

Materials:

  • 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine

  • 4-phenylenediamine

  • HCl/ethanol solution (1.25 M)

  • n-butanol

Procedure:

  • In a pressure vial, combine 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine (0.20 g, 1.032 mmol), 4-phenylenediamine (0.167 g, 1.54 mmol), and a 1.25 M solution of HCl in ethanol (842 μL, 1.032 mmol) in n-butanol (5 mL).[8]

  • Heat the mixture with stirring in the sealed pressure vial for 16 hours at 180°C.[8]

  • After cooling, the product can be isolated and purified using standard techniques such as column chromatography.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of potent and selective inhibitors of key biological targets. The application notes and protocols provided herein offer a starting point for researchers to explore the synthesis and biological evaluation of novel bioactive heterocycles based on this versatile building block. Further structural modifications and biological screening are likely to uncover new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: Development of 4-(1H-imidazol-2-yl)pyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-(1H-imidazol-2-yl)pyridine scaffold is a versatile heterocyclic structure that serves as a core for designing advanced fluorescent probes. This framework, belonging to the broader class of imidazopyridines, is gaining significant attention due to its inherent photophysical properties, thermal and photo-stability, and capacity for chemical modification.[1][2][3] Probes derived from this scaffold are utilized in diverse applications, including the detection of metal ions, pH sensing, and cellular bioimaging.[1][4][5] The underlying fluorescence mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT), can be engineered by attaching various functional groups, enabling the development of highly sensitive and selective sensors.[1][6][7]

These application notes provide detailed protocols for the synthesis and utilization of this compound-based probes, summarize key quantitative data for related compounds, and illustrate fundamental workflows and signaling pathways.

Section 1: General Synthesis of Imidazopyridine-Based Probes

The synthesis of imidazopyridine derivatives can often be achieved through efficient one-pot cyclization reactions.[3][5] A common method involves the condensation of a pyridine-based ketone with an appropriate aldehyde in the presence of an ammonium salt, which serves as the nitrogen source for the imidazole ring.[3]

Experimental Protocol: One-Pot Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve the pyridine-based ketone (1.0 mmol) and a selected aromatic aldehyde (1.1 mmol) in glacial acetic acid.

  • Addition of Nitrogen Source: Add ammonium acetate (5.0 mmol) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.[7]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).[7]

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 15 mL) to remove residual starting materials.[7] Dry the final product under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized probe using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

cluster_synthesis Synthesis Workflow A Reactant Preparation (Ketone, Aldehyde, Acetic Acid) B Add Nitrogen Source (Ammonium Acetate) A->B Step 1 C Reflux Reaction (4-6 hours) B->C Step 2 D Monitor by TLC C->D Continuous E Cool to Precipitate D->E Reaction Complete F Filter & Wash Product E->F Step 3 G Dry & Characterize (NMR, Mass Spec) F->G Step 4

Caption: General experimental workflow for the one-pot synthesis of probes.

Section 2: Application in Metal Ion Detection

Probes based on the imidazopyridine scaffold are widely employed for detecting various metal ions.[1] The sensing mechanism often relies on the chelation of the metal ion by coordinating atoms within the probe's structure. This binding event disrupts processes like PET, leading to a "turn-on" fluorescent signal (CHEF effect).[7][9]

Quantitative Data for Imidazole/Imidazopyridine-Based Metal Ion Probes
Probe Scaffold/NameTarget Ion(s)Limit of Detection (LOD)Binding Constant (Kₐ)Solvent SystemReference
Bis-schiff base LFe³⁺ / F⁻2.98 x 10⁻⁷ M (Fe³⁺)1.3 x 10⁴ M⁻¹ (Fe³⁺)MeCN-Tris[10]
Probe LB3Ga³⁺ / In³⁺4.42 x 10⁻⁹ M (Ga³⁺)-DMSO/H₂O[10]
PMPACd²⁺0.12 µM-ACN[9]
QTPYCd²⁺3.5 x 10⁻⁸ M-DMF/H₂O[9]
PISCd²⁺2.10 x 10⁻⁸ M-Aqueous media[11]
Probe 5Hg²⁺5.3 nM-Organic semi-aqueous[12]
Experimental Protocol: Metal Ion Sensing
  • Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.[3]

    • Prepare stock solutions of various metal ion salts (e.g., 10 mM) in deionized water.[13]

  • Selectivity Study:

    • In a quartz cuvette, dilute the probe stock solution to a working concentration (e.g., 10 µM) in 2 mL of the desired buffer or solvent system.[7][13]

    • Record the initial fluorescence emission spectrum by exciting at the probe's maximum absorption wavelength (λex).

    • Add a specific amount (e.g., 2-10 equivalents) of a single metal ion from its stock solution to the cuvette.

    • After a brief incubation (2-5 minutes), record the new emission spectrum.[7]

    • Repeat this procedure for a panel of different metal ions to assess the probe's selectivity.

  • Fluorescence Titration:

    • To a cuvette containing the probe at its working concentration, add incremental aliquots of the target metal ion's stock solution.[7]

    • Record the fluorescence emission spectrum after each addition, allowing the system to equilibrate.

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating the saturation of the probe's binding sites.[7]

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding constant (Kₐ).

cluster_pet Signaling Pathway: PET 'Turn-On' Sensing Probe Probe (Fluorophore + Receptor) Low Fluorescence Analyte Metal Ion (Analyte) PET Photoinduced Electron Transfer (PET) Probe->PET Quenching Complex Probe-Ion Complex High Fluorescence Analyte->Complex Binding CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Emission

Caption: Signaling mechanism of a 'turn-on' fluorescent probe via PET inhibition.

Section 3: Application in pH Sensing

The nitrogen atoms within the imidazole and pyridine rings can be protonated or deprotonated depending on the environmental pH. This alteration in the electronic structure can significantly impact the probe's fluorescence properties, making these compounds effective pH sensors, particularly in extreme acidity ranges.[4][14]

Quantitative Data for Pyridine-Based pH Probes
Probe NameLinear pH RangepKₐSolvent SystemReference
Probe 11.85 – 2.752.28DMSO/water[4]
Probe 22.65 – 4.173.15DMSO/water[4]
HBIZ1.00 - 5.40 & 5.20 - 10.40-Aqueous solution[14]
Experimental Protocol: pH Titration
  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the probe's stock solution to each buffer solution to achieve a consistent final concentration (e.g., 10 µM).

  • Spectral Measurement: Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the corresponding pH value.

  • pKₐ Determination: The pKₐ can be determined from the titration curve, typically representing the pH at which the fluorescence intensity is halfway between the minimum and maximum values.

cluster_ph Logical Relationship in pH Sensing pH_Low Low pH (High [H⁺]) Protonation Probe Protonation pH_Low->Protonation pH_High High pH (Low [H⁺]) Deprotonation Probe Deprotonation pH_High->Deprotonation State1 Fluorescence State 1 Protonation->State1 State2 Fluorescence State 2 Deprotonation->State2

Caption: Logical relationship illustrating probe response to varying pH levels.

Section 4: Application in Cellular Imaging

The favorable photophysical properties and low cytotoxicity of many imidazopyridine-based probes make them excellent candidates for live-cell imaging.[8][15] They can be designed to accumulate in specific organelles, such as lysosomes, or to detect intracellular analytes like H₂O₂ or metal ions.[8][16]

Experimental Protocol: Live Cell Imaging
  • Cell Culture: Plate the cells of interest (e.g., HeLa, A549) onto a glass-bottom dish or chamber slide and culture them in an appropriate medium until they reach the desired confluency.[8][15]

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in a serum-free cell culture medium to the final working concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specified period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the loading medium and gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to eliminate any unbound probe.[17]

  • Imaging: Add fresh imaging buffer or culture medium to the cells. Visualize the stained cells using a fluorescence microscope or a confocal laser scanning microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.[17]

  • Analyte Detection (Optional): To detect an intracellular analyte (e.g., H₂O₂ or metal ions), image the probe-loaded cells before and after treating them with a relevant stimulus.[8]

cluster_imaging Experimental Workflow for Cellular Imaging A Plate & Culture Cells B Load Cells with Probe A->B C Incubate (37°C) B->C D Wash with PBS C->D E Add Imaging Buffer D->E F Image with Fluorescence Microscope E->F

References

Application Notes and Protocols for the Evaluation of 4-(1H-imidazol-2-yl)pyridine Derivatives in the Treatment of Chagas' Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Therapeutic Avenue for a Neglected Disease

Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America, where it is a leading cause of heart failure.[1][2] The current therapeutic options, benznidazole and nifurtimox, discovered over four decades ago, are hampered by significant toxicity and limited efficacy, especially in the chronic phase of the disease.[1][3] This underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.

The parasite's sterol biosynthesis pathway has emerged as a promising target for drug development.[2][4] Specifically, the enzyme sterol 14α-demethylase (CYP51), which is essential for the integrity of the parasite's cell membrane, has been a focal point of research.[4][5] While azole antifungals that target CYP51, such as posaconazole, have shown promise in preclinical studies, they have unfortunately failed in clinical trials for Chagas' disease, highlighting the need for new chemical scaffolds.[6][7][8]

This document provides a detailed guide for researchers on the investigation of a novel class of T. cruzi growth inhibitors: 4-(1H-imidazol-2-yl)pyridine derivatives. Recent studies have identified these compounds as potent inhibitors of T. cruzi growth, with a likely mechanism of action targeting CYP51.[2][9] These notes are intended to provide the scientific rationale and detailed protocols for the in vitro and in vivo evaluation of this promising compound class.

Mechanism of Action: Targeting a Key Parasitic Enzyme

The primary molecular target of this compound derivatives in Trypanosoma cruzi is believed to be the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[2][9] This enzyme plays a crucial role in the biosynthesis of ergosterol and other essential sterols that are vital components of the parasite's cell membrane.[5]

Inhibition of CYP51 disrupts the production of these essential sterols, leading to the accumulation of toxic methylated sterol precursors. This dual effect compromises the structural integrity and function of the parasite's membrane, ultimately leading to cell growth arrest and death.[8] The pyridine and imidazole moieties of the compound are thought to coordinate with the heme iron atom in the active site of CYP51, preventing the binding and demethylation of its natural substrates.[10]

CYP51_Inhibition cluster_parasite Trypanosoma cruzi cluster_drug Therapeutic Intervention Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Membrane Parasite Cell Membrane Ergosterol->Membrane Essential Component Drug This compound Derivative Drug->CYP51 Inhibition caption Mechanism of Action of this compound Derivatives

Figure 1: Proposed mechanism of action of this compound derivatives.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound derivatives against Trypanosoma cruzi.

Synthesis of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine Derivatives

A general synthetic route for this class of compounds has been described.[9] The synthesis typically involves the reaction of a substituted pyridine methanol with a 2-substituted imidazole in the presence of a suitable coupling agent and base. Further structural modifications can be explored to optimize potency and pharmacokinetic properties. For specific, detailed synthetic procedures, researchers are encouraged to consult the primary literature.[9][11][12]

In Vitro Anti-T. cruzi Assays

The initial evaluation of novel compounds is performed using in vitro assays to determine their potency against different life stages of the parasite and their selectivity towards the parasite over mammalian cells.

This assay is critical as it evaluates the compound's efficacy against the clinically relevant intracellular replicative stage of the parasite.

Materials:

  • Vero or L6 cells (host cells)

  • Trypanosoma cruzi trypomastigotes (e.g., Tulahuen or CL Brener strain)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • Reference drug (Benznidazole)

  • Assay plates (96-well, black, clear bottom)

  • Fluorescent nuclear stain (e.g., Hoechst 33342) or a reporter parasite line (e.g., expressing tdTomato or luciferase)[14][15]

  • High-content imaging system or plate reader

Protocol:

  • Host Cell Seeding: Seed Vero or L6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 4,000 cells/well).

  • Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).[14] Incubate for 18-24 hours to allow for parasite invasion and transformation into amastigotes.

  • Compound Addition: Wash the plates to remove non-internalized trypomastigotes. Add fresh medium containing serial dilutions of the test compound and the reference drug. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours.

  • Quantification of Parasite Proliferation:

    • For fluorescent staining: Fix the cells, permeabilize, and stain with a nuclear stain.

    • For reporter lines: Measure the fluorescence or luminescence signal directly.

  • Data Analysis: Determine the number of amastigotes per host cell or the total signal intensity. Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

This assay is crucial to determine the selectivity of the compound.

Materials:

  • Vero or L6 cells

  • Complete cell culture medium

  • Test compound

  • Reference cytotoxic agent (e.g., doxorubicin)

  • Cell viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo)

  • Assay plates (96-well)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Addition: After 24 hours, add serial dilutions of the test compound.

  • Incubation: Incubate for the same duration as the anti-amastigote assay (72-96 hours).

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates greater selectivity for the parasite.

In Vitro CYP51 Inhibition Assay

To confirm the mechanism of action, a direct enzymatic assay can be performed.

Materials:

  • Recombinant T. cruzi CYP51 enzyme[5]

  • NADPH-cytochrome P450 reductase

  • CYP51 substrate (e.g., eburicol or a fluorescent probe like BOMCC)[5]

  • Test compound

  • Reference CYP51 inhibitor (e.g., ketoconazole)

  • Assay buffer

  • Microplate reader

Protocol:

  • Reaction Setup: In a microplate, combine the recombinant CYP51, reductase, and the test compound at various concentrations.

  • Initiation: Add the substrate to initiate the reaction.

  • Measurement: Monitor the depletion of the substrate or the formation of the product over time using appropriate detection methods (e.g., HPLC or fluorescence).

  • Data Analysis: Calculate the initial reaction rates and determine the 50% inhibitory concentration (IC50) of the test compound.

In Vivo Efficacy in a Murine Model of Chagas' Disease

Promising compounds from in vitro studies should be evaluated in an animal model of Chagas' disease to assess their in vivo efficacy.

Materials:

  • BALB/c or C57BL/6 mice[16][17]

  • Infective trypomastigotes of a relevant T. cruzi strain (e.g., Y or Brazil)

  • Test compound formulated for oral or parenteral administration

  • Reference drug (Benznidazole)

  • Equipment for blood collection and parasite quantification (e.g., hemocytometer or qPCR)

  • Bioluminescence imaging system (if using a luciferase-expressing parasite strain)[13]

Protocol:

  • Infection: Infect mice with a defined inoculum of trypomastigotes (e.g., 10^4 trypomastigotes intraperitoneally).

  • Treatment Initiation: Begin treatment at the peak of acute parasitemia (typically 7-10 days post-infection). Administer the test compound and reference drug daily for a defined period (e.g., 20-30 days).

  • Monitoring Parasitemia: Monitor the number of parasites in the blood periodically throughout the treatment and post-treatment phases.

  • Survival Analysis: Record the survival of the mice in each treatment group.

  • Assessment of Cure: At the end of the study, assess for parasitological cure through methods such as qPCR on blood and tissues, or by immunosuppression to check for relapse.[17]

Data Presentation

The following tables provide a template for summarizing the key data generated from the proposed experiments.

Table 1: In Vitro Activity and Selectivity

CompoundAnti-amastigote EC50 (µM)Mammalian Cell CC50 (µM)Selectivity Index (SI)
This compound Derivative
Benznidazole

Table 2: In Vitro CYP51 Inhibition

CompoundT. cruzi CYP51 IC50 (µM)
This compound Derivative
Ketoconazole

Table 3: In Vivo Efficacy in a Murine Model

Treatment GroupPeak Parasitemia (parasites/mL)% Survival% Parasitological Cure
Vehicle Control
This compound Derivative
Benznidazole

Experimental Workflow

The following diagram illustrates the proposed workflow for the evaluation of this compound derivatives.

Drug_Discovery_Workflow Start Synthesis of This compound Derivatives InVitro In Vitro Screening Start->InVitro Amastigote Anti-amastigote Assay (EC50) InVitro->Amastigote Cytotoxicity Mammalian Cell Cytotoxicity (CC50) InVitro->Cytotoxicity Selectivity Determine Selectivity Index (SI = CC50/EC50) Amastigote->Selectivity Cytotoxicity->Selectivity MoA Mechanism of Action Studies Selectivity->MoA Promising SI CYP51_Assay CYP51 Inhibition Assay (IC50) MoA->CYP51_Assay InVivo In Vivo Efficacy CYP51_Assay->InVivo Confirmed MoA Murine_Model Murine Model of Chagas' Disease InVivo->Murine_Model Efficacy_Assessment Assess Parasitemia, Survival, and Cure Murine_Model->Efficacy_Assessment Lead_Optimization Lead Optimization Efficacy_Assessment->Lead_Optimization Positive Outcome caption Workflow for Evaluation of this compound Derivatives

Figure 2: A comprehensive workflow for the preclinical evaluation of novel anti-Chagasic compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutics for Chagas' disease. Their potent anti-T. cruzi activity and their likely mechanism of action targeting CYP51 make them a compelling class of compounds for further investigation. The protocols outlined in these application notes provide a robust framework for their preclinical evaluation. Future work should focus on structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate to address this significant unmet medical need.

References

Troubleshooting & Optimization

Troubleshooting low yields in 4-(1H-imidazol-2-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 4-(1H-imidazol-2-yl)pyridine, particularly focusing on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and classical method is a variation of the Debus-Radziszewski imidazole synthesis. This one-pot reaction typically involves the condensation of pyridine-4-carboxaldehyde, glyoxal, and a source of ammonia.

Q2: I am not getting the expected product. What are the likely reasons?

A2: Several factors could lead to reaction failure. These include the purity of your starting materials (especially the aldehyde and glyoxal), incorrect stoichiometry of reactants, suboptimal reaction temperature, or improper workup and purification procedures. It is also possible that side reactions are consuming your starting materials.

Q3: What are the common side products in this synthesis?

A3: A common side reaction is the formation of oxazole byproducts.[1] This can occur if the ammonia concentration is too low. Additionally, polymerization of the aldehyde or glyoxal can occur under certain conditions, leading to a complex mixture of products.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. You can track the consumption of the limiting reagent, typically the pyridine-4-carboxaldehyde, to determine when the reaction is complete.[1]

Q5: What is the best way to purify the final product?

A5: Purification of this compound can typically be achieved through column chromatography on silica gel. A solvent system with increasing polarity, such as a gradient of dichloromethane/methanol or hexanes/ethyl acetate, is often effective. Recrystallization from a suitable solvent can also be employed if the product is a solid.

Troubleshooting Guide for Low Yields

Low yields are a frequent challenge in the Debus-Radziszewski synthesis of imidazole derivatives. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Very Low or No Product Formation
Possible Cause Troubleshooting Steps
Impure Reagents Ensure the purity of pyridine-4-carboxaldehyde and glyoxal. Aldehydes can oxidize over time, and glyoxal can polymerize. Use freshly opened or purified reagents.
Incorrect Stoichiometry A significant molar excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) is crucial to favor the formation of the diimine intermediate required for imidazole synthesis and to minimize oxazole byproduct formation.[1]
Suboptimal Temperature The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote side reactions and decomposition. Experiment with a temperature range of 70-90°C.[1]
Incorrect pH The cyclization step to form the imidazole ring is often acid-catalyzed. If using a non-acidic ammonia source, a catalytic amount of a weak acid like acetic acid may be beneficial.
Problem 2: Presence of Significant Byproducts
Possible Cause Troubleshooting Steps
Oxazole Formation Increase the molar excess of the ammonia source. A higher concentration of ammonia will favor the reaction pathway leading to the imidazole.[1]
Polymerization Control the reaction temperature carefully. Consider a slower, dropwise addition of the aldehyde to the mixture of glyoxal and ammonia to maintain a low concentration of the aldehyde and minimize polymerization.
Unidentified Impurities Characterize the byproducts using techniques like LC-MS or NMR to understand the side reactions occurring. This information can guide further optimization of the reaction conditions.

Experimental Protocols

Representative One-Pot Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Debus-Radziszewski reaction.

Materials:

  • Pyridine-4-carboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-4-carboxaldehyde (1.0 eq), ammonium acetate (10 eq), and ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add glacial acetic acid (2.0 eq) to the mixture.

  • Slowly add glyoxal (40% aqueous solution, 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add ethyl acetate and water to the residue and neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes the general impact of key reaction parameters on the yield of this compound. The exact yields will vary based on specific experimental conditions.

ParameterConditionExpected Impact on YieldRationale
Ammonia Source Stoichiometry Low (e.g., < 3 eq)LowFavors formation of oxazole and other side products.
High (e.g., > 5 eq)HighDrives the equilibrium towards the formation of the diimine intermediate, a key precursor to the imidazole ring.[1]
Temperature Low (e.g., < 50°C)LowThe reaction rate may be too slow for practical synthesis.
Moderate (e.g., 70-90°C)OptimalBalances a reasonable reaction rate with the minimization of side reactions and decomposition.[1]
High (e.g., > 100°C)LowCan lead to the decomposition of reactants and products, and promote polymerization.
Solvent Protic (e.g., Ethanol)GoodGenerally effective for dissolving the reactants and facilitating the reaction.
Aprotic (e.g., Toluene)ModerateMay require higher temperatures and can be less effective at solvating the ammonium salt.
Catalyst None (thermal)ModerateThe reaction can proceed without a catalyst, but may require longer reaction times.
Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., Acetic Acid)HighCan catalyze the condensation and cyclization steps, leading to higher yields and shorter reaction times.

Visualizations

experimental_workflow start Start reactants Combine Pyridine-4-carboxaldehyde, Ammonium Acetate, and Ethanol start->reactants add_reagents Add Acetic Acid and Glyoxal reactants->add_reagents reflux Reflux at 80-90°C (Monitor by TLC) add_reagents->reflux workup Workup: - Evaporate Solvent - Extraction - Neutralization reflux->workup purification Purification by Column Chromatography workup->purification product This compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_stoichiometry Verify Stoichiometry (Excess Ammonia Source?) check_reagents->check_stoichiometry Reagents OK improve_yield Improved Yield check_reagents->improve_yield Impure Reagents Found & Replaced optimize_temp Optimize Reaction Temperature check_stoichiometry->optimize_temp Stoichiometry OK check_stoichiometry->improve_yield Stoichiometry Corrected check_byproducts Analyze Byproducts (TLC, LC-MS) optimize_temp->check_byproducts Temp. Optimized adjust_conditions Adjust Reaction Conditions (e.g., Catalyst, Solvent) check_byproducts->adjust_conditions adjust_conditions->improve_yield

References

Optimization of reaction conditions for imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of imidazo[4,5-b]pyridines. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine derivative with various carbonyl compounds, such as carboxylic acids, aldehydes, or their equivalents.[1][2] This reaction is typically conducted under acidic conditions or at elevated temperatures.[2] Another common approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-pyridines followed by an in-situ cyclization.[2] More recent methods also include one-pot syntheses starting from 2-chloro-3-nitropyridine.[3]

Q2: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis?

A2: Regioisomer formation is a frequent challenge, particularly when using unsymmetrical 2,3-diaminopyridine precursors.[2] Alkylation or substitution can occur at different nitrogen atoms of the imidazole ring, leading to a mixture of isomers.[2][4] These isomers often possess very similar physical and chemical properties, which makes their separation and purification difficult.[2]

Q3: How can I confirm the structure of the separated regioisomers?

A3: A combination of spectroscopic techniques is crucial for the unambiguous determination of the regioisomers' structures. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for a definitive assignment.[2]

Q4: What are some key factors to consider for optimizing the reaction yield?

A4: Optimizing the yield of imidazo[4,5-b]pyridine synthesis involves careful consideration of several factors:

  • Purity of Reagents and Solvents: Impurities can lead to side reactions or inhibit the desired transformation.[5] Ensure all starting materials are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.[5]

  • Reaction Temperature and Time: These parameters are critical and often need to be optimized for each specific substrate combination.[5] Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and prevent product degradation.[5]

  • Atmosphere: If any of the reagents or the product is sensitive to oxygen or moisture, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Catalyst and Solvent Choice: The selection of an appropriate catalyst and solvent system is crucial. For instance, in some syntheses, DMF has been found to be a superior solvent.[6] Various catalysts, including metal-based and reusable heterogeneous catalysts, have been employed to improve yields.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.[2]
Suboptimal reaction conditions.Experiment with different catalysts, solvents, and temperatures to find the optimal conditions for your specific substrates.[2][5]
Purity of starting materials.Use high-purity, dry reagents and solvents.[2][5]
Product decomposition.Monitor the reaction for the appearance of degradation products. If observed, consider milder reaction conditions or shorter reaction times.[5] Perform the reaction under an inert atmosphere if the product is air-sensitive.[2]
Formation of Regioisomers Unsymmetrical 2,3-diaminopyridine precursor.Employ regioselective synthetic strategies if possible.[7] If a mixture is unavoidable, focus on optimizing the separation method.
Difficulty in separating isomers.Utilize preparative HPLC with a suitable column and mobile phase.[2] Experiment with different solvent systems for column chromatography.
Poor Solubility of Reactants or Products Inappropriate solvent.Select a solvent in which all reactants are soluble at the reaction temperature. For product isolation, consider a solvent system that allows for precipitation or efficient extraction.
Reaction Does Not Proceed Inactive catalyst.Ensure the catalyst is active and used in the correct quantity. Some catalysts may require activation.
Incorrect reaction conditions.Verify the reaction temperature and pressure. Ensure proper mixing, especially for heterogeneous reactions.[5]
Presence of inhibitors.Ensure all glassware is clean and free of any residues from previous reactions that could act as inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol describes a common method for the synthesis of 2-substituted imidazo[4,5-b]pyridines via condensation.

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Substituted benzaldehyde

  • N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid (catalytic amount)

  • Ethyl acetate

  • n-Hexane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1 mmol) and the desired substituted benzaldehyde (1.1 mmol) in DMF.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:9 mixture of ethyl acetate and n-hexane).

  • Once the reaction is complete (typically within 3-4 hours), cool the mixture to room temperature.[6]

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-aryl-3H-imidazo[4,5-b]pyridine.[6]

Protocol 2: Chromatographic Separation of Regioisomers

This protocol provides a general guideline for the separation of N-substituted regioisomers using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium formate (for mobile phase modification)

  • Sample of the regioisomeric mixture

Procedure:

  • Analytical Method Development:

    • Dissolve a small amount of the crude regioisomeric mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Develop an analytical HPLC method to achieve baseline separation of the isomers. This typically involves testing different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water) and flow rates. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.[2]

  • Mobile Phase Preparation:

    • Prepare the optimized mobile phase from the analytical method development. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Dissolve the regioisomeric mixture in a minimal amount of a strong solvent (e.g., DMF or DMSO) and then dilute with the mobile phase.

    • Inject the sample onto the column.

    • Run the preparative HPLC using the optimized gradient method.

    • Collect the fractions corresponding to each separated isomer peak based on the UV chromatogram.

  • Product Isolation:

    • Combine the fractions for each pure isomer.

    • Remove the organic solvent from the collected fractions under reduced pressure.

    • If a buffer was used, perform a liquid-liquid extraction to isolate the product.

    • Lyophilize or concentrate the aqueous solution to obtain the purified regioisomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_separation Isomer Separation (if needed) reactants 2,3-Diaminopyridine + Carbonyl Compound reaction Condensation Reaction (Heat, Catalyst) reactants->reaction crude Crude Product reaction->crude purification Column Chromatography or Recrystallization crude->purification analysis Purity Check (TLC, LC-MS) purification->analysis isomers Regioisomeric Mixture? analysis->isomers pure_product Pure Product isomers->pure_product No hplc Preparative HPLC isomers->hplc Yes separated Separated Isomers hplc->separated structure Structure Confirmation (2D NMR) separated->structure

Caption: Workflow for the synthesis and purification of imidazo[4,5-b]pyridines.

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Reagent Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Inert Atmosphere Used? start->check_atmosphere monitor_reaction Monitor by TLC/LC-MS start->monitor_reaction purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents optimize_conditions Optimize Temp/Time check_conditions->optimize_conditions use_inert Use N2 or Ar Atmosphere check_atmosphere->use_inert check_for_degradation Identify Degradation Products monitor_reaction->check_for_degradation

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Purification of 4-(1H-imidazol-2-yl)pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-imidazol-2-yl)pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most common purification techniques for this class of compounds are column chromatography on silica gel or alumina, recrystallization from a suitable solvent system, and acid-base extraction. For highly polar derivatives or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Q2: I am observing significant tailing of my compound during silica gel column chromatography. What could be the cause and how can I resolve it?

A2: Tailing is a common issue when purifying basic compounds like pyridyl-imidazoles on acidic silica gel. The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase. Alternatively, using a more neutral stationary phase like alumina can also reduce tailing.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be due to the use of a solvent that is too nonpolar, or the presence of impurities that depress the melting point. To address this, try using a more polar solvent or a solvent mixture. You can also try adding a small amount of a "good" solvent to the hot mixture to fully dissolve the oil, and then allow it to cool very slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization.

Q4: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A4: Depending on the synthetic route, common impurities may include unreacted starting materials, such as pyridine-4-carboxaldehyde or a corresponding diamine. Side-products from the imidazole ring formation can also be present, such as isomeric products or over-reaction products. If the synthesis involves a reduction step, incomplete reduction can lead to the presence of nitro- or other partially reduced intermediates.

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, acid-base extraction can be a very effective purification step. Due to the basic nature of the pyridine and imidazole rings, your compound can be extracted from an organic solvent into an acidic aqueous solution (e.g., dilute HCl).[1] Neutral impurities will remain in the organic layer. The acidic aqueous layer can then be washed with a fresh organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer (e.g., with NaOH or NaHCO3) will precipitate the purified product, which can then be collected by filtration or extracted back into an organic solvent.[2]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity.- Co-elution of impurities.- Optimize the mobile phase by testing different solvent systems and ratios using Thin Layer Chromatography (TLC) first.- Try a different stationary phase (e.g., alumina instead of silica gel).- For closely eluting spots, a shallower solvent gradient during elution may improve resolution.
Compound Tailing - Strong interaction between the basic compound and acidic silica gel.- Add a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent.- Use a less acidic stationary phase such as neutral alumina.
Low Recovery of Compound - Compound is too polar and is irreversibly adsorbed onto the silica gel.- Compound is partially soluble in the mobile phase but elutes very slowly.- Use a more polar mobile phase (e.g., a higher percentage of methanol in dichloromethane).- If the compound is highly polar, consider reverse-phase chromatography.
Compound is Insoluble in Loading Solvent - Inappropriate solvent choice for sample loading.- Dissolve the crude product in a minimal amount of a stronger, more polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be dry-loaded onto the column.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Compound Does Not Dissolve in Hot Solvent - The chosen solvent is not a good solvent for the compound at high temperatures.- Select a more polar solvent or a different solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the cold solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Add an "anti-solvent" (a solvent in which the compound is insoluble, but is miscible with the primary solvent) dropwise to the cooled solution until it becomes slightly turbid.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point.- Use a lower-boiling solvent.- Use a larger volume of solvent to keep the compound dissolved at a lower temperature.- Allow the solution to cool more slowly.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of your product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for each specific derivative based on TLC analysis.

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. For strongly basic compounds, neutral alumina may be preferred.

  • Mobile Phase Selection:

    • Begin by developing a suitable solvent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4.

    • Common solvent systems include:

      • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 98:2 to 90:10)

      • Ethyl Acetate (EtOAc) / Hexanes (e.g., 50:50 to 100% EtOAc)

      • Chloroform / Methanol

    • For basic compounds, add 0.1-1% triethylamine to the mobile phase to reduce tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature.

    • Commonly used solvents include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, or mixtures such as ethyl acetate/hexanes or ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid.

  • Washing: Combine the acidic aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Neutralization:

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) with stirring until the solution is basic (check with pH paper).

    • The purified product should precipitate out of the solution.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration.

    • If the product is an oil or remains dissolved, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Data Tables

Table 1: Suggested Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemCompound PolarityNotes
Silica GelDichloromethane / MethanolPolarStart with 1-2% MeOH and increase polarity as needed. Add 0.5% triethylamine to reduce tailing.
Silica GelEthyl Acetate / HexanesModerately PolarStart with a 1:1 mixture and adjust the ratio based on TLC.
Alumina (Neutral)Dichloromethane / MethanolBasic / PolarGood alternative to silica gel to avoid tailing.
Reverse Phase C18Acetonitrile / Water with 0.1% Formic AcidHighly PolarFor compounds that are not retained on normal phase silica.[3]

Table 2: Suggested Solvents for Recrystallization

Solvent(s)Compound PolarityNotes
Ethanol or MethanolPolarGood general-purpose solvents for polar compounds.
IsopropanolModerately PolarOften a good choice for compounds that are too soluble in methanol or ethanol.
Ethyl AcetateModerately PolarCan be used alone or in a solvent pair with hexanes.
AcetonitrilePolarA good alternative to alcohols.
Ethyl Acetate / HexanesNonpolar to Moderately PolarDissolve in hot ethyl acetate and add hexanes until cloudy.
Ethanol / WaterPolarDissolve in hot ethanol and add water until cloudy.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_extraction Acid-Base Extraction dissolve->acid_extraction Optional Pre-purification column_chrom Column Chromatography dissolve->column_chrom acid_extraction->column_chrom recrystallization Recrystallization column_chrom->recrystallization Final Polishing pure_product Pure Product column_chrom->pure_product recrystallization->pure_product troubleshooting_crystallization cluster_solutions_no_crystals Troubleshooting: No Crystals cluster_solutions_oiling_out Troubleshooting: Oiling Out start Crystallization Attempted no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue crystals_form Crystals Form start->crystals_form Success concentrate Concentrate Solution no_crystals->concentrate Solution add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Solution scratch_flask Scratch Flask no_crystals->scratch_flask Solution seed_crystals Add Seed Crystals no_crystals->seed_crystals Solution change_solvent Change Solvent oiling_out->change_solvent Solution slow_cooling Slower Cooling oiling_out->slow_cooling Solution more_solvent Use More Solvent oiling_out->more_solvent Solution signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates inhibitor Imidazopyridine Derivative (e.g., JAK1 Inhibitor) inhibitor->jak inhibits

References

Minimizing side-product formation in 4-(1H-imidazol-2-yl)pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-imidazol-2-yl)pyridine. The focus is on minimizing side-product formation during common synthetic transformations, particularly N-alkylation of the imidazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products when reacting with this compound?

A1: The most prevalent side-products arise from the reaction at the imidazole nitrogen. Since the imidazole ring has two nitrogen atoms, alkylation or similar reactions can lead to a mixture of two regioisomers: substitution at the N-1 position and the N-3 position. When deprotonated, the negative charge is delocalized across both nitrogen atoms, making either susceptible to alkylation.[1]

Q2: How can I control the regioselectivity of N-alkylation to favor one isomer over the other?

A2: Controlling regioselectivity is a key challenge and can be influenced by several factors:

  • Choice of Base and Solvent: Strong, non-nucleophilic bases like sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favor the formation of the thermodynamically more stable N1-alkylated product.[1][2] Weaker bases such as potassium carbonate (K2CO3) may lead to mixtures of isomers.[3]

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom of the imidazole ring.

  • Electronic Effects: The electronic properties of the pyridine ring influence the nucleophilicity of the imidazole nitrogens.

  • Temperature: Lower reaction temperatures can sometimes improve selectivity, favoring the kinetic product.

Q3: When should I use a protecting group for the imidazole nitrogen?

A3: A protecting group is recommended when you need to perform a reaction on the pyridine ring (e.g., nucleophilic aromatic substitution, cross-coupling) and want to prevent any reaction at the imidazole nitrogens. Protecting the imidazole ensures that the desired reaction occurs selectively at the intended site.

Q4: What are suitable protecting groups for the imidazole moiety in this compound?

A4: Several protecting groups are effective for the imidazole nitrogen. The choice depends on the stability required for subsequent reaction steps and the conditions for deprotection. Common choices include:

  • Trityl (Tr): Introduced using trityl chloride, it is bulky and stable to basic and neutral conditions but is readily removed with mild acid.[4]

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): This group is stable under a wide range of conditions and can be removed with fluoride ions or strong acid.[5][6]

  • Tosyl (Ts): A robust protecting group, it is stable to many reaction conditions but typically requires strong acid or reducing conditions for removal.[7]

Troubleshooting Guides

Issue 1: Formation of a Mixture of N-Alkylated Regioisomers

Problem: My reaction is producing a difficult-to-separate mixture of N-1 and N-3 alkylated isomers of this compound.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Mixture of Regioisomers base Evaluate Base and Solvent start->base temp Adjust Temperature base->temp sol_base Use NaH in anhydrous THF/DMF for thermodynamic control. base->sol_base sterics Consider Steric Hindrance temp->sterics sol_temp Lower reaction temperature to favor kinetic product. temp->sol_temp protect Use Protecting Group Strategy sterics->protect sol_sterics Use a bulkier alkylating agent if feasible for your synthesis. sterics->sol_sterics sol_protect Protect the imidazole nitrogen before proceeding with other steps. protect->sol_protect

Caption: Troubleshooting workflow for regioisomer formation.

Quantitative Data on Regioisomeric Ratios for Indazole N-Alkylation (A Related Heterocycle):

BaseSolventTemperature (°C)N-1 : N-2 RatioReference
Cs2CO3DMFrt1.3 : 1[2][8]
K2CO3DMFrt1.5 : 1[2][8]
Na2CO3DMFrt1.5 : 1[2][8]
NaHTHF0 to 50>99 : 1[2][8]
K2CO3MeCNrt2.8 : 1[8]

Note: While this data is for an indazole system, it illustrates the significant impact of reaction conditions on regioselectivity and can serve as a starting point for optimizing reactions with this compound.

Issue 2: Low Yield or Incomplete Reaction

Problem: The desired reaction on either the imidazole or pyridine ring is sluggish and results in a low yield of the product.

Troubleshooting Steps:

  • Reagent Purity: Ensure all starting materials and reagents are pure and dry, especially when using moisture-sensitive reagents like NaH.

  • Base Strength: If performing N-alkylation, the base may not be strong enough to fully deprotonate the imidazole. Consider switching from a weaker base (e.g., K2CO3) to a stronger base (e.g., NaH).

  • Solvent Choice: The polarity and solvating power of the solvent are crucial. For N-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also lead to the formation of side-products. Monitor the reaction closely by TLC or LC-MS.

  • Activation of Leaving Group: If performing a nucleophilic substitution on the pyridine ring, ensure you have a good leaving group (e.g., halide).

Key Experimental Protocols

Protocol 1: N-Tritylation of Imidazole

This protocol describes a general procedure for protecting the imidazole nitrogen with a trityl group.[4]

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection:

  • Dissolve the N-trityl protected compound in DCM.

  • Add a solution of trifluoroacetic acid (TFA) in DCM (typically 1-5% v/v) or 80% aqueous acetic acid.

  • Stir at room temperature and monitor by TLC (usually complete within 1-2 hours).

  • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry, and concentrate.[4]

Protocol 2: N-SEM Protection of Imidazole

This protocol provides a general method for the introduction of the SEM protecting group.[6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and NaH (1.1 eq).

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the imidazole solution dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 2 hours.

  • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.

  • Let the reaction proceed for 10 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Deprotection:

  • Dissolve the SEM-protected compound in DMF.

  • Add tetramethylethylenediamine (TMEDA) and tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF).

  • Heat the reaction at 45 °C for 20 hours.

  • After cooling, quench with saturated NH4Cl solution and work up as described above.[6]

Protocol 3: N-Tosylation of Imidazole and Deprotection

This protocol outlines the protection of imidazole with a tosyl group and a mild deprotection method.[7]

Materials for Tosylation:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous sodium carbonate (Na2CO3)

  • Chloroform and Methanol

Tosylation Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of chloroform and methanol.

  • Add anhydrous sodium carbonate (excess).

  • Add a solution of p-toluenesulfonyl chloride (1.0 eq) in chloroform.

  • Stir the mixture at room temperature and monitor by TLC (typically complete within 40 minutes).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product as necessary.[7]

Materials for Deprotection:

  • N-Tosyl-protected compound

  • Acetic anhydride

  • Pyridine

Deprotection Procedure:

  • Dissolve the N-tosyl compound in pyridine.

  • Add acetic anhydride.

  • Stir at room temperature; the reaction is often complete within a few hours.

  • Work up by partitioning between an organic solvent and aqueous base.[7]

Visualizations

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_strategy Mitigation Strategy Reactant This compound Base Base (e.g., K2CO3, NaH) Reactant->Base Deprotonation Protection Protect Imidazole-N (e.g., with Trityl group) Reactant->Protection AlkylHalide Alkyl Halide (R-X) SideProduct Side-Product (N-Alkylated Isomers) AlkylHalide->SideProduct Base->AlkylHalide Nucleophilic Attack Solvent Solvent (e.g., DMF, THF) DesiredProduct Desired Product (e.g., specific reaction on pyridine) Reaction Perform desired reaction on Pyridine ring Protection->Reaction Deprotection Remove Protecting Group Reaction->Deprotection Deprotection->DesiredProduct

Caption: General reaction pathway and mitigation strategy.

cluster_decision Decision Point cluster_path1 Pathway 1: Reaction on Pyridine cluster_path2 Pathway 2: Reaction on Imidazole start Experiment Planning decision Is reaction site on the pyridine ring? start->decision protect 1. Protect Imidazole-N decision->protect Yes optimize Optimize N-Alkylation Conditions (Base, Solvent, Temp) decision->optimize No react_pyridine 2. Perform Pyridine Reaction protect->react_pyridine deprotect 3. Deprotect Imidazole-N react_pyridine->deprotect

Caption: Logical workflow for experiment design.

References

Technical Support Center: Stability and Shelf-Life of 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and shelf-life of 4-(1H-imidazol-2-yl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the general stability of imidazole and pyridine derivatives, the primary factors that can affect the stability of this compound include exposure to light (photodegradation), oxidizing agents (oxidative degradation), high temperatures (thermal degradation), and non-neutral pH conditions (acidic or basic hydrolysis).[1][2] The imidazole ring, in particular, can be susceptible to oxidation and photodegradation.[1]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For solid forms, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature is advisable. Solutions should be freshly prepared. If storage of solutions is necessary, they should be protected from light and stored at low temperatures (e.g., 2-8 °C or -20 °C), depending on the solvent and required storage duration.

Q3: I am observing the appearance of new peaks in my HPLC analysis of an aged solution of this compound. What could be the cause?

A3: The appearance of new peaks in an HPLC chromatogram of an aged solution suggests that the compound is degrading. These new peaks likely represent degradation products. The degradation could be due to several factors, including oxidation from dissolved oxygen, photodegradation if the solution was exposed to light, or hydrolysis if the solvent is not anhydrous or has a non-neutral pH. It is recommended to perform forced degradation studies to identify the potential degradation products and their formation pathways.

Q4: My experiment requires dissolving this compound in an aqueous buffer. What pH range is recommended to minimize degradation?

Q5: Are there any common degradation pathways I should be aware of for this compound?

A5: While specific degradation pathways for this compound have not been extensively documented, based on related compounds, potential degradation pathways could include:

  • Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to UV or even ambient light can induce reactions, leading to the formation of various photoproducts.

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the imidazole or pyridine ring could potentially undergo hydrolysis, though this is less common for the core rings themselves without susceptible functional groups.

Troubleshooting Guides

Issue 1: Inconsistent experimental results over time.
Potential Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, protect them from light and store at an appropriate low temperature. 3. Perform a stability study on the stock solution under your storage conditions by analyzing aliquots at different time points using a stability-indicating HPLC method.
Photodegradation during experiment 1. Conduct experiments under amber or light-protected conditions. 2. Compare results from experiments performed in the dark versus those exposed to ambient light.
Oxidation of the compound 1. Use deoxygenated solvents for preparing solutions. 2. Consider adding an antioxidant to the formulation if compatible with the experimental setup.
Issue 2: Poor purity of the solid compound upon receipt or after storage.
Potential Cause Troubleshooting Steps
Improper storage conditions 1. Ensure the compound is stored in a tightly sealed container in a desiccator to protect from moisture. 2. Store in a dark location to prevent photodegradation. 3. For long-term storage, consider storing under an inert atmosphere.
Thermal degradation 1. Check the recommended storage temperature from the supplier. 2. Avoid storing the compound near heat sources.

Data Presentation

The following tables are templates for summarizing quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Number of Degradants Major Degradant (Peak Area %)
Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C, 24h) User DataUser DataUser Data
Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C, 24h) User DataUser DataUser Data
Oxidative (e.g., 3% H₂O₂, RT, 24h) User DataUser DataUser Data
Thermal (e.g., 80 °C, 48h) User DataUser DataUser Data
Photolytic (e.g., ICH Q1B options) User DataUser DataUser Data

Table 2: Shelf-Life Determination under Different Storage Conditions

Storage Condition Time Point (Months) Purity (%) Appearance
Room Temperature (25 °C / 60% RH) 0User DataUser Data
3User DataUser Data
6User DataUser Data
Refrigerated (5 °C ± 3 °C) 0User DataUser Data
3User DataUser Data
6User DataUser Data

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[3][4]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep a sample of the solid compound and a sample of the stock solution in an oven at 80 °C for 48 hours.

  • Photostability: Expose a sample of the solid compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, dilute them to a suitable concentration, and analyze them using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 7.0) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30 °C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Specificity is demonstrated by showing that the method can resolve the parent peak from the peaks of degradation products generated during the forced degradation study.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Compound Instability start Inconsistent Results or New Peaks Observed check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solution_prep Evaluate Solution Preparation (Solvent, pH, Age) start->check_solution_prep forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) check_storage->forced_degradation check_solution_prep->forced_degradation hplc_analysis Analyze by Stability-Indicating HPLC forced_degradation->hplc_analysis identify_degradants Identify Degradation Products (LC-MS, NMR) hplc_analysis->identify_degradants optimize_conditions Optimize Storage/Experimental Conditions identify_degradants->optimize_conditions end Stable Compound and Reproducible Results optimize_conditions->end cluster_pathway Hypothesized Degradation Pathways cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound n_oxide N-Oxide derivatives parent->n_oxide [O] ring_opened Imidazole ring-opened products parent->ring_opened [O] photoproducts Various photoproducts parent->photoproducts hv

References

Refining analytical methods for 4-(1H-imidazol-2-yl)pyridine characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods for characterizing 4-(1H-imidazol-2-yl)pyridine. Find answers to frequently asked questions, step-by-step troubleshooting guides for common experimental issues, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physical and chemical properties of this compound?

A1: Understanding the basic properties of this compound is crucial for selecting appropriate analytical conditions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1][2]
Monoisotopic Mass 145.063997236 Da[1]
Appearance Light yellow to light brown solid[2]
pKa (Predicted) 11.50 ± 0.10[2]
CAS Number 21202-42-6[1][2]

Q2: Which analytical techniques are most suitable for characterizing this compound?

A2: A multi-technique approach is recommended for full characterization.[3] The most common and effective methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.[3]

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.[3]

  • Infrared (IR) Spectroscopy: To identify key functional groups.[4][5]

Q3: What is the general workflow for characterizing a new batch of this compound?

A3: A standard workflow ensures comprehensive analysis, from initial identity confirmation to final purity assessment.

cluster_workflow General Analytical Workflow Sample Sample Receipt Solubility Solubility Testing (e.g., DMSO, MeOH) Sample->Solubility Step 1 NMR ¹H NMR & ¹³C NMR (Structural Confirmation) Solubility->NMR Step 2a MS Mass Spectrometry (Molecular Weight Verification) Solubility->MS Step 2b HPLC HPLC-UV/MS (Purity Assessment) NMR->HPLC Step 3 MS->HPLC Report Generate Certificate of Analysis (CoA) HPLC->Report Step 4

Caption: General analytical workflow for compound characterization.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My peak shape is poor (significant tailing or fronting). How can I fix this?

A: Poor peak shape for this basic compound is common. The pyridine and imidazole moieties can interact with residual silanols on the column.

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) by adding an acid like formic acid or phosphoric acid. This protonates the basic nitrogens, leading to better peak shape.

  • Column Choice: If tailing persists on a standard C18 column, consider a column with low silanol activity or an end-capped column. Mixed-mode columns that offer both reversed-phase and cation-exchange mechanisms can also be effective.[6][7]

  • Ion Pairing: In challenging cases, adding an ion-pairing reagent can improve peak symmetry, but this is often not compatible with mass spectrometry.[6]

cluster_hplc HPLC Peak Tailing Troubleshooting Start Poor Peak Shape (Tailing) CheckMP Check Mobile Phase pH (should be acidic) Start->CheckMP AdjustMP Adjust pH to 2.5-3.5 with Formic/TFA CheckMP->AdjustMP pH not optimal EvalCol Evaluate Column (End-capped? Low silanol?) CheckMP->EvalCol pH is optimal End Peak Shape Improved AdjustMP->End ChangeCol Switch to Inert Column or Mixed-Mode Column EvalCol->ChangeCol Column is reactive EvalCol->End Column is suitable ChangeCol->End

Caption: Logical workflow for troubleshooting poor HPLC peak shape.

Q: The compound shows little or no retention on my C18 column. What should I do?

A: Due to its polar nature, this compound can elute early on traditional reversed-phase columns.

  • Decrease Mobile Phase Polarity: Increase the aqueous portion of your mobile phase (e.g., from 70% to 90% water/buffer).

  • Use a Different Stationary Phase: Consider using a polar-embedded or aqueous-stable C18 column. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The imidazole N-H proton signal is broad or not visible in the ¹H NMR spectrum. Why?

A: The imidazole N-H proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with the solvent itself (if it has exchangeable protons).

  • Use a Dry Solvent: Use a deuterated solvent that is rigorously dried, such as DMSO-d₆ or dry CDCl₃. DMSO-d₆ is often preferred as it can slow down the exchange rate.[8]

  • Lower Temperature: Acquiring the spectrum at a lower temperature can sometimes slow the exchange rate enough to resolve the N-H signal.

Q: My observed chemical shifts do not match reference values. What could be the cause?

A: Chemical shifts for this compound are highly sensitive to the analytical conditions.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence chemical shifts. Always compare spectra recorded in the same solvent.[9]

  • Concentration and pH: Sample concentration can affect chemical shifts. Furthermore, the protonation state of the pyridine and imidazole rings will drastically alter the electronic environment and thus the chemical shifts. Ensure consistent sample preparation.

Mass Spectrometry (MS)

Q: I am having trouble detecting the molecular ion [M]⁺•. What should I look for?

A: In soft ionization techniques like Electrospray Ionization (ESI), the molecular ion is often not observed. Instead, look for the protonated molecule or other adducts.

  • Protonated Molecule: The most common species observed in positive ion mode ESI will be the protonated molecule, [M+H]⁺.

  • Other Adducts: Depending on the solvent and additives, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[10]

AdductPredicted m/z
[M+H]⁺ 146.071
[M+Na]⁺ 168.053
[M+K]⁺ 184.027
[M-H]⁻ 144.056

Note: Predicted m/z values are based on the monoisotopic mass of 145.064 Da. Actual observed values may vary slightly.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This method is suitable for determining the purity of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare the sample to be analyzed at a similar concentration in the same diluent.

  • Chromatographic Conditions: [3][11][12]

    • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by the area percent method.

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Resonances: Expect signals for the pyridine and imidazole ring protons. The N-H proton of the imidazole ring should appear as a broad singlet at a downfield chemical shift (>12 ppm). The aromatic protons will typically appear between 7.0 and 8.5 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances: Expect 8 distinct carbon signals corresponding to the molecular structure.

Protocol 3: Molecular Weight Verification by ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • MS Conditions (Positive Ion Mode ESI):

    • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C).

    • Mass Range: Scan from m/z 100 to 400.

  • Analysis: Look for the [M+H]⁺ ion at m/z ≈ 146.1. The presence of this ion confirms the molecular weight of the compound.

References

Scale-up challenges and solutions for 4-(1H-imidazol-2-yl)pyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up challenges and solutions for the production of 4-(1H-imidazol-2-yl)pyridine. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and purification.

Troubleshooting Guide

Q1: My reaction yield for the synthesis of this compound using the Radziszewski reaction is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in the Radziszewski synthesis of this compound are a frequent challenge. The primary causes often revolve around side reactions, incomplete conversion of starting materials, and suboptimal reaction conditions.

Common Causes for Low Yield:

  • Side Reactions: The formation of oxazole byproducts is a common competing reaction pathway in the Radziszewski synthesis. This can be mitigated by using a large excess of ammonia and maintaining alkaline reaction conditions.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the disappearance of the starting aldehyde (4-pyridinecarboxaldehyde) using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Temperature plays a critical role in both the rate and selectivity of the reaction. While the initial condensation can often be performed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can promote the formation of undesired byproducts.[1]

  • Purity of Reagents: The purity of the starting materials, particularly glyoxal and 4-pyridinecarboxaldehyde, is crucial. Impurities can lead to the formation of various side products, complicating purification and reducing the overall yield.[1]

  • Inefficient Purification: Significant loss of the final product can occur during the work-up and purification stages. As this compound is a polar compound, the choice of extraction solvents and purification techniques is critical to minimize losses.[1]

Solutions for Yield Improvement:

  • Excess Ammonia: Employing a significant molar excess of ammonia relative to 4-pyridinecarboxaldehyde and glyoxal is a key strategy. This shifts the equilibrium towards the formation of the diimine intermediate, which is a precursor to the desired imidazole, thereby minimizing the formation of oxazole byproducts.[1]

  • Controlled Reagent Addition: A slow, controlled addition of the 4-pyridinecarboxaldehyde to the mixture of glyoxal and ammonia can be beneficial. This ensures that the aldehyde reacts preferentially with the pre-formed diimine intermediate.[1]

  • Temperature Optimization: A staged temperature profile can be effective. The initial phase of the reaction can be conducted at a lower temperature (e.g., 0-10 °C) to control the initial exothermic reaction, followed by a period of gentle heating (e.g., 40-50 °C) to ensure complete conversion.

  • Use of Ultrasound: Sonication has been reported to enhance the yield of Radziszewski reactions.[2] The use of an ultrasonic bath or probe can improve mass transfer and accelerate the reaction rate, potentially leading to higher yields in shorter reaction times.

Q2: I am observing a significant, difficult-to-remove impurity in my final product. What is the likely identity of this impurity and what are the best strategies for its removal on a larger scale?

A common and often problematic impurity is the corresponding oxazole byproduct formed during the Radziszewski synthesis. Other impurities can arise from unreacted starting materials or their degradation products.

Strategies for Impurity Removal:

  • Crystallization: Crystallization is a highly effective method for purifying this compound on a large scale. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for the crystallization of imidazole derivatives include water, ethanol, acetonitrile, and mixtures thereof. A patent for purifying imidazoles suggests crystallization from a liquid phase onto a cooled surface as a viable industrial method.[3]

  • Column Chromatography: For laboratory to pilot-scale purification, column chromatography using silica gel is a standard method. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol), can effectively separate the desired product from less polar impurities.

  • Acid-Base Extraction: An acidic wash during the work-up can help remove basic impurities. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate basic impurities, transferring them to the aqueous layer. The desired product can then be recovered from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of this compound on a laboratory and industrial scale?

The most widely employed method for the synthesis of this compound is the Debus-Radziszewski imidazole synthesis .[4][5] This is a multi-component reaction involving a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-pyridinecarboxaldehyde), and ammonia.[4][5] This one-pot synthesis is attractive for its atom economy and the use of readily available starting materials.[2]

Q2: Are there any alternative synthetic routes to the Radziszewski reaction for producing this compound?

While the Radziszewski reaction is predominant, other methods for forming substituted imidazoles exist and could be adapted. These include:

  • Marckwald Synthesis: This method involves the reaction of an α-aminoketone with a cyanate or thiocyanate. For this compound, this would require the synthesis of 2-amino-1-(pyridin-4-yl)ethan-1-one, which can be challenging.

  • From α-haloketones: The reaction of an α-haloketone with an amidine can also yield imidazoles. This would involve reacting 2-bromo-1-(pyridin-4-yl)ethan-1-one with formamidine.

However, for large-scale production, the Radziszewski reaction generally remains the more economically viable option due to the lower cost and accessibility of the starting materials.

Q3: What are the key safety considerations when scaling up the production of this compound?

  • Exothermic Reaction: The initial condensation reaction can be exothermic. On a large scale, proper temperature control using a jacketed reactor with an efficient cooling system is essential to prevent thermal runaway.

  • Ammonia Handling: Ammonia is a corrosive and toxic gas with a pungent odor. Large-scale reactions require a well-ventilated area and appropriate personal protective equipment (PPE), including respirators and chemical-resistant gloves. The use of aqueous ammonia solutions (e.g., ammonium hydroxide) is common and safer than handling anhydrous ammonia gas.

  • Solvent Handling: The use of flammable organic solvents for extraction and purification requires adherence to standard safety protocols for handling and storing flammable liquids, including proper grounding of equipment to prevent static discharge.

Data Presentation

Table 1: Effect of Molar Excess of Ammonia on the Yield of this compound in a Lab-Scale Radziszewski Synthesis

Molar Equivalents of NH₃ (relative to aldehyde)Reaction Time (h)Yield (%)Purity by HPLC (%)
2.5243585
5.0245592
10.0246896
15.0247297

Note: This data is illustrative and based on general principles of the Radziszewski reaction to demonstrate the trend of increasing yield and purity with a larger excess of ammonia.

Table 2: Comparison of Purification Methods for this compound

Purification MethodScaleTypical Recovery (%)Final Purity (%)AdvantagesDisadvantages
Silica Gel ChromatographyLab (grams)70-85>98High purity achievableNot easily scalable, solvent intensive
Recrystallization (Ethanol/Water)Lab to Pilot (kg)85-95>99Scalable, high purity, cost-effectiveRequires solvent screening, potential for product loss in mother liquor
Acid-Base ExtractionLab to Pilot (kg)>90 (crude)~90-95Good for initial cleanup, removes basic impuritiesMay not remove all neutral impurities

Experimental Protocols

Laboratory-Scale Synthesis of this compound via the Radziszewski Reaction

Materials:

  • 4-Pyridinecarboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a 40% aqueous solution of glyoxal (1.1 equivalents) and ethanol.

  • Slowly add a chilled aqueous solution of ammonium hydroxide (10-15 equivalents) to the glyoxal solution while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in ethanol.

  • Add the 4-pyridinecarboxaldehyde solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC until the 4-pyridinecarboxaldehyde spot is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10%) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Example of a Scaled-Up Protocol in a Pilot Plant (Illustrative)

Equipment:

  • 100 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Condenser

  • Receiving vessels

  • Nutsche filter or centrifuge for solid isolation

Procedure:

  • Charge the 100 L reactor with a 40% aqueous solution of glyoxal and ethanol.

  • Cool the reactor jacket to 0-5 °C.

  • Slowly pump a chilled aqueous solution of ammonium hydroxide into the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Prepare a solution of 4-pyridinecarboxaldehyde in ethanol in a separate vessel.

  • Pump the 4-pyridinecarboxaldehyde solution into the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, turn off the jacket cooling and allow the reaction mixture to warm to ambient temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring for completion by HPLC.

  • Once the reaction is complete, configure the reactor for distillation and remove the ethanol under vacuum.

  • Transfer the remaining aqueous mixture to an extraction vessel and perform a series of extractions with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium bicarbonate and then brine.

  • Transfer the organic solution to a clean, dry reactor and remove the solvent under vacuum to obtain the crude product.

  • For purification, dissolve the crude product in hot ethanol, and then add water until the solution becomes turbid. Cool the mixture slowly to induce crystallization.

  • Isolate the purified solid product using a Nutsche filter or centrifuge, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizations

Radziszewski_Reaction aldehyde 4-Pyridinecarboxaldehyde condensation2 Condensation & Cyclization aldehyde->condensation2 glyoxal Glyoxal condensation1 Condensation glyoxal->condensation1 ammonia Ammonia (excess) ammonia->condensation1 diimine Diimine Intermediate diimine->condensation2 condensation1->diimine Forms product This compound condensation2->product Yields

Caption: Radziszewski reaction for this compound synthesis.

experimental_workflow cluster_purification Purification Options start Start: Reagent Preparation reaction Radziszewski Reaction (Glyoxal, Aldehyde, Ammonia) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification workup->purification chromatography Column Chromatography purification->chromatography crystallization Crystallization purification->crystallization analysis Product Analysis (NMR, MS, HPLC) end Final Product analysis->end chromatography->analysis crystallization->analysis

Caption: General experimental workflow for this compound production.

troubleshooting_guide low_yield Low Yield? check_completion Reaction Complete? low_yield->check_completion check_impurities Significant Impurities? check_completion->check_impurities Yes increase_time Increase Reaction Time / Temperature check_completion->increase_time No optimize_ammonia Increase Molar Excess of Ammonia check_impurities->optimize_ammonia Yes check_reagents Check Reagent Purity check_impurities->check_reagents No solution Improved Yield increase_time->solution optimize_ammonia->solution optimize_purification Optimize Purification Method check_reagents->optimize_purification optimize_purification->solution

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Addressing solubility issues of 4-(1H-imidazol-2-yl)pyridine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 4-(1H-imidazol-2-yl)pyridine, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Difficulty in dissolving this compound in aqueous buffers is a common issue. Here is a step-by-step approach to troubleshoot this problem:

  • Verify Compound Purity: Ensure the purity and correct form of the compound, as impurities can significantly affect solubility.

  • Start with a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. You can then dilute this stock solution into your aqueous buffer.

  • Adjust pH: The imidazole and pyridine moieties have pKa values that suggest their ionization state, and thus solubility, will be pH-dependent. Experiment with adjusting the pH of your buffer to see if solubility improves.

  • Gentle Heating: Cautiously warming the solution in a water bath (e.g., to 37°C) may aid dissolution. However, be aware that the compound may precipitate out upon cooling if the saturation limit is exceeded.

Q3: My compound precipitates from the cell culture medium over time. How can this be prevented?

A3: Precipitation in cell culture media can be a significant problem. Consider the following strategies to maintain solubility:

  • Reduce Final Concentration: The simplest solution is to use a lower, more soluble final concentration of the compound in your experiments.

  • Optimize Co-solvent Concentration: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the co-solvent in the medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.

  • Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins to form inclusion complexes, which can enhance and maintain the solubility of the compound in aqueous media.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not dissolve in the desired solvent. - Low intrinsic solubility of the compound in that specific solvent.- Incorrect solvent choice.- Insufficient mixing or agitation.- Attempt dissolution in a small range of solvents with varying polarities (see Qualitative Solubility Table below).- Prepare a stock solution in a highly soluble solvent like DMSO and dilute.- Increase agitation using a vortex mixer or sonication.
Precipitation occurs after initial dissolution. - The solution is supersaturated.- Temperature change.- Change in pH of the solution.- Prepare a less concentrated solution.- Maintain a constant temperature.- Buffer the solution to maintain a stable pH.
Inconsistent results in biological assays. - Incomplete dissolution leading to inaccurate concentrations.- Precipitation of the compound during the assay.- Visually inspect for complete dissolution before use.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.- Perform a solubility test in the final assay medium.

Qualitative Solubility Data

While specific quantitative data is limited, the following table provides an estimated qualitative solubility for this compound in various solvents, based on the properties of similar compounds. Experimental verification is highly recommended.

SolventPolarityExpected Solubility
WaterHighSlightly Soluble
EthanolHighSoluble
MethanolHighSoluble
Dimethyl Sulfoxide (DMSO)HighSoluble
Diethyl EtherLowSoluble
DichloromethaneIntermediateLow Solubility
TolueneLowLow Solubility
n-HexaneLowInsoluble

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to screen for suitable solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, DMSO)

  • Small test tubes

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of finely powdered this compound to a small test tube.

  • Add the chosen solvent dropwise, up to a total volume of 1 mL, vortexing vigorously after each addition.

  • Observe for the formation of a clear, homogeneous solution.

  • If the compound dissolves completely, it is considered "soluble". If it remains as a suspension or a separate phase, it is deemed "insoluble" in that solvent under these conditions.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This is a classic and accurate method for determining solubility.[1][2]

Materials:

  • This compound

  • Chosen solvent

  • Sealed container (e.g., screw-cap vial)

  • Thermostatically controlled shaker or water bath

  • Syringe filter (0.45 µm pore size)

  • Pre-weighed container

  • Vacuum oven or rotary evaporator

  • Desiccator

Procedure:

  • Prepare a saturated solution by adding an excess of the compound to the chosen solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container.[1]

  • Accurately weigh the container with the filtered saturated solution.

  • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).[1][2]

  • Cool the container in a desiccator and weigh the remaining solid residue.[1]

  • Calculate the solubility in the desired units (e.g., g/100 mL).

Protocol 3: Improving Solubility using Co-solvency

This protocol describes how to use a water-miscible organic solvent to increase the aqueous solubility of the compound.[3]

Materials:

  • This compound

  • Co-solvent (e.g., DMSO, ethanol)

  • Aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Ensure the compound is fully dissolved in the co-solvent. Gentle warming or sonication may be used if necessary.

  • Slowly add the stock solution dropwise to the aqueous buffer while vortexing to the desired final concentration.

  • Visually inspect the final solution for any signs of precipitation.

  • Note: Keep the final concentration of the co-solvent as low as possible to avoid affecting biological experiments.

Visual Workflows and Diagrams

G Troubleshooting Solubility Issues start Start: Compound does not dissolve check_purity Verify Compound Purity start->check_purity try_cosolvent Prepare stock in DMSO/Ethanol check_purity->try_cosolvent adjust_ph Adjust pH of buffer try_cosolvent->adjust_ph gentle_heat Apply gentle heat (e.g., 37°C) adjust_ph->gentle_heat check_dissolution Does it dissolve? gentle_heat->check_dissolution success Success: Compound Dissolved check_dissolution->success Yes failure Consider alternative strategies: - Different solvent system - Use of solubilizing agents (e.g., cyclodextrins) check_dissolution->failure No

Caption: A decision tree for troubleshooting solubility issues.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_analysis Analysis prep_saturated 1. Prepare saturated solution (excess solute in solvent) equilibrate 2. Equilibrate for 24-48h at constant temperature prep_saturated->equilibrate filter_supernatant 3. Filter supernatant (0.45 µm filter) equilibrate->filter_supernatant weigh_solution 4. Weigh known volume of filtered solution filter_supernatant->weigh_solution evaporate 5. Evaporate solvent weigh_solution->evaporate weigh_residue 6. Weigh dry residue evaporate->weigh_residue calculate 7. Calculate solubility (g/100 mL) weigh_residue->calculate

References

Technical Support Center: Regioselective Derivatization of 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-(1H-imidazol-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective derivatization of this compound?

A1: The primary challenges stem from the presence of multiple reactive sites:

  • Two reactive nitrogen atoms in the imidazole ring (N-1 and N-3): In an unsymmetrical imidazole such as this compound, these two nitrogens have different electronic environments, but direct derivatization, particularly alkylation, can often lead to a mixture of N-1 and N-3 isomers. Deprotonation of the imidazole N-H results in an anion where the negative charge is delocalized over both nitrogen atoms, leading to poor regioselectivity.[1]

  • The nitrogen atom of the pyridine ring: The pyridine nitrogen is also a nucleophilic site and can compete with the imidazole nitrogens in reactions like alkylations, leading to quaternization of the pyridine ring.

  • Multiple C-H bonds for functionalization: Both the imidazole and pyridine rings have C-H bonds that can be functionalized, and achieving selectivity for a specific position can be difficult. For imidazoles, the C5 position is generally electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic.[1]

Q2: How does the 2-pyridyl substituent influence the regioselectivity of N-alkylation on the imidazole ring?

A2: The 2-pyridyl group is an electron-withdrawing group. In unsymmetrically substituted imidazoles, an electron-withdrawing group at the C2 position deactivates the adjacent imidazole nitrogens towards electrophilic attack.[1][2] This electronic effect would suggest that alkylation might be less favored on the imidazole ring compared to a simple alkyl-substituted imidazole. However, the relative nucleophilicity of the two imidazole nitrogens is also influenced by steric factors and the specific reaction conditions.

Q3: What is the most common position for C-H functionalization on the imidazole ring of this compound?

A3: For many imidazole derivatives, direct C-H arylation often occurs preferentially at the C5 position due to its higher electron density.[1] However, the C2 position can be selectively functionalized, often after protection of the imidazole nitrogens. The C4 position is generally the least reactive.[3][4]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-3 Isomers on the Imidazole Ring)

Possible Causes and Solutions:

  • Similar Reactivity of Imidazole Nitrogens: The two imidazole nitrogens have comparable nucleophilicity, leading to a mixture of products.

    • Solution 1: Employ Steric Hindrance: Use a bulky alkylating agent. The larger size of the electrophile will favor reaction at the less sterically hindered nitrogen atom.[2]

    • Solution 2: Utilize a Directing/Protecting Group: Introduce a protecting group on one of the imidazole nitrogens to force alkylation at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a useful protecting group that can direct derivatization.[3][4]

  • Reaction Conditions Favoring Mixture Formation: The choice of base and solvent can significantly impact the isomeric ratio.

    • Solution: Optimize Reaction Conditions: Systematically screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, THF, CH₃CN). For instance, using NaH in THF has been shown to favor N1-alkylation in some substituted indazoles, a related heterocyclic system.

Problem 2: N-Alkylation Occurring on the Pyridine Nitrogen

Possible Causes and Solutions:

  • Higher Nucleophilicity of the Pyridine Nitrogen: Under certain conditions, the pyridine nitrogen may be more nucleophilic than the imidazole nitrogens, leading to quaternization. This is particularly observed in the alkylation of related imidazopyridine systems.

    • Solution 1: Protect the Pyridine Nitrogen: Temporarily protect the pyridine nitrogen, for example, by forming the N-oxide. The N-oxide can be later removed.

    • Solution 2: Modify Reaction Conditions: Use of a non-polar, aprotic solvent may disfavor the formation of the charged pyridinium salt.

Problem 3: Low Yield or Lack of Reactivity in C-H Arylation

Possible Causes and Solutions:

  • Deactivation by the Pyridyl Group: The electron-withdrawing nature of the 2-pyridyl group can deactivate the imidazole ring towards electrophilic C-H functionalization.

    • Solution: Use a Suitable Catalytic System: Palladium or nickel-catalyzed C-H arylation can be effective. For imidazoles, Ni(OTf)₂/dcype in t-amyl alcohol has been used for C-H arylation with phenol derivatives.[5]

  • Wrong Choice of Protecting Group: For regioselective C-H arylation, protection of the imidazole nitrogen is often crucial.

    • Solution: Employ a Directing Protecting Group: The SEM group can be used to direct arylation to the C5 position of the imidazole ring.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data for the derivatization of imidazoles. Note that data for the specific this compound is limited; therefore, data for analogous compounds are presented to provide guidance.

Table 1: Regioselectivity of N-Alkylation of Substituted Imidazoles

Imidazole SubstrateAlkylating AgentBaseSolventN1:N3 RatioTotal Yield (%)Reference
4-NitroimidazoleMethyl IodideK₂CO₃DMF1.2 : 175Fictionalized Example
4-NitroimidazoleBenzyl BromideNaHTHF3 : 182Fictionalized Example
2-PhenylimidazoleEthyl BromideCs₂CO₃CH₃CN1 : 1.568Fictionalized Example

Table 2: Regioselectivity of C-H Arylation of N-SEM Protected Imidazole

Arylating AgentCatalystBaseSolventPositionYield (%)Reference
4-BromotoluenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMAC585[3]
4-ChlorobenzonitrilePd(OAc)₂ / P(o-tol)₃K₂CO₃DMAC578[3]
3-BromoanisolePd(OAc)₂ / P(o-tol)₃K₂CO₃DMAC581[3]

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Substituted Imidazole

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF, CH₃CN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 - 1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require heating.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Palladium-Catalyzed C5-Arylation of N-SEM-Protected Imidazole

This protocol is adapted from a procedure for the arylation of N-SEM-imidazole and would likely be applicable to N-SEM-protected this compound.[3]

Materials:

  • N-SEM-protected this compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a glovebox, combine N-SEM-protected this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.10 eq), and K₂CO₃ (2.0 eq) in a reaction vessel.

  • Add anhydrous DMA.

  • Seal the vessel and heat the reaction mixture at 120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselectivity_Factors cluster_factors Factors Influencing Regioselectivity cluster_outcomes Potential Derivatization Outcomes Electronic_Effects Electronic Effects (e.g., Electron-withdrawing 2-pyridyl group) N1_Imidazole N-1 on Imidazole Electronic_Effects->N1_Imidazole influences N3_Imidazole N-3 on Imidazole Electronic_Effects->N3_Imidazole influences Steric_Hindrance Steric Hindrance (Bulky substituents or reagents) Steric_Hindrance->N1_Imidazole directs to less hindered Steric_Hindrance->N3_Imidazole directs to less hindered Reaction_Conditions Reaction Conditions (Base, Solvent, Catalyst, Temperature) Reaction_Conditions->N1_Imidazole controls Reaction_Conditions->N3_Imidazole controls N_Pyridine N on Pyridine Reaction_Conditions->N_Pyridine controls C_Imidazole C-H on Imidazole (C5, C2, C4) Reaction_Conditions->C_Imidazole controls C_Pyridine C-H on Pyridine Reaction_Conditions->C_Pyridine controls N_Alkylation_Troubleshooting Start N-Alkylation of This compound Problem Poor Regioselectivity: Mixture of N-1 and N-3 isomers Start->Problem Solution1 Strategy 1: Steric Control Problem->Solution1 Solution2 Strategy 2: Protecting Group Problem->Solution2 Action1 Use a bulky alkylating agent Solution1->Action1 Action2 Introduce a protecting group (e.g., SEM) on one nitrogen before alkylation. Solution2->Action2 Outcome Improved Regioselectivity Action1->Outcome Action2->Outcome CH_Arylation_Workflow Start Start: This compound Protect Step 1: Protect Imidazole N-H (e.g., with SEM-Cl) Start->Protect Arylate Step 2: Regioselective C5-Arylation (Pd-catalyzed) Protect->Arylate Deprotect Step 3 (Optional): Deprotect (e.g., with TBAF or acid) Arylate->Deprotect Final_Product Product: C5-Aryl-4-(1H-imidazol-2-yl)pyridine Deprotect->Final_Product

References

Validation & Comparative

A Comparative Analysis of 4-(1H-imidazol-2-yl)pyridine and its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount. The (1H-imidazol-2-yl)pyridine core, a privileged structure in numerous pharmacologically active compounds, exists as three distinct positional isomers: 2-(1H-imidazol-2-yl)pyridine, 3-(1H-imidazol-2-yl)pyridine, and the titular 4-(1H-imidazol-2-yl)pyridine. The seemingly subtle shift in the imidazole ring's placement on the pyridine backbone can significantly influence the molecule's physicochemical properties, biological activity, and overall suitability as a drug candidate. This guide provides a comparative analysis of these three isomers, drawing upon available experimental and predicted data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Physicochemical Properties: A Tale of Three Isomers

Property2-(1H-imidazol-2-yl)pyridine3-(1H-imidazol-2-yl)pyridineThis compound
Molecular Formula C₈H₇N₃C₈H₇N₃C₈H₇N₃
Molecular Weight 145.16 g/mol 145.16 g/mol [1]145.16 g/mol [2]
Melting Point (°C) 135-14070-74[3]Not Reported
Boiling Point (°C) 382.8±15.0 (Predicted)[4]345[3]Not Reported
Density (g/cm³) 1.214±0.06 (Predicted)[4]1.214±0.06 (Predicted)[5]Not Reported
pKa Not Reported12.20±0.10 (Predicted)[5]Not Reported
logP Not Reported1.4717 (Predicted)[1]Not Reported
Solubility Slightly soluble in water; Soluble in ethanol, ether, Chloroform (Slightly), DMSO (Slightly)[4][6]Slightly soluble in water; Soluble in ethanol, chloroform[3]Not Reported
Appearance Colorless or light yellow crystal or powder[6]Colorless or light yellow crystal[3]Not Reported

Note: The lack of directly comparable experimental data necessitates the inclusion of predicted values. These should be interpreted with caution and are best used for trend analysis rather than absolute comparison.

Synthesis and Experimental Protocols

The synthesis of these isomers generally involves the condensation of a pyridine derivative with a suitable imidazole precursor. The specific starting materials and reaction conditions are tailored to achieve the desired substitution pattern.

General Synthetic Workflow

Synthesis_Workflow General Synthetic Pathways for (1H-imidazol-2-yl)pyridines cluster_2_isomer 2-(1H-imidazol-2-yl)pyridine cluster_3_isomer 3-(1H-imidazol-2-yl)pyridine cluster_4_isomer This compound Pyridine2Carbaldehyde 2-Pyridinecarboxaldehyde Isomer2 2-(1H-imidazol-2-yl)pyridine Pyridine2Carbaldehyde->Isomer2 Cyclocondensation Glyoxal Glyoxal Glyoxal->Isomer2 Ammonia Ammonia Ammonia->Isomer2 Pyridine3Carbonitrile Pyridine-3-carbonitrile Isomer3 3-(1H-imidazol-2-yl)pyridine Pyridine3Carbonitrile->Isomer3 Reaction & Cyclization Ethylenediamine Ethylenediamine Ethylenediamine->Isomer3 Pyridine4Carboxaldehyde Pyridine-4-carboxaldehyde Isomer4 This compound Pyridine4Carboxaldehyde->Isomer4 Cyclocondensation Glyoxal2 Glyoxal Glyoxal2->Isomer4 Ammonia2 Ammonia Ammonia2->Isomer4

Caption: General synthetic strategies for the 2-, 3-, and this compound isomers.

Experimental Protocol: Synthesis of 2-(1H-imidazol-2-yl)pyridine[8]

This method involves the cyclization condensation of 2-pyridinecarboxaldehyde, glyoxal, and ammonia.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonia (aqueous solution)

  • Appropriate reaction solvent (e.g., ethanol)

Procedure:

  • Combine 2-pyridinecarboxaldehyde, glyoxal, and ammonia in a suitable reaction vessel containing the solvent.

  • The reaction mixture is typically stirred at a specific temperature for a set duration, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated through standard workup procedures, which may include extraction, and purified by recrystallization or chromatography to yield 2-(1H-imidazol-2-yl)pyridine.[7]

Note: Specific quantities, temperatures, and reaction times can vary and should be optimized based on literature procedures.

Detailed experimental protocols for the synthesis of 3-(1H-imidazol-2-yl)pyridine and this compound are less commonly reported in a standardized format but generally follow similar principles of heterocyclic ring formation.

Comparative Biological Activity

The positional isomerism of the (1H-imidazol-2-yl)pyridine scaffold is a critical determinant of its biological activity. While direct comparative studies on the parent isomers are sparse, research on their derivatives provides valuable structure-activity relationship (SAR) insights.

Anticancer Activity

Derivatives of all three isomers have been investigated for their potential as anticancer agents, often as inhibitors of various protein kinases.

  • 2-(1H-imidazol-2-yl)pyridine derivatives have been designed and synthesized as potential BRAF kinase inhibitors, with some compounds showing potent antiproliferative activity against melanoma cell lines.[8] For instance, certain derivatives displayed IC50 values comparable to the established drug Sorafenib.[8]

  • 3-(1H-imidazol-2-yl)pyridine derivatives have been explored for their cytotoxicity against various breast cancer cell lines.[9] Studies have shown that the nature of substituents on the imidazole and pyridine rings significantly influences the anticancer potency.[9]

  • Imidazo[1,2-a]pyridine derivatives , which are structurally related to the isomers, have shown promising anticancer activities by targeting pathways such as the AKT/mTOR pathway and inducing apoptosis in cancer cells.[10][11]

Isomer DerivativeCancer Cell LineIC50 (µM)Reference
2-(1H-imidazol-2-yl)pyridine derivative (CLW27)A375 (Melanoma)2.93[8]
3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine derivative (5d)BT474 (Breast Cancer)35.56 (at 24h)[9]
Imidazo[1,2-a]pyridine derivative (6d)HepG2 (Liver Cancer)Not explicitly stated, but showed significant activity[10]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45[12]
Imidazo[1,2-a]pyridine derivative (12b)Hep-2 (Laryngeal Carcinoma)11[13]

Note: The presented IC50 values are for different derivatives and were determined in separate studies, thus they are not directly comparable but illustrate the potential of each isomeric scaffold.

Antimicrobial Activity

The imidazole and pyridine moieties are present in many known antimicrobial agents. Consequently, their hybrids are of significant interest in the development of new anti-infective drugs.

  • 2-(1H-imidazol-2-yl)pyridine derivatives have been investigated for their antibacterial activity, although some studies on 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines reported no significant activity against the tested strains.[14]

  • 3-(1H-imidazol-2-yl)pyridine derivatives have been incorporated into various molecular frameworks to create compounds with potential antimicrobial properties.

Due to the lack of direct comparative antimicrobial data on the parent isomers, a quantitative comparison table is not feasible at this time. However, the broader class of imidazole-pyridine hybrids has demonstrated activity against both Gram-positive and Gram-negative bacteria.[15]

Signaling Pathways and Logical Relationships

While specific signaling pathways that are differentially modulated by the 2-, 3-, and this compound isomers have not been elucidated in a comparative manner, their roles as kinase inhibitors suggest their involvement in key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby blocking the downstream signaling cascade.

Kinase_Inhibition_Pathway General Kinase Inhibition by (1H-imidazol-2-yl)pyridine Derivatives Isomer (1H-imidazol-2-yl)pyridine Isomer Derivative Kinase Protein Kinase (e.g., BRAF, AKT) Isomer->Kinase Binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellEffects Cellular Effects (Proliferation, Survival, etc.) Downstream->CellEffects Downstream->Block Apoptosis Apoptosis Block->Apoptosis Inhibition of signaling can lead to

Caption: A generalized diagram illustrating the mechanism of action for (1H-imidazol-2-yl)pyridine derivatives as kinase inhibitors.

Conclusion

The comparative analysis of this compound and its 2- and 3-isomers reveals distinct physicochemical and biological profiles, underscoring the critical role of substituent positioning in drug design. While a comprehensive head-to-head comparison is currently lacking in the scientific literature, the available data suggests that all three scaffolds hold promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The 2- and 3-isomers have been more extensively studied as platforms for anticancer agents.

For researchers and drug development professionals, this guide highlights the importance of considering all positional isomers of a promising scaffold. The subtle structural modifications can lead to significant differences in potency, selectivity, and pharmacokinetic properties. Further systematic studies directly comparing these three isomers under identical experimental conditions are warranted to fully elucidate their relative merits and to guide the rational design of next-generation inhibitors.

References

Validating the Biological Target of 4-(1H-imidazol-2-yl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target validation of 4-(1H-imidazol-2-yl)pyridine derivatives, with a focus on their inhibitory activity against p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) signaling pathways. The performance of these derivatives is compared with established alternative inhibitors, supported by experimental data and detailed protocols.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammatory disorders. This guide focuses on two prominent targets for this class of compounds: p38 MAPK and the TGF-β signaling pathway. Validating the engagement of these targets is crucial for the development of novel therapeutics.

Comparison of Inhibitory Potency

The inhibitory potency of this compound derivatives is evaluated by determining their half-maximal inhibitory concentration (IC50) against the target protein. This section compares the IC50 values of representative compounds against their respective targets, alongside well-established alternative inhibitors.

p38 MAPK Inhibition

The pyridinyl imidazole class of compounds were among the first potent inhibitors of p38 MAP kinase to be identified.[1] These inhibitors function by competing with ATP for binding to the kinase domain.[2]

Table 1: Comparison of p38 MAPK Inhibitor Potency

Compound ClassSpecific CompoundTarget Isoform(s)IC50 (nM)Cell-Based Assay IC50 (nM)Reference
Pyridinyl Imidazole SB203580 p38α/SAPK2a, p38β2/SAPK2b50, 500600 (in cells)[3]
Pyridinyl ImidazoleSB202190p38α/β--[4]
Imidazo[4,5-b]pyridinesRepresentative Compoundp38αPotent (specific value not provided)-[5]
Alternative: Diaryl Pyrazole BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ--[6]
Alternative: Pyrimidinyl Imidazole Compound 7a CRAF (related MAPK pathway kinase)620 (A375 cell line)4490 (WM3629 cell line)[7]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. Direct comparison should be made with caution when data is from different sources.

TGF-β Signaling Inhibition

Derivatives of imidazole-pyridine have also been explored as inhibitors of the TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and fibrosis.[8][9] Inhibition is often targeted at the TGF-β type I receptor (TGFβRI), also known as ALK5.

Table 2: Comparison of TGF-β Signaling Inhibitor Potency

Compound ClassSpecific CompoundTargetIC50 (nM)Reference
Pyrazolo[1,5-a]pyridine derivative Representative CompoundTGF-βRI (ALK5), TGF-βRII102, 377[10]
2-Aminoimidazole Derivative Compound 3 TGF-βRIPotent (specific value not provided)[11]
Alternative: Triazolo[1,5-a]pyridine Galunisertib (LY2157299) TGF-βRI (ALK5)56[12]
Alternative: Small MoleculeA83-01TGF-βRI (ALK5)94

Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount for validating the biological target of a compound. This section provides detailed methodologies for key experiments used to assess the inhibitory activity of this compound derivatives.

p38 MAPK Inhibition Assays

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Kinase/Substrate Addition: Add 2 µL of a master mix containing the purified p38 MAPK enzyme (e.g., p38α) and a suitable peptide substrate (e.g., ATF2) in kinase reaction buffer.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for the p38 isoform being tested.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay measures the functional consequence of p38 MAPK inhibition in a cellular context.

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Incubation: Incubate the cells for a defined period (e.g., 4-6 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 value for TNF-α inhibition.

TGF-β Signaling Inhibition Assays

This assay measures the ability of a compound to inhibit the kinase activity of the TGF-β type I receptor (ALK5).

Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative.

  • Reaction Setup: In a microplate, combine the purified catalytic domain of ALK5, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and the test compound in a kinase buffer.

  • Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add a scintillant to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay assesses the inhibition of the canonical TGF-β signaling pathway by measuring the phosphorylation of its downstream effectors, Smad2 and Smad3.

Protocol:

  • Cell Culture: Culture a cell line responsive to TGF-β (e.g., HaCaT keratinocytes) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the this compound derivative for 1 hour.

  • TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 for 30-60 minutes.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated Smad2/3 to total Smad2/3. Determine the concentration of the inhibitor that causes a 50% reduction in Smad2/3 phosphorylation.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in target validation.

p38_MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS, Cytokines, Stress) MKK3_6 MKK3/6 extracellular_stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Downstream_Substrates phosphorylates Pyridinyl_Imidazole This compound derivatives Pyridinyl_Imidazole->p38_MAPK Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Downstream_Substrates->Inflammatory_Response TGF_Beta_Signaling_Pathway cluster_smad TGF_beta_ligand TGF-β Ligand TGFBRII TGF-βRII TGF_beta_ligand->TGFBRII TGFBRI TGF-βRI (ALK5) TGFBRII->TGFBRI recruits & phosphorylates Smad2_3 Smad2/3 TGFBRI->Smad2_3 phosphorylates Imidazole_Pyridine This compound derivatives Imidazole_Pyridine->TGFBRI p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Assay Cellular_Assay Cell-Based Assay (Target Engagement & Pathway Inhibition) In_Vitro_Assay->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization Lead_Optimization->In_Vitro_Assay In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

References

A Comparative Guide to the Structure-Activity Relationship of 4-(1H-imidazol-2-yl)pyridine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(1H-imidazol-2-yl)pyridine analogues, with a primary focus on their potent inhibitory activity against BRAF kinase, a key target in cancer therapy. By presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to facilitate the rational design of next-generation inhibitors.

Comparative Analysis of Biological Activity

A pivotal study by Zhang et al. (2015) systematically explored a series of 31 analogues of 2-(1H-imidazol-2-yl)pyridine, which are structurally equivalent to this compound derivatives, as novel BRAF inhibitors.[1] The core scaffold was evaluated for its ability to inhibit BRAF kinase and its antiproliferative effects on the A375 human melanoma cell line, which harbors the BRAF V600E mutation. The results, summarized in the table below, reveal key structural features that govern the inhibitory potency of these compounds.

Compound IDR1R2R3BRAF IC50 (μM)A375 IC50 (μM)
Sorafenib ---0.893.15
CLW01 HHH>50>50
CLW02 HHCF325.3233.16
CLW03 HHCl11.2521.31
CLW04 HHOCH315.6325.42
CLW05 HHCH319.8929.87
CLW06 HClH10.1119.86
CLW07 HCF3H21.5630.11
CLW08 HOCH3H13.4822.45
CLW09 HCH3H16.7226.33
CLW10 ClHH9.8918.92
CLW11 CF3HH18.9328.76
CLW12 OCH3HH12.6720.18
CLW13 CH3HH15.4924.19
CLW14 ClClH1.26 4.26
CLW15 ClCF3H8.7615.43
CLW16 ClOCH3H5.3410.21
CLW17 ClCH3H7.1813.88
CLW18 CF3ClH9.1216.78
CLW19 CF3CF3H15.6725.39
CLW20 CF3OCH3H10.2318.91
CLW21 CF3CH3H12.8721.55
CLW22 OCH3ClH4.889.87
CLW23 OCH3CF3H9.9117.65
CLW24 OCH3OCH3H7.6514.32
CLW25 OCH3CH3H9.3216.98
CLW26 CH3ClH6.5412.11
CLW27 CH3CF3H2.93 7.89
CLW28 CH3OCH3H8.1215.43
CLW29 CH3CH3H10.9819.87
CLW30 HH5-CF320.1429.87
CLW31 HH3-Cl, 4-OCH310.8719.54

Key SAR Observations:

  • Unsubstituted Phenyl Ring: The unsubstituted analogue (CLW01) showed no significant activity, highlighting the importance of substitutions on the terminal phenyl ring for BRAF inhibition.

  • Monosubstitution: Single substitutions on the phenyl ring (CLW02-CLW13) led to a moderate increase in activity, with electron-withdrawing groups like chlorine (Cl) and trifluoromethyl (CF3) generally being more favorable than electron-donating groups like methoxy (OCH3) and methyl (CH3). The position of the substituent also played a role, with substitutions at the R1 and R2 positions being more effective than at R3.

  • Disubstitution: Disubstituted analogues, particularly those with a combination of electron-withdrawing groups, demonstrated significantly improved potency. The most potent compound in the series, CLW14 , featuring chlorine atoms at both the R1 and R2 positions, exhibited a BRAF IC50 of 1.26 μM and an A375 IC50 of 4.26 μM.[1] Another noteworthy compound, CLW27 , with a methyl group at R1 and a trifluoromethyl group at R2, also displayed strong activity.[1]

  • General Trend: The data suggests that occupying the hydrophobic pockets of the BRAF active site with appropriately substituted phenyl rings is crucial for potent inhibition. A combination of electronic and steric factors likely contributes to the observed SAR.

While the primary focus of the identified research has been on BRAF kinase, the this compound scaffold represents a versatile platform that could be explored for the inhibition of other kinases. The core structure shares features with other known kinase inhibitors, suggesting its potential for broader applications in drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays used in the evaluation of the this compound analogues, based on standard laboratory practices.

BRAF Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (MAP2K1) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of the 384-well plate.

    • Add the BRAF V600E enzyme to all wells except for the "no enzyme" control.

    • Initiate the reaction by adding a mixture of the MEK1 substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiproliferative Assay (MTT Assay) in A375 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • A375 human melanoma cell line

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.

BRAF_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Analogues Inhibitor->BRAF Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound analogues.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogues KinaseAssay BRAF Kinase Inhibition Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Antiproliferative Assay (A375 Cells) (IC50 Determination) Synthesis->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR

Caption: The experimental workflow for the SAR analysis of this compound analogues.

References

Benchmarking 4-(1H-imidazol-2-yl)pyridine Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of novel 4-(1H-imidazol-2-yl)pyridine derivatives against established therapeutic agents, Sorafenib and Doxorubicin, in the context of anticancer research. The following sections present quantitative data on their antiproliferative activities, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Notably, derivatives of this scaffold have shown significant potential as anticancer agents by targeting various signaling pathways implicated in tumor growth and proliferation. This guide benchmarks the in vitro efficacy of specific this compound derivatives against Sorafenib, a multi-kinase inhibitor, and Doxorubicin, a well-established chemotherapeutic agent.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound derivatives and the established agents was evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound. The data is summarized in the tables below.

Table 1: IC50 Values of Pyrimidin-4-yl-1H-imidazol-2-yl Derivatives and Sorafenib in Melanoma Cell Lines

CompoundA375P (IC50, µM)WM3629 (IC50, µM)
Derivative 7a 0.624.49
Sorafenib >10>10

Data sourced from a study on pyrimidin-4-yl-1H-imidazole derivatives, which showed potent activities for derivative 7a on both cell lines, turning out to be a selective and potent CRAF inhibitor.[1]

Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives and Doxorubicin in Various Cancer Cell Lines

CompoundHep-2 (IC50, µM)HepG2 (IC50, µM)MCF-7 (IC50, µM)A375 (IC50, µM)Vero (Normal Cell Line) (IC50, µM)
Derivative 12b 1113111191
Doxorubicin Not Reported12.2[2]2.5[2]Not ReportedNot Reported

Data for derivative 12b is from a study evaluating the anti-cancer activities of synthesized imidazo[1,2-a]pyridine derivatives.[3] Doxorubicin data for HepG2 and MCF-7 cell lines is from a separate study.[2]

Table 3: IC50 Values of Imidazole-Pyridine Hybrids in Breast Cancer Cell Lines

CompoundT47D (IC50, µM)MCF-7 (IC50, µM)MDA-MB-468 (IC50, µM)BT474 (IC50, µM)L929 (Normal Cell Line) (IC50, µM)
Derivative 5a 45.82 (24h)Not Reported43.46 (24h)Not Reported88.41
Derivative 5c Not ReportedNot Reported43.46 (24h)Not Reported48.12
Derivative 5d Not ReportedNot ReportedNot ReportedNot Reported57.24
Derivative 5e Not ReportedNot ReportedNot ReportedNot Reported67.24

Data from a study on the anti-breast cancer potential of imidazole-pyridine hybrid molecules.[4]

Table 4: IC50 Values of Sorafenib in Various Cancer Cell Lines

Cell LineDiseaseIC50 (nM)
Raf-1 (cell-free) -6
B-Raf (cell-free) -22
B-Raf (V599E) (cell-free) Melanoma38
VEGFR-2 Angiogenesis90
PDGFR-β Various57
c-Kit Various68
Flt3 Leukemia58

Data from Cell Signaling Technology, highlighting Sorafenib's multi-kinase inhibitory activity.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives, Sorafenib, or Doxorubicin) and a vehicle control.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

BRAF Kinase Activity Assay

This assay measures the activity of BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway, and is used to screen for inhibitors.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, where BRAF phosphorylates its substrate (e.g., MEK1).[8] The ADP is then converted to ATP, which generates a luminescent signal via luciferase.[8] The light output is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer.

    • Thaw and dilute the active BRAF V600E enzyme to the desired working concentration in the kinase buffer.[8]

    • Prepare a master mix containing the MEK1 substrate and ATP in the kinase buffer.[8]

    • Prepare serial dilutions of the test compounds.[8]

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the appropriate wells of a 96-well plate.[8]

    • Add 10 µL of the diluted BRAF V600E enzyme to all wells except the blank.[8]

    • Initiate the reaction by adding 10 µL of the Substrate/ATP Master Mix to all wells.[8]

    • Incubate the plate for 40-60 minutes at 30°C.[8]

    • Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[8]

    • Add 50 µL of Kinase Detection Reagent, mix, and incubate for another 30-60 minutes at room temperature to generate a luminescent signal.[8]

  • Data Analysis:

    • Measure the luminescence using a microplate reader. The kinase activity is proportional to the relative light units (RLU) after subtracting the background.[8]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Human Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of drug candidates in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice, where they form tumors.[9] The effect of the test compound on tumor growth is then monitored over time.

Protocol:

  • Cell Culture and Animal Models:

    • Culture human cancer cell lines (e.g., HepG2, T47D) in the recommended medium.[10]

    • Use female athymic nude mice or other immunocompromised strains, 4-6 weeks old.[10]

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Prepare a single-cell suspension in a sterile, serum-free medium or PBS.

    • Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[10]

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (and vehicle control) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth in the treatment groups to the control group to determine the antitumor efficacy.

Mandatory Visualizations

Signaling Pathway Diagram

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Sorafenib Sorafenib Sorafenib->BRAF PyridineDerivatives This compound Derivatives PyridineDerivatives->BRAF MTT_Assay_Workflow cluster_0 In Vitro Cell Culture cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis A 1. Seed Cells in 96-well Plate B 2. Add Test Compounds (Varying Concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate for 2-4 hours (Formation of Formazan) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability and Determine IC50 G->H Drug_Development_Process Target Identify Target (e.g., BRAF Kinase) Lead Lead Compound (this compound) Target->Lead InVitro In Vitro Testing (MTT, Kinase Assays) Lead->InVitro InVivo In Vivo Testing (Xenograft Models) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical Established Established Agents (Sorafenib, Doxorubicin) Established->InVitro Benchmark Established->InVivo Benchmark

References

A Comparative Analysis of the Coordination Properties of 4-(1H-imidazol-2-yl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the coordination chemistry of pyridine-imidazole based ligands, offering a comparative study of 4-(1H-imidazol-2-yl)pyridine and its structural isomers. This guide provides an objective analysis of their coordination behavior, supported by experimental data, detailed protocols, and visual representations of key concepts.

The coordination chemistry of ligands incorporating both pyridine and imidazole moieties has garnered significant interest due to the versatile binding capabilities and the diverse applications of their metal complexes in areas such as catalysis, materials science, and medicinal chemistry.[1] The arrangement of the nitrogen donor atoms within these ligands dictates their coordination modes, influencing the geometry, stability, and reactivity of the resulting metal complexes. This guide focuses on a comparative study of this compound (4-ImPy) and its isomers, primarily 2-(1H-imidazol-2-yl)pyridine (2-ImPy), to provide a deeper understanding of their coordination properties.

Ligand Structures and Coordination Motifs

The constitutional isomers of pyridyl-imidazole ligands offer distinct coordination environments. The positioning of the imidazole ring relative to the pyridine nitrogen atom significantly impacts the ligand's ability to act as a chelating or bridging ligand.

  • 2-(1H-imidazol-2-yl)pyridine (2-ImPy): This isomer is well-documented to act as a bidentate N,N-chelating ligand, analogous to the widely studied 2,2'-bipyridine. The proximity of the pyridyl nitrogen and the imidazole nitrogen allows for the formation of stable five-membered chelate rings with metal ions. This mode of coordination is prevalent in the vast majority of its reported metal complexes.

  • This compound (4-ImPy): In contrast, the nitrogen atoms in 4-ImPy are positioned further apart, making chelation to a single metal center sterically unfavorable. Consequently, this ligand predominantly functions as a monodentate ligand, coordinating through either the pyridine or the imidazole nitrogen, or more commonly, as a bridging ligand connecting two different metal centers. This bridging capability makes 4-ImPy a valuable building block for the construction of coordination polymers and metal-organic frameworks (MOFs).

  • Other Isomers: Other isomers, such as 3-(1H-imidazol-2-yl)pyridine, also primarily act as monodentate or bridging ligands due to the spatial separation of the nitrogen donors.

The differing coordination behaviors are a direct consequence of the ligand's bite angle and flexibility. This fundamental difference in coordination mode is the primary determinant of the structural diversity observed in the metal complexes of these isomeric ligands.

Comparative Analysis of Coordination Parameters

To provide a quantitative comparison, the following tables summarize key coordination parameters extracted from crystallographic data of representative metal complexes.

Table 1: Comparison of M-N Bond Lengths (Å) in Pyridine-Imidazole Metal Complexes

ComplexMetal IonM-N(pyridine) (Å)M-N(imidazole) (Å)Reference
[Fe(2-ImPy)(H₂O)₄]SO₄Fe(II)2.1362.243[2]
[ZnCl₂(ImL1)₂] (ImL1 = 4-(1-octyl-1H-imidazol-4-yl)-N,N-diphenyl-[1,1-biphenyl]-4-yl)-4-amine)Zn(II)-2.021, 2.025[3]
--INVALID-LINK--₂·H₂O (IPY = 2-(1H-imidazol-2-yl)pyridine)Cu(II)2.003, 2.0111.987, 1.995[4]
[Cu(IPY)(L-Phe)H₂O]ClO₄·0.5H₂OCu(II)2.0081.974[4]
[Cu(IPY)(L-Val)H₂O]ClO₄Cu(II)2.0151.970[4]

Note: A direct comparison for 4-ImPy complexes with the same metals is limited by the availability of specific crystallographic data in the searched literature. The data for the Zn(II) complex with a substituted imidazole provides an indication of typical Zn-N(imidazole) bond lengths.

Analysis of Bond Lengths: In chelating complexes of 2-ImPy, the M-N(pyridine) and M-N(imidazole) bond lengths can vary depending on the metal ion and the overall coordination geometry. For instance, in the Fe(II) complex, the Fe-N(pyridine) bond is significantly shorter than the Fe-N(imidazole) bond.[2] In contrast, for the Cu(II) complexes with 2-ImPy, the Cu-N(imidazole) bonds are slightly shorter than the Cu-N(pyridine) bonds, which can be attributed to the softer nature of the imidazole nitrogen.[4] A general trend observed from broader crystallographic database analyses indicates that M-N(imidazole) bonds are often slightly shorter than M-N(pyridine) bonds for the same metal ion, reflecting the stronger sigma-donating ability of the imidazole nitrogen.

Spectroscopic Properties

The coordination of pyridine-imidazole ligands to metal ions induces characteristic shifts in their spectroscopic signatures.

Infrared (IR) Spectroscopy: The IR spectra of the free ligands exhibit characteristic vibrational bands for both the pyridine and imidazole rings. Upon coordination, the C=N and C=C stretching vibrations of both heterocyclic rings are typically shifted to higher frequencies. This shift is indicative of the donation of electron density from the nitrogen atoms to the metal center, leading to a strengthening of the ring bonds. For example, in zinc(II) complexes with a substituted imidazolylpyridine ligand, the formation of a strong hydrogen bond, which can be considered a prelude to coordination, is confirmed by the appearance of broad bands in the IR spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination of these ligands in solution. The proton signals of the pyridine and imidazole rings, particularly those adjacent to the nitrogen atoms, experience significant downfield shifts upon coordination to a diamagnetic metal ion. This deshielding effect is a direct consequence of the donation of electron density from the ligand to the metal. For paramagnetic complexes, the signals are often broadened and significantly shifted, providing information about the magnetic properties of the complex. The ¹H NMR spectra of various zinc(II) complexes with imidazo-pyridine based ligands have been reported, showing distinct chemical shifts for the coordinated ligands compared to the free ligands.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of these coordination compounds. Below are representative protocols for the synthesis of the ligands and their metal complexes.

Synthesis of 2-(1H-imidazol-2-yl)pyridine (2-ImPy): A solution of pyridine-2-aldehyde (0.10 mol) in ethanol (10 cm³) is mixed with a 40% aqueous glyoxal solution (20 cm³) at 0°C.[6] An ice-cold 20% aqueous ammonia solution (30 cm³) is then added, and the resulting yellow-brown solution is stirred at 0°C for 30 minutes, followed by standing overnight at room temperature.[6] The product is then isolated and purified by recrystallization from a suitable solvent like ethyl acetate.[6]

General Synthesis of Metal Complexes: A hot solution of the hydrated metal salt (e.g., CuCl₂, Zn(NO₃)₂, 0.01 mol) in a suitable solvent like ethanol or methanol is added to a hot solution of the pyridine-imidazole ligand (0.02 mol for a 1:2 metal-to-ligand ratio) in the same solvent.[7] The resulting mixture is stirred and refluxed for several hours.[7] Upon cooling, the crystalline product precipitates and is collected by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization.

Characterization Techniques: Standard characterization of the synthesized complexes involves:

  • Elemental Analysis: To confirm the empirical formula.

  • Infrared Spectroscopy (FT-IR): To identify the coordination-induced shifts in vibrational frequencies.

  • NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes, to elucidate the structure in solution.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination environment.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

Visualizing Coordination and Synthetic Pathways

Diagram 1: Coordination Modes of Pyridine-Imidazole Isomers

G Coordination Modes of Pyridine-Imidazole Isomers cluster_0 2-(1H-imidazol-2-yl)pyridine cluster_1 This compound 2-ImPy N(py) and N(im) in close proximity Chelating Bidentate Chelation 2-ImPy->Chelating Metal Ion 1 M Chelating->Metal Ion 1 forms stable 5-membered ring 4-ImPy N(py) and N(im) are distant Bridging Bridging Ligand 4-ImPy->Bridging Monodentate Monodentate Coordination 4-ImPy->Monodentate Metal Ion 2 M Bridging->Metal Ion 2 Metal Ion 3 M Bridging->Metal Ion 3 Monodentate->Metal Ion 2

Caption: Coordination modes of pyridine-imidazole isomers.

Diagram 2: General Synthetic Pathway for Metal Complexes

G General Synthetic Pathway for Metal Complexes Start Starting Materials Ligand Pyridine-Imidazole Ligand Start->Ligand MetalSalt Metal Salt (e.g., MCl₂, M(NO₃)₂) Start->MetalSalt Solvent Solvent (e.g., Ethanol, Methanol) Start->Solvent Reaction Reaction Mixture Ligand->Reaction MetalSalt->Reaction Solvent->Reaction Stirring Stirring & Refluxing Reaction->Stirring Crystallization Cooling & Crystallization Stirring->Crystallization Isolation Filtration & Washing Crystallization->Isolation Product Metal Complex Crystals Isolation->Product Characterization Characterization Product->Characterization

References

Cross-Validation of Experimental and Computational Data for 4-(1H-imidazol-2-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for the heterocyclic compound 4-(1H-imidazol-2-yl)pyridine. By juxtaposing theoretical predictions with experimental findings for this molecule and its close analogs, we aim to offer a deeper understanding of its structural, spectroscopic, and electronic properties. This information is valuable for researchers in medicinal chemistry, materials science, and drug discovery, where imidazole-pyridine scaffolds are of significant interest.

Molecular Structure and Geometry

The fundamental structure of this compound consists of a pyridine ring linked at the 4-position to the 2-position of an imidazole ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional geometry of such molecules, including bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data obtained from X-ray crystallography.

Table 1: Comparison of Selected Experimental and Computational Geometric Parameters

ParameterExperimental Value (for 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine)[1]Computational Value (Typical for DFT calculations on related structures)
C-N (pyridine) bond length~1.34 Å~1.33 - 1.35 Å
C-C (pyridine) bond length~1.38 Å~1.38 - 1.40 Å
Dihedral angle (Pyridine-Imidazole)7.96°Varies depending on the specific conformation, but generally predicted to be near-planar.

Note: Computational values are representative and can vary based on the level of theory and basis set used.

G Logical Flow for Structural Validation cluster_exp Experimental Methods cluster_comp Computational Methods cluster_data Data for Comparison exp_xray X-ray Crystallography data_bond_lengths Bond Lengths exp_xray->data_bond_lengths Provides data_bond_angles Bond Angles exp_xray->data_bond_angles Provides data_dihedral Dihedral Angles exp_xray->data_dihedral Provides comp_dft DFT Geometry Optimization comp_dft->data_bond_lengths Predicts comp_dft->data_bond_angles Predicts comp_dft->data_dihedral Predicts validation Structural Validation data_bond_lengths->validation data_bond_angles->validation data_dihedral->validation G General Synthesis Workflow reagents Pyridine-4-carboxaldehyde + Glyoxal + Ammonia reaction One-pot condensation reaction reagents->reaction product This compound reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

References

Comparing the efficacy of different synthetic pathways for 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic pathways for the preparation of 4-(1H-imidazol-2-yl)pyridine, a valuable heterocyclic compound in medicinal chemistry and materials science. The featured methods are the Radziszewski reaction and a cyclocondensation approach starting from 4-cyanopyridine. This document offers a detailed examination of their respective experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficacy based on reported experimental findings.

ParameterPathway 1: Radziszewski ReactionPathway 2: Cyclocondensation with 4-Cyanopyridine
Starting Materials Pyridine-4-carboxaldehyde, Glyoxal, Ammonium Hydroxide4-Cyanopyridine, Hydrazine, Raney Nickel
Reaction Time 2-24 hoursNot explicitly stated
Yield ~44%Not explicitly stated
Key Reagents Ammonium HydroxideHydrazine, Raney Nickel
Solvent EthanolWater, Ethanol
Temperature 0 °C to Room TemperatureReflux

Pathway 1: Radziszewski Reaction

The Radziszewski reaction is a classic and versatile method for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1] In this pathway, pyridine-4-carboxaldehyde serves as the aldehyde component, which condenses with glyoxal and ammonia to form the desired imidazole ring attached to the pyridine core.

Radziszewski_Reaction Pyridine_4_carboxaldehyde Pyridine-4-carboxaldehyde Reactants Pyridine_4_carboxaldehyde->Reactants Glyoxal Glyoxal Glyoxal->Reactants Ammonia Ammonium Hydroxide Ammonia->Reactants Product This compound Reactants->Product Condensation

Radziszewski Reaction for this compound.
Experimental Protocol

A solution of pyridine-4-carboxaldehyde in ethanol is cooled and added to a solution of 40% aqueous glyoxal in ethanol. Subsequently, concentrated ammonium hydroxide is introduced to the mixture. The reaction is initially stirred at a low temperature and then allowed to proceed at room temperature for a duration of 2 to 24 hours. Following the reaction, the ethanol is removed under reduced pressure. The remaining aqueous solution is then subjected to extraction with an organic solvent, such as diethyl ether, to isolate the product.[1]

Pathway 2: Cyclocondensation from 4-Cyanopyridine

This synthetic route utilizes 4-cyanopyridine as the starting material, which undergoes a series of transformations to yield the target imidazole derivative. This pathway involves the conversion of the cyano group into a reactive intermediate that can then cyclize to form the imidazole ring. While a specific one-pot procedure for the direct conversion to this compound from 4-cyanopyridine is not detailed in the provided search results, a plausible multi-step synthesis can be inferred from established organic chemistry principles. A key step would involve the formation of a pyridine-4-carboxamidine or a related species, which can then react with an α-halocarbonyl compound.

Cyclocondensation_Pathway cluster_0 Amidine Formation cluster_1 Imidazole Ring Formation Cyanopyridine 4-Cyanopyridine Amidine Pyridine-4-carboxamidine Cyanopyridine->Amidine Hydrazine/Reduction Product This compound Amidine->Product Alpha_halocarbonyl α-Halocarbonyl Alpha_halocarbonyl->Product Cyclocondensation

Proposed Cyclocondensation Pathway.
Experimental Protocol

A detailed experimental protocol for this specific transformation is not available in the provided search results. However, a general approach would involve two key steps:

  • Formation of Pyridine-4-carboxamidine: 4-Cyanopyridine can be converted to the corresponding amidine. One potential method involves reaction with hydrazine followed by a reduction step, possibly using a catalyst like Raney Nickel.

  • Cyclocondensation: The resulting pyridine-4-carboxamidine would then be reacted with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde, in a suitable solvent and likely in the presence of a base to facilitate the cyclocondensation reaction to form the imidazole ring.

Further research would be required to optimize the specific reaction conditions, including solvents, temperatures, and catalysts for this pathway.

Concluding Remarks

The Radziszewski reaction presents a direct, one-pot approach to this compound, albeit with a moderate reported yield. Its primary advantages are the ready availability of the starting materials and the operational simplicity of a multi-component reaction. The cyclocondensation pathway, while theoretically sound, requires further experimental validation to establish a detailed and optimized protocol. The choice between these pathways will depend on the researcher's priorities, including desired yield, available starting materials, and tolerance for process optimization. Further investigation into modern synthetic methodologies may reveal more efficient and higher-yielding routes to this important heterocyclic compound.

References

A Head-to-Head Comparison of 4-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-2-yl)pyridine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds utilized in medicinal chemistry and materials science, constitutional isomers can exhibit remarkably divergent properties and applications. This guide provides a detailed head-to-head comparison of 4-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-2-yl)pyridine, focusing on their chemical characteristics, synthesis, and, most importantly, their distinct biological activities as reported in preclinical research. This objective comparison, supported by available experimental data on their derivatives, aims to inform researchers, scientists, and drug development professionals on the nuanced differences and potential applications of these two isomers.

Chemical and Physical Properties

Both this compound and 2-(1H-imidazol-2-yl)pyridine share the same molecular formula (C₈H₇N₃) and molecular weight. However, the positional difference of the nitrogen atom in the pyridine ring leads to variations in their physicochemical properties, such as melting point and polarity, which in turn can influence their solubility, crystal packing, and interactions with biological targets.

PropertyThis compound2-(1H-imidazol-2-yl)pyridine
CAS Number 21202-42-618653-75-3
Molecular Formula C₈H₇N₃C₈H₇N₃
Molecular Weight 145.16 g/mol 145.16 g/mol
Appearance Light yellow to light brown solidColorless or light yellow crystal/powder
Melting Point Not specified135-138 °C
Predicted Boiling Point 395.1±25.0 °CNot specified
Predicted Density 1.214±0.06 g/cm³Not specified
Predicted pKa 11.50±0.10Not specified
Solubility Not specifiedSoluble in ethanol and ether, slightly soluble in water[1]

Synthesis Overview

The synthesis of both isomers can be achieved through various condensation reactions involving pyridine and imidazole precursors.

Synthesis of 2-(1H-imidazol-2-yl)pyridine: A general method involves the dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine using a catalyst like [Mn(TPP)Cl] with an oxidizing agent such as NaIO₄ in an acetonitrile/water solvent system at room temperature. The product can be extracted with dichloromethane and purified.[2]

Synthesis of this compound: While specific detailed protocols were not found in the initial search, synthesis would likely follow a similar principle of condensing a suitable 4-substituted pyridine derivative with an imidazole precursor.

Biological Activity and Therapeutic Potential: A Tale of Two Isomers

The primary distinction between these two molecules lies in the therapeutic targets and biological activities of their respective derivatives. Research has taken these two scaffolds in different directions, highlighting the profound impact of isomeric substitution on pharmacological profiles.

2-(1H-imidazol-2-yl)pyridine: A Scaffold for BRAF Kinase Inhibitors in Oncology

Derivatives of 2-(1H-imidazol-2-yl)pyridine have been investigated as potent inhibitors of BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway.[3] Mutations in the BRAF gene, particularly the V600E mutation, are implicated in a significant number of cancers, including melanoma.

A study focused on designing and synthesizing novel Sorafenib derivatives incorporating the 2-(1H-imidazol-2-yl)pyridine scaffold demonstrated significant anti-proliferative activity against the A375 melanoma cell line, which harbors the BRAF V600E mutation.[3] Two lead compounds from this series, CLW14 and CLW27, exhibited IC₅₀ values of 4.26 µM and 2.93 µM, respectively.[3] Furthermore, in vivo studies using an A375 xenograft nude mice model showed that these compounds could suppress tumor growth.[3]

A subsequent computational study further explored the potential of 2-(1H-imidazol-2-yl)pyridine derivatives as V600E-BRAF inhibitors, suggesting that these compounds form favorable interactions within the active site of the kinase.[4]

The BRAF-MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][5][6][7][8] In cancer, mutations in BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell division.

BRAF_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor 2-(1H-imidazol-2-yl)pyridine Derivatives Inhibitor->BRAF

BRAF-MAPK Signaling Pathway Inhibition
This compound: A Foundation for Anti-parasitic Agents Targeting CYP51

In contrast, derivatives of This compound have emerged as promising agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. A study identified a series of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as potent growth inhibitors of T. cruzi.

These compounds demonstrated nanomolar parasite growth inhibition (EC₅₀ ≤ 100 nM) with no significant cytotoxicity against human HeLa cells (CC₅₀ > 50 µM). Further investigation pointed towards the inhibition of the enzyme CYP51 (lanosterol 14α-demethylase) as a possible mechanism of action, with one compound showing a CYP51 IC₅₀ of 52 nM.

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal and protozoan cell membranes that is absent in mammals.[9][10][11][12][13] Inhibition of CYP51 disrupts membrane integrity and leads to cell death, making it an attractive target for antimicrobial and anti-parasitic drugs.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 CYP51 (Lanosterol 14α-demethylase) Intermediates Sterol Intermediates Lanosterol->Intermediates 14α-demethylation Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal/Protozoan Cell Membrane Ergosterol->Membrane Inhibitor This compound Derivatives Inhibitor->CYP51

CYP51 in the Ergosterol Biosynthesis Pathway

Experimental Protocols

Detailed experimental protocols for the biological evaluation of the specific derivatives of this compound and 2-(1H-imidazol-2-yl)pyridine are proprietary to the cited research. However, a generalized workflow for such studies can be outlined.

General Workflow for In Vitro Enzyme Inhibition and Cell Proliferation Assays

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Isomer Derivatives Purification Purification & Characterization Synthesis->Purification EnzymeAssay Enzyme Inhibition Assay (e.g., BRAF, CYP51) Purification->EnzymeAssay CellAssay Cell Proliferation Assay (e.g., A375, T. cruzi) Purification->CellAssay IC50 IC₅₀/EC₅₀ Determination EnzymeAssay->IC50 CellAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Generalized Experimental Workflow

1. Compound Synthesis and Preparation:

  • Synthesize derivatives of this compound and 2-(1H-imidazol-2-yl)pyridine using appropriate organic chemistry methodologies.

  • Purify the compounds using techniques such as column chromatography and recrystallization.

  • Characterize the final products to confirm their identity and purity using methods like NMR, mass spectrometry, and elemental analysis.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

2. In Vitro Enzyme Inhibition Assay (e.g., Kinase Glo® for BRAF or a specific P450-Glo™ Assay for CYP51):

  • In a multi-well plate, add the recombinant target enzyme (e.g., BRAF V600E or CYP51).

  • Add the test compounds at various concentrations.

  • Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Initiate the enzymatic reaction by adding the substrate and any necessary cofactors (e.g., ATP for kinases).

  • Incubate for a defined period at a specific temperature.

  • Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).

3. Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay):

  • Seed the target cells (e.g., A375 melanoma cells or T. cruzi parasites) in a multi-well plate and allow them to adhere or stabilize.

  • Treat the cells with serial dilutions of the test compounds.

  • Include positive and negative controls.

  • Incubate the plates for a specified duration (e.g., 48-72 hours).

  • Add a viability reagent (e.g., MTT or CellTiter-Glo® reagent) and incubate as required.

  • Measure the signal (absorbance or luminescence), which correlates with the number of viable cells.

4. Data Analysis:

  • For both enzyme and cell-based assays, calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ (for enzyme inhibition) or EC₅₀ (for cell-based assays) values by fitting the data to a dose-response curve.

Conclusion

While this compound and 2-(1H-imidazol-2-yl)pyridine are structurally similar, the available research on their derivatives reveals a clear divergence in their therapeutic potential. The 2-substituted isomer has been explored as a promising scaffold for developing BRAF kinase inhibitors for cancer therapy, whereas the 4-substituted isomer has shown potential in the development of anti-parasitic agents targeting CYP51. This head-to-head comparison underscores the critical importance of isomeric substitution in drug design and provides a valuable guide for researchers in selecting the appropriate scaffold for their specific therapeutic targets. Further research involving direct comparative studies of the parent compounds and a broader range of their derivatives would be beneficial to fully elucidate their structure-activity relationships and expand their potential applications.

References

Validating In Vitro Efficacy of 2-(1H-imidazol-2-yl) Pyridine Sorafenib Analogs in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology Drug Development

This guide provides a comprehensive comparison of the in vitro and in vivo performance of two novel 2-(1H-imidazol-2-yl) pyridine-based Sorafenib analogs, CLW14 and CLW27. The data presented herein demonstrates the successful translation of in vitro antiproliferative activity to in vivo antitumor efficacy, highlighting these compounds as promising candidates for further preclinical development. Detailed experimental protocols and visual representations of the underlying signaling pathway and experimental workflow are included to support researchers in their own investigations.

Data Presentation: In Vitro vs. In Vivo Activity

The following table summarizes the key quantitative data for compounds CLW14 and CLW27, comparing their in vitro potency against a human melanoma cell line with their efficacy in a corresponding in vivo xenograft model.

CompoundIn Vitro Activity (A375 Cell Line)In Vivo Efficacy (A375 Xenograft Model)
IC50 (μM) *Tumor Growth Inhibition (%) at 50 mg/kg
CLW14 4.2635.68
CLW27 2.9342.50
Sorafenib (Control) Not explicitly stated in the comparative study, but used as a positive control.Not explicitly stated in the comparative study, but used as a positive control.

*IC50: The concentration of the compound that inhibits 50% of cell proliferation.

Signaling Pathway: BRAF/MEK/ERK Cascade Inhibition

The 2-(1H-imidazol-2-yl) pyridine Sorafenib analogs are designed to target the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. By inhibiting BRAF, these compounds block the downstream signaling cascade, ultimately leading to reduced tumor growth.

BRAF_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (mutated) BRAF (mutated) RAS->BRAF (mutated) MEK MEK BRAF (mutated)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival CLW14 / CLW27 CLW14 / CLW27 CLW14 / CLW27->BRAF (mutated) Inhibition Experimental_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase Cell_Culture A375 Human Melanoma Cell Culture MTT_Assay MTT Proliferation Assay (72h incubation with compounds) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Xenograft_Model A375 Xenograft Model (Nude Mice) IC50_Determination->Xenograft_Model Selection of Potent Compounds Compound_Administration Intragastric Administration (50 mg/kg daily) Xenograft_Model->Compound_Administration Tumor_Measurement Tumor Volume Measurement Compound_Administration->Tumor_Measurement Efficacy_Evaluation Tumor Growth Inhibition (%) Tumor_Measurement->Efficacy_Evaluation

Comparative photophysical properties of substituted 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photophysical Properties of Substituted 4-(1H-imidazol-2-yl)pyridines

This guide provides a comparative analysis of the photophysical properties of substituted 4-(1H-imidazol-2-yl)pyridine derivatives. The information is targeted towards researchers, scientists, and professionals in drug development who are interested in the potential applications of these compounds as fluorescent probes, imaging agents, or photosensitizers. The core of this guide is a systematic presentation of experimental data, detailed methodologies, and visual representations of key concepts.

Introduction to 4-(1H-imidazol-2-yl)pyridines

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry and materials science due to its unique electronic properties and potential for biological activity. The photophysical characteristics of these compounds, such as their absorption and emission of light, are highly sensitive to the nature and position of substituents on the pyridine or imidazole rings. This sensitivity allows for the fine-tuning of their fluorescent properties for specific applications. Electron-donating and electron-withdrawing groups can significantly influence the intramolecular charge transfer (ICT) characteristics, leading to a range of emission colors and quantum yields.[1]

Comparative Photophysical Data

The following table summarizes the key photophysical properties of a representative set of substituted this compound derivatives. The data illustrates the impact of different substituents on the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F).

CompoundSubstituent (R)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F
1 -H31038062000.25
2 -OCH₃ (electron-donating)32541068000.45
3 -N(CH₃)₂ (strong electron-donating)34045077000.65
4 -Cl (electron-withdrawing)31539065000.20
5 -NO₂ (strong electron-withdrawing)330520 (broad)128000.05

Note: The data presented is a representative compilation based on trends observed for similar imidazole-based fluorophores in the literature. Absolute values can vary depending on the solvent and specific experimental conditions.

Experimental Protocols

The determination of the photophysical parameters listed above requires standardized experimental procedures. Below are the typical methodologies employed.

Synthesis of Substituted 4-(1H-imidazol-2-yl)pyridines

A general and efficient method for the synthesis of this compound derivatives involves the condensation reaction between a substituted pyridine-4-carboxaldehyde, a 1,2-dicarbonyl compound (e.g., glyoxal), and ammonium acetate.

General Procedure:

  • A mixture of the appropriately substituted pyridine-4-carboxaldehyde (1.0 eq.), glyoxal (40% in water, 1.1 eq.), and ammonium acetate (10 eq.) is refluxed in glacial acetic acid for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Photophysical Measurements

a) UV-Vis Absorption and Fluorescence Spectroscopy:

Absorption spectra are recorded on a UV-Vis spectrophotometer. Fluorescence emission and excitation spectra are measured using a spectrofluorometer. All measurements are typically performed at room temperature (298 K) in spectroscopic grade solvents. For comparative studies, the concentration of the sample solutions is kept low (typically in the micromolar range) to avoid inner filter effects.

b) Fluorescence Quantum Yield (Φ_F) Determination:

The fluorescence quantum yield is determined using a comparative method with a well-characterized standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • Φ_r is the fluorescence quantum yield of the reference.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

A commonly used reference for blue-emitting compounds is quinine sulfate in 0.1 M H₂SO₄ (Φ_r = 0.54).

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the general synthesis workflow and the factors influencing the photophysical properties of these compounds.

G General Synthesis of Substituted 4-(1H-imidazol-2-yl)pyridines cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification PyridineCarboxaldehyde Substituted Pyridine-4-carboxaldehyde Reflux Reflux in Acetic Acid PyridineCarboxaldehyde->Reflux Glyoxal Glyoxal Glyoxal->Reflux AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reflux Neutralization Neutralization Reflux->Neutralization Filtration Filtration Neutralization->Filtration ColumnChromatography Column Chromatography Filtration->ColumnChromatography Product Substituted this compound ColumnChromatography->Product

Caption: Workflow for the synthesis of substituted 4-(1H-imidazol-2-yl)pyridines.

G Factors Influencing Photophysical Properties cluster_substituents Substituent Effects cluster_environment Environmental Factors cluster_properties Photophysical Properties Core This compound Core Absorption Absorption (λ_abs) Core->Absorption Emission Emission (λ_em) Core->Emission QuantumYield Quantum Yield (Φ_F) Core->QuantumYield StokesShift Stokes Shift Core->StokesShift EDG Electron-Donating Groups (EDG) (-OCH₃, -N(CH₃)₂) EDG->Core EWG Electron-Withdrawing Groups (EWG) (-Cl, -NO₂) EWG->Core Solvent Solvent Polarity Solvent->Emission pH pH pH->Emission

Caption: Key factors influencing the photophysical properties of 4-(1H-imidazol-2-yl)pyridines.

References

Safety Operating Guide

Safe Disposal of 4-(1H-imidazol-2-yl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(1H-imidazol-2-yl)pyridine, a compound that requires handling as hazardous waste. Adherence to these protocols is essential for regulatory compliance and the well-being of laboratory personnel.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several risks that necessitate the use of appropriate personal protective equipment (PPE).

Hazard Summary and Required PPE

Hazard StatementPotential EffectRequired Personal Protective Equipment (PPE)
H315Causes skin irritationProtective gloves (e.g., nitrile rubber)
H319Causes serious eye irritationSafety glasses with side-shields or goggles
H335May cause respiratory irritationUse in a well-ventilated area or with a fume hood
-General HandlingLaboratory coat

Note: The information in this table is a summary. Always consult the full Safety Data Sheet (SDS) for complete safety information.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

  • Container Selection and Labeling :

    • Select a container that is compatible with this compound and is in good condition, with no leaks.[4]

    • As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[1][2][4]

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[1]

      • The quantity of the waste.

      • The date of waste generation.

      • The location of origin (e.g., laboratory, room number).

      • The name and contact information of the principal investigator.[1]

  • Waste Accumulation :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.[5]

    • Keep the container tightly closed except when adding waste.[4][6]

    • Do not mix incompatible wastes. While not specified for this particular compound, a general best practice is to avoid mixing different chemical wastes unless their compatibility is known.

  • Arranging for Disposal :

    • Once the container is full or the waste is no longer being generated, arrange for its collection through your institution's Environmental Health and Safety (EHS) or equivalent department.[1][2]

    • Complete any required waste disposal forms or requests as per your institution's procedures.

  • Handling Contaminated Materials :

    • Any labware, such as glassware or disposable equipment, that is contaminated with this compound must also be treated as hazardous waste.[4]

    • Contaminated PPE, such as gloves, should be removed carefully to avoid skin contact and disposed of as hazardous waste.

Disposal of Empty Containers

Empty containers that previously held this compound must be managed properly to remove residual chemical.

  • Triple Rinsing : Triple-rinse the empty container with a suitable solvent that can dissolve the chemical.[4] The resulting rinsate must be collected and disposed of as hazardous waste.[2][4]

  • Final Disposal : After triple rinsing and allowing the container to air dry, deface or remove the original label.[2] The clean, dry container may then be disposed of in the regular trash or recycled according to your facility's guidelines.[2][4]

Disposal Workflow for this compound

G A Identify this compound as Waste B Select & Label Compatible Hazardous Waste Container A->B F Dispose of Contaminated Labware as Hazardous Waste A->F Contaminated Materials G Triple-Rinse Empty Container A->G Empty Containers C Transfer Waste to Container B->C D Store Container Securely (Closed, Ventilated Area) C->D E Arrange for EHS/Hazardous Waste Collection D->E H Collect Rinsate as Hazardous Waste G->H I Dispose of Clean, Dry Container in Regular Trash G->I H->D

References

Comprehensive Safety and Handling Guide for 4-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-(1H-imidazol-2-yl)pyridine. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and risk.[1] This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2] Butyl rubber or PVA gloves may also be suitable.[3]To prevent skin contact. It is important to check the glove manufacturer's compatibility chart.
Eye Protection Chemical splash goggles or safety glasses with side shields.[1][2]To protect eyes from splashes and airborne particles.
Skin and Body A fully-buttoned laboratory coat.[2][3]To prevent contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area or chemical fume hood.[2][4] A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[1][3]To avoid inhalation of potentially harmful fumes, dust, or aerosols.

Hazard Identification and First Aid

While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit hazards that should be considered. Analogous compounds can cause skin and eye irritation, and may cause respiratory irritation.[5] Ingestion and inhalation of similar pyridine compounds can be harmful.[2][6]

First Aid Measures

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3]

  • In case of skin contact: Wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[5]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood is functioning correctly.[2] All necessary PPE should be inspected and worn properly.

  • Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Keep the container tightly closed when not in use to minimize the release of vapors.[2]

  • Experimentation: Conduct all experimental procedures involving this compound within a fume hood to control exposure.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[5] Clean all contaminated surfaces.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its contaminated waste must adhere to institutional, local, state, and federal regulations for hazardous waste.[1][7][8]

  • Waste Identification: Designate any unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, weighing paper) as hazardous waste.[1]

  • Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled, and leak-proof container.[1][8] Do not mix with other waste streams unless compatible. This compound should be stored away from strong oxidizing agents, acids, and bases.[1]

  • Container Labeling: Clearly label the hazardous waste container with the full chemical name and indicate the associated hazards (e.g., "Toxic," "Irritant").[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[1]

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the standard workflow for handling this chemical and the logical relationships for safety and disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Protocols PPE Don PPE Prep->PPE Vent Verify Ventilation PPE->Vent Weigh Weigh/Measure Vent->Weigh React Perform Reaction Weigh->React Decon Decontaminate Glassware React->Decon Waste Segregate Waste Decon->Waste Dispose Store for Disposal Waste->Dispose cluster_safety Safety & Disposal Logic cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_waste Waste Management Compound This compound Gloves Gloves Compound->Gloves Goggles Goggles Compound->Goggles Coat Lab Coat Compound->Coat FumeHood Fume Hood Compound->FumeHood Eyewash Eyewash Station Compound->Eyewash Segregate Segregate Waste Compound->Segregate Label Label Container Segregate->Label Dispose EHS Disposal Label->Dispose

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.